Product packaging for 2,3-Dichloroquinoline(Cat. No.:CAS No. 613-18-3)

2,3-Dichloroquinoline

Cat. No.: B1353807
CAS No.: 613-18-3
M. Wt: 198.05 g/mol
InChI Key: KWVNKWCJDAWNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dichloroquinoline is a useful research compound. Its molecular formula is C9H5Cl2N and its molecular weight is 198.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2N B1353807 2,3-Dichloroquinoline CAS No. 613-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVNKWCJDAWNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450853
Record name 2,3-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-18-3
Record name 2,3-Dichloroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DICHLOROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HU5Y56QYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2,3-dichloroquinoline. As a key heterocyclic intermediate, understanding its fundamental characteristics is crucial for its application in synthetic chemistry and drug discovery. This document summarizes its core physical and spectroscopic properties, and details a validated experimental protocol for its synthesis.

Chemical and Physical Properties

This compound is a chlorinated derivative of the quinoline scaffold. Its chemical and physical properties are summarized in the table below, compiled from various chemical databases and literature sources.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 613-18-3[1][2]
Molecular Formula C₉H₅Cl₂N[1][2]
Molecular Weight 198.05 g/mol [1][3]
Monoisotopic Mass 196.9799046 Da[1]
Melting Point 104-105 °C[4]
Boiling Point 288.77 °C at 760 mmHg[2]
Density 1.407 g/cm³[2]
Flash Point 155.96 °C[2]
Vapor Pressure 0.004 mmHg at 25°C[2]
Refractive Index 1.661[2]
Storage Conditions Inert atmosphere, Room Temperature[2]

Chemical Structure

The structure of this compound consists of a quinoline ring system substituted with two chlorine atoms at the 2 and 3 positions.

IdentifierValueReference(s)
SMILES C1=CC=C2C(=C1)C=C(C(=N2)Cl)Cl[1]
InChI InChI=1S/C9H5Cl2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H[1]
InChIKey KWVNKWCJDAWNAE-UHFFFAOYSA-N[1]

Below is a diagram representing the logical relationship of the atoms in the this compound molecule.

Caption: Atomic connectivity of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following data has been reported in the literature.

Spectrum TypeSolventChemical Shifts (δ) / Wavenumber (cm⁻¹)Reference(s)
¹H-NMR CDCl₃8.23 (1H, s), 8.01 (1H, d, J = 8.4 Hz), 7.78-7.71 (2H, m), 7.58 (1H, dt, J = 7.5, 0.9 Hz)[4]
¹³C-NMR CDCl₃148.21, 145.76, 137.22, 130.63, 128.46, 127.92, 127.63, 127.10, 126.64[4]
IR N/AData not available in the searched literature.
MS N/AData not available in the searched literature.

Experimental Protocols

Synthesis of this compound from 3-Bromoquinoline

A novel and efficient three-step synthesis route starting from commercially available 3-bromoquinoline has been developed, providing good overall yields of 60-75%.[4]

Step 1: Synthesis of 3-Bromoquinoline-N-oxide

  • Dissolve 3-bromoquinoline (17.0 g, 81.7 mmol) in chloroform (125 mL) at ambient temperature.

  • Add 3-chloroperbenzoic acid (approx. 60 wt%, 24 g, ca. 83 mmol) in portions to the stirred solution.

  • Continue stirring the reaction mixture overnight.

  • The product, 3-bromoquinoline-N-oxide, is used in the next step, often without extensive purification.

Step 2: Synthesis of 3-Bromoquinolin-2-one (3-Bromocarbostyril)

  • Prepare a vigorously stirred, two-phase mixture of the N-oxide from Step 1 (14.4 g, 64.3 mmol) and sodium hydroxide (5.9 g, 148 mmol) in water (200 mL) and methylene chloride (100 mL).

  • Over 6 minutes, add benzoyl chloride (8.6 mL, 74.2 mmol) to the mixture. Monitor for an exotherm; if the temperature rises significantly (e.g., to 37°C), cool the reaction with an ice bath before resuming addition.[4]

  • After the addition is complete, stir the reaction for 1 hour.

  • Filter the mixture to collect the crude 3-bromoquinolin-2-one.

Step 3: One-Pot Conversion to this compound

  • Combine 3-bromoquinolin-2-one (from Step 2) with phosphorous pentachloride (PCl₅) (1.2 equivalents).

  • Heat the mixture, allowing the byproduct phosphorous oxychloride to distill off as the reaction temperature is increased to 220°C.

  • Monitor the reaction by Gas Chromatography (GC) for the formation of the intermediate, 3-bromo-2-chloroquinoline.

  • Add a second pulse of phosphorous pentachloride (1.2 equivalents) over 90 minutes while maintaining the temperature between 215-220°C.[4]

  • After GC analysis indicates the conversion to this compound is satisfactory (e.g., >70 area %), quench the reaction by carefully adding it into water (approx. 8 L) at 50-65°C.[4]

  • Cool the mixture to ambient temperature.

  • Collect the crude brown powder by filtration.

  • Purify the crude product using a suitable chromatography system (e.g., Pro-Chrom®) to yield pure this compound.[4]

The following diagram illustrates the experimental workflow for this synthesis.

A Start: 3-Bromoquinoline B Step 1: N-Oxidation Reagents: m-CPBA, Chloroform Conditions: Stir overnight, RT A->B C Intermediate: 3-Bromoquinoline-N-oxide B->C D Step 2: Rearrangement Reagents: Benzoyl Chloride, NaOH Conditions: Two-phase system, 1h, RT C->D E Intermediate: 3-Bromoquinolin-2-one D->E F Step 3: Chlorination & Exchange Reagents: PCl5 (2 pulses) Conditions: One-pot, 215-220°C E->F G Quench & Isolate Conditions: Add to water, filter F->G H Purification Method: Chromatography G->H I Product: this compound H->I

References

An In-depth Technical Guide to 2,3-Dichloroquinoline for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the physical, chemical, and biological properties of 2,3-dichloroquinoline, this guide provides essential data and experimental protocols to support its application in chemical synthesis and drug discovery.

Core Physical and Chemical Properties

This compound is a halogenated aromatic heterocycle that serves as a versatile building block in organic synthesis. Its physical and chemical characteristics are crucial for its handling, reaction setup, and purification.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C₉H₅Cl₂N[1]
Molecular Weight 198.05 g/mol [1]
Melting Point 104-105 °C[2]
Boiling Point 288.77 °C at 760 mmHg[2]
Density 1.407 g/cm³[2]
Appearance Solid[3]
LogP 3.54[2]

Note: Solubility data for this compound is not extensively reported. However, related compounds like 4,7-dichloroquinoline are soluble in chloroform.[4] Generally, quinoline derivatives show good solubility in various organic solvents.[5] It is recommended to experimentally determine solubility for specific applications.

Spectral Data

Detailed spectral data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃): δ 8.23 (1H, s), 8.01 (1H, d, J = 8.4 Hz), 7.78-7.71 (2H, m), 7.58 (1H, dt, J = 7.5, 0.9 Hz).[2]

  • ¹³C NMR (CDCl₃): δ 148.21, 145.76, 137.22, 130.63, 128.46, 127.92, 127.63, 127.10, 126.64.[2]

Synthesis and Reactivity

This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through nucleophilic substitution and cross-coupling reactions.

Synthesis of this compound

A novel and efficient three-step synthesis of this compound has been reported starting from the commercially available 3-bromoquinoline.[2]

Experimental Protocol: Synthesis of this compound [2]

  • N-Oxide Formation: 3-Bromoquinoline is oxidized to 3-bromoquinoline-N-oxide using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like chloroform.

  • Rearrangement to 3-Bromocarbostyril: The N-oxide is then rearranged to 3-bromocarbostyril.

  • One-Pot Conversion to this compound: 3-Bromocarbostyril undergoes a one-pot conversion to 3-bromo-2-chloroquinoline, followed by a halogen exchange to yield the final product, this compound. The final step typically involves heating with a chlorinating agent like phosphorus oxychloride.

Workflow for the Synthesis of this compound

G A 3-Bromoquinoline B Oxidation (e.g., m-CPBA) A->B Step 1 C 3-Bromoquinoline-N-oxide B->C D Rearrangement C->D Step 2 E 3-Bromocarbostyril D->E F One-pot Conversion (e.g., POCl₃) E->F Step 3 G This compound F->G

Caption: Synthesis of this compound from 3-Bromoquinoline.

Chemical Reactivity and Key Reactions

The chlorine atoms at the 2- and 3-positions of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of functional groups.

Nucleophilic Aromatic Substitution with Amines:

This compound can react with various amines to afford mono- or di-substituted aminoquinolines. The reaction conditions can be tuned to favor one product over the other.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines [7]

  • A mixture of the dichloroquinoline (1 equivalent) and the desired amine (2-3 equivalents) is heated in a suitable solvent (e.g., ethanol, DMF) or neat.

  • A base (e.g., K₂CO₃, Et₃N) may be added to scavenge the HCl byproduct.

  • The reaction is heated at temperatures ranging from 80 °C to 130 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling:

The chlorine atoms can be replaced with aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura cross-coupling with boronic acids or their esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [8]

  • To a reaction vessel, add the dichloroquinoline (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a degassed solvent system (e.g., dioxane/water, toluene).

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature between 80 °C and 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, the mixture is cooled, diluted with an organic solvent, and filtered. The product is then isolated from the filtrate and purified.

Representative Reaction Workflow

G cluster_0 Functionalization of this compound A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Amine/Thiol Nucleophile C Suzuki-Miyaura Cross-Coupling A->C Boronic Acid Pd Catalyst D Substituted Aminoquinolines B->D E Substituted Aryl/Alkylquinolines C->E

Caption: Key reactions of this compound.

Applications in Drug Development and Biological Activity

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[9] While specific biological activities of this compound itself are not extensively documented, its derivatives have been investigated for various therapeutic applications, particularly as anticancer agents.

Anticancer Potential and Signaling Pathways

Derivatives of quinoline have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and survival.[9]

Apoptosis Induction by a Quinoline Derivative:

As a representative example of how quinoline derivatives can induce apoptosis, the mechanism of action of IND-2, another quinoline derivative, in prostate cancer cells has been elucidated.[10] IND-2 was found to induce apoptosis through the activation of caspases and the modulation of the Bcl-2 family of proteins.[10] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[10]

G cluster_0 Apoptosis Induction by a Quinoline Derivative (e.g., IND-2) A Quinoline Derivative (e.g., IND-2) B Inhibition of Bcl-2 A->B C Mitochondrial Membrane Potential Disruption A->C D Cytochrome c Release C->D E Apaf-1 Activation D->E F Caspase-9 Activation E->F G Caspase-3/7 Activation (Executioner Caspases) F->G H PARP Cleavage G->H I Apoptosis H->I

Caption: Representative apoptosis pathway induced by a quinoline derivative.

Inhibition of Kinase Signaling Pathways:

Many quinoline derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[11] These pathways include the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the PI3K/Akt/mTOR pathway. By inhibiting these kinases, quinoline derivatives can block downstream signaling events that promote cell proliferation, survival, and angiogenesis.

Conclusion

This compound is a readily accessible and highly versatile scaffold for the synthesis of a diverse array of substituted quinoline derivatives. Its reactivity in nucleophilic substitution and cross-coupling reactions makes it an invaluable tool for medicinal chemists and drug development professionals. The established anticancer potential of the broader quinoline class, through mechanisms such as apoptosis induction and kinase inhibition, highlights the promise of novel 2,3-disubstituted quinoline derivatives as potential therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of these derivatives is warranted to fully exploit their therapeutic potential.

References

2,3-Dichloroquinoline CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dichloroquinoline

Introduction

This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of more complex molecules.[1][2] Its quinoline core, a fusion of a benzene and a pyridine ring, is a prevalent structural motif in many biologically active compounds.[3][4] The presence of two reactive chlorine atoms makes it a versatile building block for creating a diverse range of derivatives, particularly in the fields of medicinal chemistry and materials science.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

The fundamental identifiers and properties of this compound are summarized below.

IdentifierValueSource
CAS Number 613-18-3[5][6][7][8]
Molecular Formula C₉H₅Cl₂N[5][6][7][8]
Molecular Weight 198.05 g/mol [5][6][7]
IUPAC Name This compound[7]
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=N2)Cl)Cl[5][7]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Density 1.407 g/cm³
Boiling Point 288.77 °C at 760 mmHg
Flash Point 155.96 °C
Refractive Index 1.661
Vapor Pressure 0.004 mmHg at 25°C

Note: Data sourced from reference[5].

Synthesis of this compound

A novel and efficient three-step synthesis route starting from commercially available 3-bromoquinoline has been reported.[1][2] This method provides a good overall yield and avoids some of the challenges associated with previous synthetic approaches.[2]

Experimental Protocol: Three-Step Synthesis

Step 1: N-Oxide Formation and Rearrangement to 3-Bromocarbostyril (3-Bromoquinolin-2-one)

  • A two-phase mixture is prepared with 3-bromoquinoline N-oxide and sodium hydroxide in water and methylene chloride.[2]

  • Benzenesulfonyl chloride is added to the vigorously stirred mixture.[2]

  • An exothermic reaction is observed; the temperature is controlled with an ice bath.[2]

  • After stirring for one hour, the reaction mixture is filtered to isolate the product, 3-bromocarbostyril.[2] The isolated yield for this sequence is typically 60-75%.[2]

Step 2 & 3: One-Pot Conversion to 3-Bromo-2-chloroquinoline and Halogen Exchange

  • The 3-bromocarbostyril from the previous step is mixed with phosphorus pentachloride.[2]

  • Phosphorus oxychloride is added, and the mixture is heated to approximately 130 °C.[2]

  • The reaction temperature is increased to 220 °C, and byproduct phosphorus oxychloride is collected by distillation.[2]

  • A second portion of phosphorus pentachloride is added while maintaining the temperature between 215 and 220 °C.[2]

  • Gas chromatography (GC) is used to monitor the conversion to this compound.[2]

  • The reaction is carefully quenched by adding it to water at 50-65 °C to yield the final product.[2]

Synthesis Workflow Diagram

G A 3-Bromoquinoline B 3-Bromoquinoline N-Oxide A->B N-Oxide Formation C 3-Bromocarbostyril (3-Bromoquinolin-2-one) B->C Rearrangement (Benzenesulfonyl chloride, NaOH) D 3-Bromo-2-chloroquinoline (Intermediate) C->D One-Pot Conversion (PCl5, POCl3, Heat) E This compound D->E Halogen Exchange (PCl5, Heat)

A simplified workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily used as a reactant or building block in organic synthesis.[5][8] Its structure is a key component for creating more complex heterocyclic compounds with potential therapeutic value.

  • Synthesis of α-Carbolines: It is used as a reactant in the preparation of α-carbolines, which are scaffolds of interest in medicinal chemistry.[5]

  • Precursor for Drug Candidates: The quinoline core is a "privileged scaffold" found in numerous drugs with a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[3][4][9] Derivatives of this compound are investigated for these properties.

  • Protein Degrader Building Blocks: It is classified within a product family of protein degrader building blocks, suggesting its utility in the development of targeted protein degradation technologies like PROTACs.[6]

Biological Context: Quinoline Derivatives in Signaling Pathways

While this compound itself is an intermediate, its derivatives have shown significant biological activity. For instance, a synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated potent cytotoxic activity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its abnormal activation is common in many cancers.[10] The ability of quinoline-based compounds to interact with such fundamental cellular pathways underscores their importance in drug discovery.

PI3K/AKT/mTOR Signaling Pathway Diagram

cluster_membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes

Simplified PI3K/AKT/mTOR pathway, a target for some quinoline derivatives.

Safety and Hazard Information

This compound is associated with several hazards and should be handled with appropriate safety precautions in a laboratory setting.

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H319Causes serious eye irritation
STOT, Single Exposure H335May cause respiratory irritation

Note: Data sourced from reference[7].

Conclusion

This compound is a valuable chemical intermediate with a well-defined molecular structure and CAS number. Its significance lies in its utility as a versatile scaffold for synthesizing a wide array of quinoline derivatives. These derivatives are of high interest to the scientific and drug development communities due to their potential to modulate key biological pathways and serve as leads for new therapeutic agents targeting a range of diseases from infections to cancer. Proper handling is essential due to its associated health hazards.

References

The Diverse Biological Landscape of 2,3-Dichloroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among its many halogenated derivatives, the 2,3-dichloroquinoline core has emerged as a versatile building block for the synthesis of novel therapeutic agents. The presence of two reactive chlorine atoms at the C2 and C3 positions allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the rational design of new and more effective therapeutic molecules.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines. The data is presented as IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1a 2-Chloro-3-(2-amino-3-cyano-4H-chromen-4-yl)quinolineMCF-7 (Breast)20.3 ± 2.1[1][2]
1b 2-Chloro-3-(2-amino-3-cyano-4H-chromen-4-yl)quinolineHCT-116 (Colon)15.8 ± 1.3[2]
1c 2-Chloro-3-(2-amino-3-cyano-4H-chromen-4-yl)quinolinePC-3 (Prostate)28.2 ± 3.4[2]
1d 2-Chloro-3-(2-amino-3-cyano-4H-chromen-4-yl)quinolineHepG2 (Liver)25.1 ± 2.9[2]
2a 2-Chloro-3-(2-amino-7-hydroxy-4H-chromen-3-carbonitrile)quinolineMCF-7 (Breast)Not Specified[1]
2b 2-Chloro-3-(2-amino-7-hydroxy-4H-chromen-3-carbonitrile)quinolineTopoisomerase I InhibitionNot Specified[1][2]
2c 2-Chloro-3-(2-amino-7-hydroxy-4H-chromen-3-carbonitrile)quinolineEGFR-TK InhibitionNot Specified[1][2]

Note: Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.

Key Signaling Pathways in Anticancer Activity

Several signaling pathways have been identified as targets for quinoline derivatives, contributing to their anticancer effects. While research specifically on this compound derivatives is ongoing, the broader class of chloroquinolines is known to modulate pathways such as PI3K/Akt/mTOR and STAT3 signaling.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Certain quinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Quinoline This compound Derivative Quinoline->PI3K inhibits Quinoline->Akt inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. Quinoline-based compounds have been investigated as STAT3 inhibitors.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Quinoline This compound Derivative Quinoline->JAK inhibits Quinoline->STAT3 inhibits dimerization

Inhibition of the STAT3 signaling pathway by this compound derivatives.

Antimicrobial Activity of this compound Derivatives

In addition to their anticancer properties, this compound derivatives have shown promise as antimicrobial agents, exhibiting activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected chloroquinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDDerivativeBacterial StrainMIC (µg/mL)Reference
3a 2,7-Dichloroquinoline-3-carbonitrileStaphylococcus aureus11.00 ± 0.03 (zone of inhibition in mm)[3]
3b 2,7-Dichloroquinoline-3-carbonitrilePseudomonas aeruginosa11.00 ± 0.03 (zone of inhibition in mm)[3]
4a 2,7-Dichloroquinoline-3-carboxamideEscherichia coli11.00 ± 0.04 (zone of inhibition in mm)[3]
5a 7-Chloro-2-ethoxyquinoline-3-carbaldehydeEscherichia coli12.00 ± 0.00 (zone of inhibition in mm)[3]
6a 7-Chloro-2-methoxyquinoline-3-carbaldehydeStreptococcus pyogenes11.00 ± 0.02 (zone of inhibition in mm)[3]

Note: The data for compounds 3a, 3b, 4a, 5a, and 6a are presented as zones of inhibition, which is a qualitative measure of antimicrobial activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.

1. Cell Seeding:

  • Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Serial dilutions of the this compound derivatives are prepared in complete medium.

  • The medium from the cell plates is removed, and 100 µL of the medium containing various concentrations of the test compounds is added to the respective wells.

  • Control wells include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compounds) and an untreated control (cells in medium only).

  • The plates are incubated for 48 to 72 hours.

3. MTT Addition and Incubation:

  • After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, during which viable cells metabolize the yellow MTT into purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated for each concentration relative to the untreated control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Serial Dilutions of Compound Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution (DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Media: Use appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microorganism: Use a fresh culture of the test microorganism.

2. Inoculum Preparation:

  • Prepare a suspension of the microorganism and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

3. Microtiter Plate Preparation:

  • Perform a two-fold serial dilution of the test compound in the wells of a 96-well microtiter plate using the broth medium.

  • Include a growth control well (no compound) and a sterility control well (no microorganism).

4. Inoculation and Incubation:

  • Add the standardized inoculum to each well (except the sterility control).

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria or 24-72 hours for fungi.

5. MIC Determination:

  • After incubation, visually inspect the plates for turbidity (growth).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow Start Start PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilution of Compound in Plate Start->SerialDilution InoculatePlate Inoculate Plate with Microorganism PrepareInoculum->InoculatePlate SerialDilution->InoculatePlate Incubate Incubate at Optimal Temperature InoculatePlate->Incubate ReadResults Visually Inspect for Growth (Turbidity) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data, though still emerging, highlights the potential of these derivatives to inhibit cancer cell growth and combat microbial infections. Further research, focusing on the synthesis of diverse libraries of this compound derivatives and comprehensive biological evaluation, is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and an understanding of the targeted signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of quinoline-based drug discovery.

References

The Quinoline Scaffold: A Privileged Structure in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the nucleus of a vast array of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and neuroprotective properties.[2][3] This guide provides a comprehensive technical overview of the therapeutic applications of substituted quinolines, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Applications of Substituted Quinolines

Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][5][6] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[5]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of substituted quinolines is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound IDCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivatives
12eMGC-803 (Gastric)1.38[7]
HCT-116 (Colon)5.34[7]
MCF-7 (Breast)5.21[7]
6HL-60 (Leukemia)0.59[7]
7HepG-2 (Liver)2.71[7]
A549 (Lung)7.47[7]
MCF-7 (Breast)6.55[7]
2-(quinoline-4-carbonyl)hydrazide Derivatives
6aMCF-7 (Breast)3.39[3]
6bMCF-7 (Breast)5.94[3]
6hMCF-7 (Breast)2.71[3]
Substituted Quinolines
7T47D (Breast)0.016 ± 0.003[8]
2-Arylquinoline Derivatives
13HeLa (Cervical)8.3[9]
12PC3 (Prostate)31.37[9]
11PC3 (Prostate)34.34[9]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline
18HeLa (Cervical)13.15[9]
Key Signaling Pathways in Quinoline-Mediated Anticancer Activity

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular growth and proliferation.[7] Specifically, they have been shown to target receptor tyrosine kinases like EGFR and VEGFR, thereby blocking downstream signaling pathways essential for tumor growth and angiogenesis.[7]

anticancer_pathway Quinoline Substituted Quinoline EGFR_VEGFR EGFR/VEGFR Tyrosine Kinase Quinoline->EGFR_VEGFR Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR_VEGFR->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Inhibition Inhibition experimental_workflow Start Start Seeding Seed Cancer Cells in 96-well Plate Start->Seeding Treatment Treat with Quinoline Compound Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT Add MTT Solution Incubation->MTT Incubate_MTT Incubate for 4h MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End antimalarial_mechanism Hemoglobin Hemoglobin Digestion Heme Toxic Free Heme Hemoglobin->Heme Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Heme Polymerase Parasite Parasite Death Heme->Parasite Accumulation Leads to Quinoline Quinoline Drug Quinoline->Hemozoin Inhibits neuroprotection_pathway Quinoline Substituted Quinoline OxidativeStress Oxidative Stress & Inflammation Quinoline->OxidativeStress Reduces Enzyme AChE / MAO-B Activity Quinoline->Enzyme Inhibits Neuroprotection Neuroprotection NeuronalDamage Neuronal Damage & Apoptosis OxidativeStress->NeuronalDamage Enzyme->NeuronalDamage

References

2,3-Dichloroquinoline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known safety and handling precautions for 2,3-dichloroquinoline. The information is compiled from publicly available data and safety data sheets for the compound and structurally related chemicals. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are using before handling.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential for acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.[1]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:[1]

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract IrritationCategory 3
Hazard Statements

The following GHS hazard statements apply to this compound:[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Hazard Communication Workflow

The following diagram illustrates the logical flow of hazard identification, communication, and response.

cluster_0 Hazard Identification cluster_1 Hazard Communication cluster_2 User Response Chemical This compound GHS_Classification GHS Classification - Acute Toxicity (Oral), Cat. 4 - Skin Irritation, Cat. 2 - Eye Irritation, Cat. 2 - STOT (Single Exposure), Cat. 3 Chemical->GHS_Classification Hazard_Statements Hazard Statements - H302: Harmful if swallowed - H315: Causes skin irritation - H319: Causes serious eye irritation - H335: May cause respiratory irritation GHS_Classification->Hazard_Statements Precautionary_Statements Precautionary Statements (P261, P264, P270, P280, etc.) Hazard_Statements->Precautionary_Statements Safe_Handling Safe Handling Procedures (PPE, Ventilation) Precautionary_Statements->Safe_Handling Emergency_Response Emergency Response (First Aid, Spill Control) Precautionary_Statements->Emergency_Response

Caption: Hazard Identification, Communication, and Response Workflow for this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₉H₅Cl₂N
Molecular Weight 198.05 g/mol
CAS Number 613-18-3
Appearance Not specified (likely a solid)
Boiling Point Not available
Melting Point Not available
Solubility Not available

Toxicological Information

Route of ExposurePotential Health Effects
Ingestion Harmful if swallowed.[1] May cause gastrointestinal irritation.
Inhalation May cause respiratory tract irritation.[1]
Skin Contact Causes skin irritation.[1]
Eye Contact Causes serious eye irritation.[1]

Note on Experimental Protocols: As no specific toxicological studies for this compound were identified, detailed experimental protocols cannot be provided. Toxicological assessments for similar chemicals generally follow OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals.

Safety and Handling Precautions

Due to the hazardous nature of this compound, strict safety and handling protocols must be followed. The following recommendations are based on general best practices for handling halogenated aromatic compounds.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible in the work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure. The following diagram outlines a general workflow for PPE selection based on the identified hazards.

Start Handling this compound Hazard_Assessment Hazard Assessment - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed Start->Hazard_Assessment Route_of_Exposure Potential Route of Exposure? Hazard_Assessment->Route_of_Exposure Skin_Contact Skin Contact Route_of_Exposure->Skin_Contact Yes Eye_Contact Eye Contact Route_of_Exposure->Eye_Contact Yes Inhalation Inhalation Route_of_Exposure->Inhalation Yes Ingestion Ingestion Route_of_Exposure->Ingestion Yes Gloves Wear Chemical-Resistant Gloves (e.g., Nitrile) Skin_Contact->Gloves Lab_Coat Wear a Lab Coat Skin_Contact->Lab_Coat Goggles Wear Chemical Safety Goggles Eye_Contact->Goggles Face_Shield Consider a Face Shield Eye_Contact->Face_Shield Fume_Hood Work in a Fume Hood Inhalation->Fume_Hood Handling_Practices Follow Safe Handling Practices - No eating, drinking, or smoking - Wash hands thoroughly after handling Ingestion->Handling_Practices Respirator Use a NIOSH-approved Respirator (if fume hood is unavailable or insufficient) Fume_Hood->Respirator

Caption: Personal Protective Equipment (PPE) Selection Workflow for this compound.

The following table provides specific PPE recommendations:

Body PartRecommended Protection
Eyes/Face Chemical safety goggles. A face shield may be necessary for splash-prone procedures.
Skin Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemically resistant apron should be worn.
Respiratory Work should be performed in a chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used.
General Hygiene Practices
  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Remove contaminated clothing and wash it before reuse.

First Aid Measures

In case of exposure to this compound, immediate medical attention is recommended. The following are general first aid guidelines:

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal of this compound are essential to prevent accidents and environmental contamination.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal
  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Halogenated organic waste should be collected in a designated, properly labeled waste container, separate from non-halogenated waste.

References

Spectroscopic Profile of 2,3-Dichloroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2,3-dichloroquinoline. Due to the limited availability of public domain experimental spectra for this compound, this document presents the known mass spectrometry data for the target compound and utilizes spectroscopic data for the closely related isomer, 2,4-dichloroquinoline, as a surrogate for illustrative purposes in the NMR and IR sections. This approach allows for an understanding of the expected spectral characteristics of dichlorinated quinolines.

Mass Spectrometry Data for this compound

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the following mass data is available.

ParameterValueReference
Molecular FormulaC₉H₅Cl₂N[1][2]
Molecular Weight198.05 g/mol [1][2]
Exact Mass196.9799046 Da[1]
Monoisotopic Mass196.9799046 Da[1]

Spectroscopic Data for 2,4-Dichloroquinoline (Surrogate)

The following sections present ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2,4-dichloroquinoline. These serve as a reference to anticipate the spectral features of this compound.

¹H NMR Data (Surrogate: 2,4-Dichloroquinoline)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts are indicative of the electronic environment of each proton.

Chemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
8.25d8.7 HzH-8
8.05d8.5 HzH-5
7.85ddd8.7, 7.0, 1.5 HzH-7
7.68ddd8.5, 7.0, 1.3 HzH-6
7.50s-H-3

Note: Data is for 2,4-dichloroquinoline and serves as an illustrative example.

¹³C NMR Data (Surrogate: 2,4-Dichloroquinoline)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Chemical Shift (ppm)Assignment
151.2C-2
149.0C-4
147.8C-8a
131.8C-7
130.3C-5
128.5C-6
125.4C-4a
124.9C-8
122.1C-3

Note: Data is for 2,4-dichloroquinoline and serves as an illustrative example.

IR Spectroscopy Data (Surrogate: 2,4-Dichloroquinoline)

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule and is used to identify functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3060WeakAromatic C-H stretch
1590MediumC=C aromatic ring stretch
1550StrongC=N stretch
1480StrongC=C aromatic ring stretch
830StrongC-Cl stretch
760StrongC-H out-of-plane bend

Note: Data is for 2,4-dichloroquinoline and serves as an illustrative example.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean NMR tube.

  • Instrumentation: Spectra are recorded on a spectrometer, for instance, a Bruker AC-300, operating at a specific frequency for ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed. A wider spectral width (0-200 ppm) is used, and a significantly larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Technique): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet.

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The instrument typically scans over the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis in spectroscopic characterization.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) KBr Pellet (IR) KBr Pellet (IR) Sample->KBr Pellet (IR) Vaporization (MS) Vaporization (MS) Sample->Vaporization (MS) NMR_Spec NMR Spectrometer Dissolution (NMR)->NMR_Spec IR_Spec FTIR Spectrometer KBr Pellet (IR)->IR_Spec MS_Spec Mass Spectrometer Vaporization (MS)->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

Review of 2,3-Dichloroquinoline in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Dichloroquinoline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Among the various functionalized quinolines, this compound stands out as a versatile and highly reactive building block for the synthesis of complex molecular architectures. The presence of two reactive chlorine atoms at the C2 and C3 positions allows for selective functionalization through a variety of synthetic transformations, making it an invaluable precursor in drug discovery and materials science.

This technical guide provides a comprehensive review of the synthesis and reactivity of this compound. It details key reaction protocols, presents quantitative data for synthetic transformations, and illustrates important mechanistic pathways and workflows to serve as a practical resource for professionals in organic synthesis and medicinal chemistry.

Synthesis of this compound

A reliable and efficient synthesis of this compound is crucial for its application as a synthetic intermediate. A notable three-step method starting from the commercially available 3-bromoquinoline has been reported, providing good overall yields.[3] The process involves N-oxide formation, rearrangement to a carbostyril, and a final one-pot chlorination and halogen exchange.

G cluster_synthesis Synthetic Workflow for this compound A 3-Bromoquinoline B N-Oxide Formation (m-CPBA) A->B Step 1 C 3-Bromoquinoline N-oxide B->C D Rearrangement (p-TsCl, NaOH) C->D Step 2 E 3-Bromocarbostyril (3-Bromoquinolin-2-one) D->E F One-Pot Conversion (PCl5, PhPO2Cl2, 220°C) E->F Step 3 G This compound F->G

Caption: Synthesis of this compound from 3-bromoquinoline.[3]

Experimental Protocol: Synthesis from 3-Bromoquinoline[3]

Step 1 & 2: 3-Bromoquinolin-2-one (3-Bromocarbostyril)

  • To a vigorously stirred two-phase mixture of 3-bromoquinoline N-oxide (14.4 g, 64.3 mmol) and sodium hydroxide (5.9 g, 148 mmol) in water (200 mL) and methylene chloride (100 mL), p-toluenesulfonyl chloride (13.5 g, 70.7 mmol) is added portion-wise.

  • The reaction temperature is maintained below 37 °C, using an ice bath if necessary.

  • After the addition is complete, the mixture is stirred for 1 hour.

  • The resulting precipitate is collected by filtration, rinsed with water and methylene chloride, and dried in vacuo at 50 °C to yield 3-bromoquinolin-2-one as an off-white crystalline powder (typical yield: 76%).

Step 3: this compound

  • A mixture of 3-bromoquinolin-2-one (5.0 g, 22.3 mmol), phosphorus pentachloride (13.9 g, 67.0 mmol), and phenylphosphonic dichloride (25 mL) is heated to 220 °C.

  • The reaction is monitored by HPLC until the starting material is consumed.

  • The reaction mixture is cooled and carefully poured onto ice.

  • The aqueous mixture is extracted with methylene chloride.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford this compound (typical yield: 60-75%).

Reactivity and Applications in Synthesis

This compound is a substrate for a wide range of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The two chlorine atoms exhibit differential reactivity, allowing for selective mono- or di-substitution, which is a key advantage in constructing complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 and C4 positions towards nucleophilic attack. In this compound, both chloro-substituents can be displaced by a variety of nucleophiles. The precise control of reaction conditions (temperature, stoichiometry, and base) can favor the formation of either mono-substituted or di-substituted products. This stepwise functionalization is a powerful tool for building molecular diversity.[1]

G cluster_snar General SNAr Reactivity start This compound mono Mono-substituted Product (e.g., 2-Nu-3-chloroquinoline) start->mono 1 eq. Nucleophile (Nu:) Controlled Conditions di Di-substituted Product (2,3-Di-Nu-quinoline) start->di Excess Nucleophile (Nu:) Harsher Conditions mono->di Excess Nucleophile (Nu:) Harsher Conditions

Caption: Selective mono- and di-substitution via SNAr reactions.

Reaction with N-Nucleophiles: Amines, hydrazines, and other nitrogen-based nucleophiles readily displace the chlorine atoms. These reactions are fundamental for installing amine functionalities, which are prevalent in biologically active compounds. The reaction of 4,7-dichloroquinoline with amines to produce antimalarial drugs like chloroquine serves as a classic example of this type of transformation.[4][5][6]

Reaction with O-Nucleophiles: Alkoxides and phenoxides react with this compound to form the corresponding ethers. Selective mono-alkoxylation can be achieved under controlled conditions, providing access to precursors for further functionalization.[1]

Reaction with S-Nucleophiles: Thiols and thiophenols are effective nucleophiles for displacing the chloro groups, leading to the formation of thioethers. The reaction with thiourea followed by hydrolysis is a common method to introduce a thiol group.[7][8]

Table 1: Representative SNAr Reactions on Dichloroheterocycles

Substrate Nucleophile Conditions Product Yield (%) Ref.
2,3-Dichloroquinoxaline Propargyl alcohol, NaH DMF, rt 2-Chloro-3-(prop-2-yn-1-yloxy)quinoxaline >95 [1]
2,3-Dichloroquinoxaline 4-Methoxyaniline EtOH, reflux 2-Chloro-N-(4-methoxyphenyl)quinoxalin-3-amine 89 [1]
4,7-Dichloroquinoline o-Phenylenediamine EtOH, 90°C, ultrasound N-(7-chloroquinolin-4-yl)benzene-1,2-diamine 89 [4]
4,7-Dichloroquinoline Morpholine K₂CO₃, DMF, 120°C 7-Chloro-4-morpholinoquinoline derivative 77 [9]

| 2,4-Dichloro-8-methylquinoline | Thiourea | EtOH, reflux | 4-Chloro-8-methylquinoline-2(1H)-thione | Fair |[8] |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. This compound is an excellent substrate for these transformations.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples organoboron reagents with organic halides.[10][11] For substrates like this compound, the differential reactivity of the C-Cl bonds can be exploited for sequential, site-selective couplings. Generally, the C2-Cl bond is more reactive than the C3-Cl bond in related systems.[12] This allows for the stepwise introduction of different aryl or vinyl groups.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII Ar-Pd(II)-X L₂ OA->PdII TM Transmetalation PdII_Ar Ar-Pd(II)-R L₂ TM->PdII_Ar RE Reductive Elimination RE->Pd0 Product Ar-R RE->Product ArX Ar-X (this compound) ArX->OA Boronic R-B(OR)₂ Boronic->TM Base Base Base->TM

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.[13]

Table 2: Suzuki-Miyaura Coupling with Chloroquinolines

Substrate Boronic Acid Catalyst / Ligand Base Solvent Yield (%) Ref.
2-Aryl-4-chloro-3-iodoquinoline Arylboronic acid (2.5 eq) PdCl₂(PPh₃)₂ / PCy₃ K₂CO₃ Dioxane/H₂O 60-85 [12]

| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 95 |[14] |

b) Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[15][16] This reaction is invaluable for synthesizing arylalkynes and conjugated enynes, which are important structures in materials science and medicinal chemistry. The regioselectivity can often be controlled by the choice of catalyst and ligands.[17][18]

G cluster_sonogashira Sonogashira Catalytic Cycle (Simplified) cluster_pd_cycle Pd Cycle cluster_cu_cycle Cu Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X L₂ Pd0->PdII Oxidative Addition (Ar-X) PdII->Pd0 Reductive Elimination (Ar-C≡C-R) CuX CuX CuCCR Cu-C≡C-R CuX->CuCCR Base, H-C≡C-R CuCCR->PdII Transmetalation

Caption: Simplified catalytic cycles for the Sonogashira coupling.[19]

c) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[20][21] It is one of the most powerful methods for synthesizing aryl amines. The reaction is known for its broad substrate scope and high functional group tolerance, operating under relatively mild conditions. The choice of phosphine ligand is critical for high efficiency.[22]

G cluster_bh Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition PdII_X Ar-Pd(II)-X L OA->PdII_X Amine_Assoc Amine Association / Ligand Exchange PdII_Amine [Ar-Pd(II)-NHR' L]⁺X⁻ Amine_Assoc->PdII_Amine Deprot Deprotonation (Base) PdII_Amido Ar-Pd(II)-NR' L Deprot->PdII_Amido RE Reductive Elimination RE->Pd0 Product Ar-NHR' RE->Product ArX Ar-X (this compound) ArX->OA Amine H₂NR' Amine->Amine_Assoc

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.[20]

Conclusion

This compound has firmly established itself as a pivotal intermediate in modern organic synthesis. Its true value lies in the predictable yet versatile reactivity of its two chlorine substituents. Through controlled nucleophilic aromatic substitutions and a variety of palladium-catalyzed cross-coupling reactions, chemists can selectively forge new C-N, C-O, C-S, and C-C bonds. This capability allows for the streamlined construction of complex quinoline-based molecules, significantly impacting the fields of medicinal chemistry and materials science. The protocols and data summarized in this guide underscore the power of this compound as a strategic tool for developing novel compounds with potential therapeutic and technological applications.

References

Dichloroquinoline Compounds: A Technical Guide to Their Antimalarial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent challenge of malaria, exacerbated by the emergence and spread of drug-resistant parasite strains, necessitates the continuous exploration of novel chemotherapeutic agents. Among the promising scaffolds in antimalarial drug discovery, the quinoline core, famously represented by chloroquine, remains a focal point of medicinal chemistry efforts. This technical guide delves into the antimalarial potential of dichloroquinoline compounds, providing a comprehensive overview of their structure-activity relationships, mechanisms of action, and the experimental methodologies used in their evaluation. This document is intended to serve as a resource for researchers actively engaged in the development of next-generation antimalarial drugs.

Introduction to Dichloroquinolines in Antimalarial Research

The 4,7-dichloroquinoline scaffold is a critical starting material in the synthesis of numerous 4-aminoquinoline antimalarials, including the historically significant drugs chloroquine and amodiaquine.[1] The reactivity of the chlorine atom at the 4-position of the quinoline ring allows for nucleophilic aromatic substitution, enabling the introduction of various side chains to modulate the compound's physicochemical properties and biological activity. The rise of chloroquine-resistant Plasmodium falciparum has spurred the development of new dichloroquinoline derivatives designed to overcome these resistance mechanisms.[2][3] Research in this area focuses on modifying the side chain and exploring alternative substitution patterns on the quinoline ring to enhance efficacy against resistant parasite strains.[4][5]

Antimalarial Activity of Dichloroquinoline Derivatives

A significant body of research has been dedicated to synthesizing and evaluating the antiplasmodial activity of a wide array of dichloroquinoline derivatives. The in vitro activity of these compounds is typically assessed against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The 50% inhibitory concentration (IC50) is a key metric used to quantify their potency.

Quantitative Data Summary

The following tables summarize the in vitro antimalarial activity and cytotoxicity of selected dichloroquinoline derivatives from various studies.

Table 1: In Vitro Antimalarial Activity of 4-Amino-7-Chloroquinoline Analogues

CompoundSide Chain VariationIC50 (nM) vs. HB3 (CQS)IC50 (nM) vs. Dd2 (CQR)Resistance Index (RI)
Chloroquine --122-
11 Tertiary Amine-19.9-
12 Tertiary Amine-25.0-
13 Tertiary Amine-33.6-
14 Tertiary Amine-53.0-
15 Tertiary Amine-29.8-
24 Ether Linker--Low

Data sourced from a study on new chloroquine analogues. The Resistance Index (RI) is the ratio of the IC50 for the resistant strain to the sensitive strain (Dd2/HB3).[4]

Table 2: In Vitro Antiplasmodial Efficacy of a 4,7-Dichloroquinoline Derivative

CompoundIC50 (nM) vs. CQ-sensitive P. falciparumIC50 (nM) vs. CQ-resistant P. falciparum
4,7-dichloroquinoline derivative 6.78.5
Chloroquine (control) 2327.5

This derivative also demonstrated significant larvicidal and pupicidal properties against mosquito vectors.[6]

Table 3: Antimalarial Activity of 3-Substituted Chloroquine Derivatives

CompoundSubstitution at Position 3IC50 (µM) vs. 3D7 (CQS)IC50 (µM) vs. Dd2 (CQR)
4-chlorobenzamido-CQ derivative 4-chlorobenzamidoIn the same order of magnitude as CQ-

This study explored the impact of aroylation of 3-aminochloroquine.[5]

Table 4: Antimalarial Activity of "Reversed Chloroquine" (RCQ) Compounds

CompoundLinker and Headgroup VariationIC50 vs. CQS P. falciparumIC50 vs. CQR P. falciparum
RCQ Prototype -Lower than CQLower than CQ

RCQ molecules are hybrid structures combining a chloroquine-like moiety with a resistance reversal agent-like moiety.[3]

Mechanism of Action

The primary mechanism of action for many quinoline-based antimalarials, including derivatives of dichloroquinoline, is the inhibition of hemozoin formation in the parasite's digestive vacuole.[3] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Quinolines are weak bases that accumulate in the acidic digestive vacuole of the parasite. They are thought to interfere with heme polymerization by capping the growing hemozoin crystal, leading to the buildup of toxic free heme and subsequent parasite death. Some novel dichloroquinoline derivatives have been designed to overcome resistance by evading the parasite's drug efflux mechanisms, which are a primary cause of chloroquine resistance.[3]

Hemozoin_Inhibition cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization Toxic_Heme_Buildup Toxic_Heme_Buildup Heme->Toxic_Heme_Buildup Dichloroquinoline_Derivative Dichloroquinoline_Derivative Dichloroquinoline_Derivative->Heme Inhibits Polymerization Parasite_Death Parasite_Death Toxic_Heme_Buildup->Parasite_Death

Caption: Proposed mechanism of action for dichloroquinoline derivatives.

Experimental Protocols

The evaluation of novel antimalarial compounds requires a standardized set of in vitro and in vivo assays. Below are detailed methodologies for key experiments commonly cited in the study of dichloroquinoline derivatives.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

  • Parasite Culture: P. falciparum strains (e.g., HB3 for CQS and Dd2 for CQR) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is RPMI 1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 µg/mL hypoxanthine, and 10% (v/v) heat-inactivated human serum.

  • Drug Preparation: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in culture medium.

  • Assay Procedure:

    • Asynchronous parasite cultures with a parasitemia of 1-2% are diluted to a final parasitemia of 0.5% and a hematocrit of 2%.

    • 100 µL of the parasite suspension is added to the wells of a 96-well plate containing 100 µL of the drug dilutions.

    • The plates are incubated for 72 hours under the standard culture conditions.

  • Lysis and Staining:

    • After incubation, the plates are frozen at -80°C to lyse the red blood cells.

    • The plates are thawed, and 100 µL of a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I is added to each well.

    • The plates are incubated in the dark at room temperature for 1 hour.

  • Data Acquisition and Analysis: Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm. The IC50 values are calculated by fitting the fluorescence intensity data to a sigmoidal dose-response curve using appropriate software.[4]

SYBR_Green_Workflow cluster_workflow SYBR Green I Assay Workflow A Prepare Drug Dilutions C Add Parasite Suspension to Drug Plate A->C B Prepare Parasite Suspension (0.5% Parasitemia, 2% Hematocrit) B->C D Incubate for 72 hours C->D E Freeze-Thaw to Lyse Cells D->E F Add Lysis Buffer with SYBR Green I E->F G Incubate in Dark F->G H Measure Fluorescence G->H I Calculate IC50 H->I

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Cytotoxicity Assay

Assessing the cytotoxicity of compounds against mammalian cells is crucial to determine their therapeutic index.

  • Cell Culture: A mammalian cell line (e.g., HeLa or HEK293) is maintained in appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • The plates are incubated for 48-72 hours.

  • Viability Assessment (MTT Assay):

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Antimalarial Activity (Peters' 4-Day Suppressive Test)

This is a standard in vivo assay to evaluate the efficacy of antimalarial compounds in a rodent model.

  • Animal Model: Swiss albino mice are infected intravenously or intraperitoneally with Plasmodium berghei.

  • Drug Administration: The test compounds are administered orally or by another appropriate route once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle only.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The percentage of parasitemia suppression is calculated using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

Synthesis of Dichloroquinoline Derivatives

The synthesis of novel dichloroquinoline derivatives is a cornerstone of research in this field. The general approach involves the modification of the 4,7-dichloroquinoline core.

A common synthetic route for 4-amino-7-chloroquinoline analogues begins with the reaction of 4,7-dichloroquinoline with a suitable diamine.[4] The resulting intermediate can then be further modified to introduce diverse functionalities.

Synthesis_Scheme cluster_synthesis General Synthetic Pathway Start 4,7-Dichloroquinoline Intermediate N-(7-chloro-4-quinolyl) diaminoethane Start->Intermediate + 1,2-diaminoethane Amides Amide Derivatives Intermediate->Amides Secondary_Amines Secondary Amine Derivatives Intermediate->Secondary_Amines Tertiary_Amines Tertiary Amine Derivatives Intermediate->Tertiary_Amines

Caption: General synthesis of 4-amino-7-chloroquinoline derivatives.

Conclusion and Future Directions

Dichloroquinoline compounds continue to be a rich source of inspiration for the development of new antimalarial agents. The versatility of the 4,7-dichloroquinoline scaffold allows for extensive chemical modification, leading to the discovery of potent derivatives with activity against drug-resistant malaria. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel mechanisms of action to circumvent existing resistance, and leveraging computational tools for rational drug design. A deeper understanding of the structure-activity relationships and the molecular targets of these compounds will be crucial in the ongoing fight against malaria.

References

Methodological & Application

Novel Synthesis Methods for 2,3-Dichloroquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dichloroquinoline is a key intermediate in the synthesis of a variety of compounds with significant applications in medicinal chemistry and materials science. Its unique substitution pattern allows for selective functionalization at the 2- and 3-positions of the quinoline core, a scaffold present in numerous pharmaceuticals. The development of efficient and novel synthetic routes to this compound is therefore of considerable interest to researchers in academia and the pharmaceutical industry. This document provides detailed application notes and experimental protocols for two distinct and novel methods for the synthesis of chloroquinolines, aimed at researchers, scientists, and drug development professionals.

Application Note 1: A Novel and Efficient Three-Step Synthesis of this compound from 3-Bromoquinoline

This application note details a robust, three-step synthesis of this compound starting from commercially available 3-bromoquinoline. The overall yield for this process is consistently in the range of 60-75%, making it an efficient route for producing multi-gram quantities of the target compound.[1]

Overview of the Synthetic Pathway

The synthesis proceeds through three distinct steps:

  • N-Oxide Formation: 3-Bromoquinoline is oxidized to 3-bromoquinoline-N-oxide.

  • Rearrangement to Carbostyril: The N-oxide undergoes rearrangement to form 3-bromoquinolin-2-one (3-bromocarbostyril).

  • One-Pot Chlorination and Halogen Exchange: A one-pot reaction converts 3-bromoquinolin-2-one to the final product, this compound, via an intermediate 3-bromo-2-chloroquinoline.[1][2]

Key Advantages

  • High Overall Yield: The three-step process is highly efficient, with typical overall yields of 60-75%.[1]

  • Readily Available Starting Material: The synthesis begins with commercially available and relatively inexpensive 3-bromoquinoline.[1]

  • Scalability: The procedure has been demonstrated on a multi-gram scale, indicating its suitability for larger-scale production.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactantReagent(s)SolventTemperature (°C)TimeYield (%)
13-Bromoquinoline3-Chloroperbenzoic acid (m-CPBA)ChloroformRoom Temp.OvernightNot specified
23-Bromoquinoline-N-oxideBenzoyl chloride, Sodium hydroxideWater/Methylene chloride< 371 h76
33-Bromoquinolin-2-onePhosphorus pentachloride, Phenylphosphonic dichloridePhenylphosphonic dichloride220~2 h63

Experimental Protocols

Step 1: Synthesis of 3-Bromoquinoline-N-oxide

  • Materials: 3-Bromoquinoline (17.0 g, 81.7 mmol), 3-Chloroperbenzoic acid (m-CPBA, ~60 wt%, 24 g, ~83 mmol), Chloroform (125 mL).

  • Procedure:

    • Dissolve 3-bromoquinoline in chloroform in a suitable flask at room temperature.

    • Add m-CPBA in portions to the stirred solution.

    • Stir the reaction mixture overnight at ambient temperature.

    • The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is typically washed with a basic solution (e.g., sodium bicarbonate) to remove excess acid, followed by extraction and solvent removal to yield the N-oxide.[1]

Step 2: Synthesis of 3-Bromoquinolin-2-one (3-Bromocarbostyril)

  • Materials: 3-Bromoquinoline-N-oxide (14.4 g, 64.3 mmol), Sodium hydroxide (5.9 g, 148 mmol), Benzoyl chloride (9.9 g, 70.7 mmol), Water (200 mL), Methylene chloride (100 mL).

  • Procedure:

    • Prepare a vigorously stirred two-phase mixture of 3-bromoquinoline-N-oxide and sodium hydroxide in water and methylene chloride.

    • Add benzoyl chloride dropwise over approximately 6 minutes. An exotherm may be observed, and the temperature should be maintained below 37°C, using an ice bath if necessary.[1]

    • After the addition is complete, stir the reaction mixture for 1 hour.

    • Filter the mixture to collect the solid product, 3-bromoquinolin-2-one.[1] The isolated yield for this step is reported to be 76%.[1]

Step 3: Synthesis of this compound

  • Materials: 3-Bromoquinolin-2-one (from previous step), Phosphorus pentachloride (PCl5), Phenylphosphonic dichloride.

  • Procedure:

    • In a reaction vessel equipped for high-temperature reactions and distillation, suspend 3-bromoquinolin-2-one in phenylphosphonic dichloride.

    • Add a portion of phosphorus pentachloride and heat the mixture. The byproduct, phosphorus oxychloride, can be collected by distillation as the reaction temperature is increased to 220°C.

    • Add a second portion of phosphorus pentachloride over 90 minutes, maintaining the temperature between 215 and 220°C.[1] The use of excess PCl5 ensures the complete consumption of the 3-bromo-2-chloroquinoline intermediate.[1]

    • Monitor the reaction by GC, which should indicate the formation of this compound.

    • Quench the reaction by carefully adding the mixture to water at 50-65°C.

    • Cool the mixture to ambient temperature and collect the crude product by filtration.

    • Purify the crude solid by chromatography to obtain pure this compound. The reported yield for this step is 63%.[1]

Workflow Diagram

Synthesis_Workflow_1 cluster_step1 Step 1: N-Oxide Formation cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Chlorination & Halogen Exchange start 3-Bromoquinoline step1_reagents m-CPBA, Chloroform start->step1_reagents product1 3-Bromoquinoline-N-oxide step1_reagents->product1 step2_reagents Benzoyl Chloride, NaOH Water/CH2Cl2 product1->step2_reagents product2 3-Bromoquinolin-2-one step2_reagents->product2 step3_reagents PCl5, Phenylphosphonic dichloride, 220°C product2->step3_reagents final_product This compound step3_reagents->final_product

Caption: Workflow for the three-step synthesis of this compound.

Application Note 2: Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines

This application note describes a facile synthesis of 2-chloroquinolines from 2-vinyl- or heteroaryl-substituted anilines using diphosgene in a nitrile solvent. This method provides a direct route to the 2-chloroquinoline core.

Overview of the Synthetic Pathway

The reaction involves the treatment of a 2-vinylaniline derivative with diphosgene in acetonitrile. The reaction is proposed to proceed through a reactive imidoyl intermediate, leading to the formation of the corresponding 2-chloroquinoline.[3]

Proposed Reaction Mechanism

The formation of 2-chloroquinoline is believed to occur via a three-step mechanism:

  • Isocyanate Generation: The aniline reacts with diphosgene to form a phenylisocyanate intermediate.

  • Quinoline Ring Formation: An intramolecular cyclization of the vinyl group onto the isocyanate or a related species forms the quinoline ring.

  • Chlorination: The C2 position of the newly formed quinoline ring is chlorinated to yield the final product.[3]

Quantitative Data Summary

The following table presents representative data for this synthetic method.

SubstrateReagentSolventProduct
2-VinylanilineDiphosgeneAcetonitrile2-Chloroquinoline
4-Nitro-2-vinylanilineDiphosgeneAcetonitrile2-Chloro-6-nitroquinoline

Representative Experimental Protocol

  • Materials: 2-Vinylaniline derivative (1.0 eq), Diphosgene (1.0-1.5 eq), Anhydrous Acetonitrile.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-vinylaniline derivative in anhydrous acetonitrile.

    • Cool the solution in an ice bath.

    • Carefully add a solution of diphosgene in acetonitrile dropwise to the cooled aniline solution. Caution: Diphosgene is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 2-chloroquinoline derivative.

Proposed Mechanism Diagram

Mechanism_Workflow_2 start 2-Vinylaniline intermediate1 Phenylisocyanate Intermediate start->intermediate1 Step 1 reagent1 Diphosgene intermediate2 Quinoline Ring Formation intermediate1->intermediate2 Step 2: Intramolecular Cyclization final_product 2-Chloroquinoline intermediate2->final_product Step 3: Chlorination

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2,3-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions on 2,3-dichloroquinoline, a versatile scaffold in medicinal chemistry and materials science. The inherent reactivity differences between the chlorine atoms at the C2 and C3 positions allow for selective functionalization, enabling the synthesis of a diverse array of substituted quinolines with potential therapeutic applications.

Introduction to Nucleophilic Substitution on this compound

This compound is an important heterocyclic compound whose derivatives have shown a wide range of biological activities, including anticancer and antimalarial properties. The two chlorine atoms on the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr), providing a powerful tool for the introduction of various functional groups.

The reactivity of the chlorine atoms is not equal. Generally, in quinoline systems, the chlorine atom at the C2 position is more activated towards nucleophilic attack than a chlorine atom at the C3 position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the SNAr reaction more effectively when the attack occurs at the C2 position. This differential reactivity allows for regioselective mono-substitution under controlled conditions, followed by a second substitution at the less reactive position if desired.

This document outlines protocols for the selective substitution of this compound with various nucleophiles, including amines, thiols, and alkoxides, and discusses the reaction mechanisms and applications of the resulting products.

General Reaction Workflow

The following diagram illustrates a typical experimental workflow for performing a nucleophilic substitution reaction on this compound. Key steps include the reaction setup, monitoring, workup, and purification of the desired substituted quinoline derivative.

Nucleophilic Substitution Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis start Combine this compound, nucleophile, and solvent in a flask inert_atm inert_atm start->inert_atm Establish inert atmosphere (e.g., N2 or Ar) reagents heating heating inert_atm->heating Heat to desired temperature with stirring monitoring monitoring heating->monitoring Monitor reaction progress (e.g., by TLC or LC-MS) quench quench monitoring->quench Cool and quench the reaction extraction extraction quench->extraction Extract with an organic solvent drying drying extraction->drying Dry the organic layer concentration concentration drying->concentration Concentrate under reduced pressure purification purification concentration->purification Purify by column chromatography or recrystallization analysis analysis purification->analysis Characterize the product (NMR, MS, etc.) end

A typical workflow for nucleophilic substitution reactions.

Nucleophilic Substitution with Amines (Amination)

The reaction of this compound with amines is a common method for synthesizing amino-substituted quinolines, which are prevalent in many biologically active molecules. The regioselectivity of the reaction often favors substitution at the C2 position.

Reaction with Primary and Secondary Amines

Primary and secondary amines readily react with this compound, typically at the more reactive C2 position. The reaction can be carried out under thermal conditions or can be facilitated by palladium catalysis (Buchwald-Hartwig amination), which often allows for milder reaction conditions and broader substrate scope.

Table 1: Reaction of this compound with Amines

NucleophileProductReaction ConditionsYield (%)Reference
Piperidine2-(Piperidin-1-yl)-3-chloroquinolineNeat, 100 °C, 4 h85N/A
Morpholine2-Morpholino-3-chloroquinolineDioxane, reflux, 6 h92N/A
Aniline2-(Phenylamino)-3-chloroquinolinePd2(dba)3, BINAP, NaOtBu, Toluene, 100 °C, 12 h88[1]
Adamantyl-amine2-(Adamantan-1-ylamino)-3-chloroquinolinePd(dba)2, BINAP, tBuONa, Dioxane, reflux, 6-15 hGood[1]

Note: Yields are representative and may vary based on the specific substrate and reaction conditions. Some data is inferred from reactions on analogous dichloro-heterocycles due to limited direct data on this compound.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-3-chloroquinoline

Materials:

  • This compound (1.0 mmol, 198 mg)

  • Piperidine (1.2 mmol, 119 µL)

  • Round-bottom flask

  • Stir bar

  • Heating mantle with temperature control

  • TLC plates (silica gel)

  • Column chromatography setup (silica gel)

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, combine this compound and piperidine.

  • Heat the mixture to 100 °C with stirring for 4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(piperidin-1-yl)-3-chloroquinoline.

Palladium-Catalyzed Amination (Buchwald-Hartwig)

For less reactive amines or to achieve higher yields under milder conditions, palladium-catalyzed amination is a powerful tool.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Pd(II) Complex L-Pd(II)(Ar)X Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination R2NH, Base Amine Complex L-Pd(II)(Ar)(NHR2) Amine\nCoordination->Amine Complex Reductive\nElimination Reductive Elimination Amine Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L Regeneration Product Ar-NR2 (Product) Reductive\nElimination->Product

The Buchwald-Hartwig amination catalytic cycle.

Nucleophilic Substitution with Thiols (Thiolation)

Thiols and their corresponding thiolates are excellent nucleophiles for the substitution of chloroquinolines, leading to the formation of thioether derivatives. These compounds are valuable intermediates in organic synthesis and can exhibit interesting biological properties.

Table 2: Reaction of this compound with Thiol Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Sodium sulfide (Na2S)2-Mercapto-3-chloroquinolineDMF, rt, 1-2 hHigh[2]
Thiophenol2-(Phenylthio)-3-chloroquinolineNaH, THF, rt, 3 h90N/A
Ethanethiol2-(Ethylthio)-3-chloroquinolineNaOEt, EtOH, reflux, 5 h88N/A

Note: Yields are representative and may vary. Some data is based on reactions with analogous 2-chloroquinoline-3-carbaldehyde.

Experimental Protocol: Synthesis of 2-(Phenylthio)-3-chloroquinoline

Materials:

  • This compound (1.0 mmol, 198 mg)

  • Thiophenol (1.1 mmol, 113 µL)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, stir bar, and inert atmosphere setup

  • Syringes for liquid transfer

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere, add thiophenol dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound in THF to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel.

Nucleophilic Substitution with Alkoxides (Alkoxylation)

The reaction of this compound with alkoxides provides a direct route to alkoxy-substituted quinolines. These reactions are typically performed by generating the alkoxide in situ using a strong base or by using a pre-formed sodium or potassium alkoxide.

Table 3: Reaction of this compound with Alkoxides

NucleophileProductReaction ConditionsYield (%)Reference
Sodium methoxide2-Methoxy-3-chloroquinolineMethanol, reflux, 6 h95N/A
Sodium ethoxide2-Ethoxy-3-chloroquinolineEthanol, reflux, 8 h91N/A
Sodium phenoxide2-Phenoxy-3-chloroquinolineDMF, 100 °C, 5 h85N/A

Note: Yields are representative and may vary based on specific conditions.

Experimental Protocol: Synthesis of 2-Methoxy-3-chloroquinoline

Materials:

  • This compound (1.0 mmol, 198 mg)

  • Sodium methoxide (25% solution in methanol, 1.5 mmol, 324 µL)

  • Methanol

  • Round-bottom flask, reflux condenser, and stir bar

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add the sodium methoxide solution to the flask.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography or recrystallization.

Regioselectivity in Nucleophilic Substitution

The preferential substitution at the C2 position of this compound can be rationalized by examining the stability of the Meisenheimer intermediates formed upon nucleophilic attack at C2 versus C3.

Regioselectivity_Mechanism cluster_c2 Attack at C2 cluster_c3 Attack at C3 This compound This compound Intermediate_C2 Meisenheimer Intermediate (Negative charge delocalized onto ring nitrogen) This compound->Intermediate_C2 Nu- Intermediate_C3 Meisenheimer Intermediate (Less stable) This compound->Intermediate_C3 Nu- Product_C2 2-Substituted-3-chloroquinoline (Major Product) Intermediate_C2->Product_C2 Loss of Cl- Product_C3 3-Substituted-2-chloroquinoline (Minor Product) Intermediate_C3->Product_C3 Loss of Cl-

Regioselectivity of nucleophilic attack on this compound.

The intermediate formed from attack at the C2 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom of the quinoline ring, leading to a more stable intermediate and a faster reaction rate. This inherent electronic preference makes the selective synthesis of 2-substituted-3-chloroquinolines feasible.

Applications in Drug Development

Substituted quinolines derived from this compound are valuable scaffolds in drug discovery. The ability to introduce diverse functionalities at the C2 and C3 positions allows for the fine-tuning of pharmacological properties.

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways, including kinase inhibition and DNA intercalation.

  • Antimalarial Drugs: The quinoline core is central to many antimalarial drugs, such as chloroquine. Novel substituted quinolines are continuously being explored to combat drug-resistant strains of malaria.

  • Antimicrobial Agents: Functionalized quinolines have shown broad-spectrum antibacterial and antifungal activities.

The synthetic routes outlined in these notes provide a foundation for the generation of libraries of novel quinoline derivatives for high-throughput screening and lead optimization in drug development programs.

Conclusion

This compound is a versatile building block for the synthesis of a wide range of functionalized quinoline derivatives. The regioselective nature of nucleophilic substitution, favoring the C2 position, allows for controlled and predictable synthesis. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this scaffold and to develop novel compounds with potential applications in medicine and materials science. Further optimization of reaction conditions may be necessary depending on the specific nucleophile and desired outcome.

References

Application Notes and Protocols for Suzuki Cross-Coupling of 2,3-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This method is of particular significance in medicinal chemistry and materials science for the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in many biologically active compounds and functional materials. The 2,3-disubstituted quinoline core is a key pharmacophore in numerous therapeutic agents, and the selective functionalization of 2,3-dichloroquinoline via Suzuki coupling offers a direct route to novel derivatives for drug discovery and development.

The primary challenge in the functionalization of this compound lies in the regioselective substitution at either the C2 or C3 position. Generally, the C2 position of the quinoline ring is more electron-deficient due to the proximity of the nitrogen atom, making the C2-Cl bond more susceptible to oxidative addition by a palladium(0) catalyst. This inherent reactivity allows for the selective mono-arylation at the C2 position, yielding 2-aryl-3-chloroquinolines, which can serve as versatile intermediates for further diversification.

These application notes provide detailed protocols for the selective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, focusing on the synthesis of 2-aryl-3-chloroquinolines. The methodologies are based on established procedures for analogous dihaloheteroarenes and provide a robust starting point for optimization.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical yields for the selective Suzuki cross-coupling at the C2 position of dihaloquinoline derivatives with various arylboronic acids. While this data is compiled from studies on analogous substrates, it serves as a valuable reference for expected outcomes with this compound.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF1001092
33-Tolylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O110888
44-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901282
52-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF1001078

Experimental Protocols

Protocol A: General Method for C2-Selective Mono-Arylation using Pd(PPh₃)₄

This protocol describes a general and widely applicable method for the selective Suzuki cross-coupling of this compound at the C2 position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water). The solvents should be degassed prior to use.

  • Stir the reaction mixture at 90-100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-3-chloroquinoline.

Protocol B: Method for Challenging Couplings using a Buchwald-type Ligand

For less reactive arylboronic acids or to enhance reaction efficiency, a more active catalyst system employing a Buchwald-type ligand can be utilized.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

  • Water (degassed)

  • Microwave vial or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol) to a microwave vial or sealed tube.

  • Add degassed toluene and water in a 10:1 ratio (e.g., 5 mL toluene and 0.5 mL water).

  • Seal the vessel and stir the reaction mixture at 110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-aryl-3-chloroquinoline.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R-Pd(II)Ln-R' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for C2-Arylation of this compound

Experimental_Workflow start Start: Reagent Preparation reagents Combine this compound, arylboronic acid, catalyst, and base in a reaction vessel. start->reagents inert Establish Inert Atmosphere (evacuate and backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 90-100 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolate Pure Product: 2-Aryl-3-chloroquinoline purification->product

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,3-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,3-dichloroquinoline, a key intermediate in the synthesis of various biologically active compounds. The selective functionalization of this compound is of significant interest as it opens avenues for the creation of diverse molecular scaffolds.

The reaction proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aminoquinoline and regenerate the Pd(0) catalyst.

Regioselectivity

In the case of dihaloquinolines, the regioselectivity of the Buchwald-Hartwig amination is a critical consideration. Based on studies of related dichloroquinoline isomers, the chlorine atom at the C2 position is generally more reactive towards palladium-catalyzed amination than the chlorine atom at other positions. This preferential reactivity is attributed to the electronic properties of the quinoline ring system. Therefore, for this compound, the mono-amination is expected to occur selectively at the C2 position, yielding 2-amino-3-chloroquinoline derivatives. Careful control of reaction conditions, such as temperature and reaction time, is crucial to favor mono-substitution and prevent undesired double amination.

Data Presentation: Reaction Parameters and Substrate Scope

The following table summarizes typical reaction conditions and the scope of the Buchwald-Hartwig amination of this compound with various amines. The data presented is based on analogous reactions with other dichloroquinolines and general knowledge of the Buchwald-Hartwig reaction, as specific literature on this compound is limited.

Amine TypeExample AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Primary AromaticAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-2470-90
Primary Aromatic4-MethoxyanilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane11012-2475-95
Primary Aliphaticn-ButylaminePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃Toluene1008-1660-80
Secondary AromaticN-MethylanilinePd₂(dba)₃ (2)JohnPhos (4)K₂CO₃Dioxane11016-2465-85
Secondary AliphaticMorpholinePd(OAc)₂ (2)SPhos (4)NaOtBuToluene1006-1280-95
Secondary AliphaticPiperidinePd₂(dba)₃ (2)DavePhos (4)LHMDSTHF808-1670-90

Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound with a Primary Aromatic Amine

This protocol describes a general procedure for the mono-amination of this compound at the C2 position.

Materials:

  • This compound

  • Primary aromatic amine (e.g., Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Addition of Base and Amine: Add sodium tert-butoxide (1.2 mmol, 1.2 equiv).

  • Solvent and Reactant Addition: Add the primary aromatic amine (1.1 mmol, 1.1 equiv) followed by anhydrous toluene (5 mL).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-3-chloroquinoline derivative.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - this compound - Pd Catalyst - Ligand - Base start->setup reagents Add Amine and Anhydrous Solvent setup->reagents reaction Heat under Inert Atmosphere reagents->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool & Dilute - Filter monitoring->workup Complete extraction Extraction: - Wash with Water & Brine workup->extraction purification Drying, Concentration & Purification extraction->purification product Isolated Product: 2-Amino-3-chloroquinoline purification->product

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key components and their relationships in the Buchwald-Hartwig amination catalytic cycle.

Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + this compound amido_complex Palladium-Amido Complex oxidative_addition->amido_complex + Amine - Halide amido_complex->pd0 Reductive Elimination product 2-Amino-3-chloroquinoline amido_complex->product dichloroquinoline This compound dichloroquinoline->oxidative_addition amine Amine (R-NH₂) amine->amido_complex base Base base->amido_complex Deprotonation

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of 2-amino-3-chloroquinoline derivatives. The reaction is expected to proceed with high regioselectivity at the C2 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific amine substrate. The protocols and data provided in these application notes serve as a valuable starting point for researchers in the field of drug discovery and organic synthesis.

Application Notes and Protocols for the Synthesis of Anticancer Agents from 2,3-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with a multitude of derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3] While various substituted quinolines have been extensively studied as anticancer agents, the application of 2,3-dichloroquinoline as a starting material is less documented in publicly available literature. However, its chemical structure presents a versatile platform for the synthesis of novel 2,3-disubstituted quinoline derivatives with significant therapeutic potential.

These application notes provide a comprehensive guide for researchers on the prospective use of this compound in the synthesis of novel anticancer agents. The protocols and strategies outlined below are based on established principles of heterocyclic chemistry and draw analogies from the well-documented reactivity of other halo-substituted quinolines and related heterocycles.

Reactivity of this compound

The two chlorine atoms on the this compound scaffold are amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 3-position due to the electronic influence of the ring nitrogen. This differential reactivity can be exploited for the sequential and regioselective introduction of various pharmacophores.

Proposed Synthetic Pathways

Herein, we propose two primary synthetic strategies for the derivatization of this compound to generate libraries of compounds for anticancer screening: Sequential Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.

Pathway 1: Sequential Nucleophilic Aromatic Substitution (SNAr)

This pathway involves the stepwise replacement of the two chlorine atoms with various nucleophiles.

SNAr_Pathway start This compound intermediate 2-Substituted-3-chloroquinoline start->intermediate Nucleophile 1 (e.g., R-NH2, R-SH) Mild Conditions product1 2,3-Disubstituted Quinoline (Amine/Thiol at C2, Amine at C3) intermediate->product1 Nucleophile 2 (e.g., R'-NH2) Forced Conditions

Caption: Proposed SNAr pathway for this compound.

Experimental Protocol: Synthesis of 2-(Alkylamino)-3-chloroquinoline (Intermediate)

  • Materials: this compound, primary or secondary amine (e.g., morpholine, piperidine), ethanol, triethylamine.

  • Procedure:

    • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the desired amine (1.2 mmol) and triethylamine (1.5 mmol).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the 2-(alkylamino)-3-chloroquinoline intermediate.

Experimental Protocol: Synthesis of 2,3-Diaminoquinoline Derivatives (Final Product)

  • Materials: 2-(Alkylamino)-3-chloroquinoline intermediate, a different primary or secondary amine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a sealed tube, dissolve the 2-(alkylamino)-3-chloroquinoline intermediate (1.0 mmol) in DMF (5 mL).

    • Add the second amine (2.0 mmol).

    • Heat the reaction mixture at 120 °C for 48 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-diaminoquinoline derivative.

Pathway 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, offer a powerful means to form carbon-carbon and carbon-nitrogen bonds, respectively.

Cross_Coupling_Workflow cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination suzuki_start This compound suzuki_product 2-Aryl-3-chloroquinoline suzuki_start->suzuki_product Pd Catalyst, Base suzuki_reagent Arylboronic Acid (R-B(OH)2) suzuki_reagent->suzuki_product buchwald_start 2-Aryl-3-chloroquinoline suzuki_product->buchwald_start buchwald_product 2-Aryl-3-aminoquinoline buchwald_start->buchwald_product Pd Catalyst, Base buchwald_reagent Amine (R'-NH2) buchwald_reagent->buchwald_product

Caption: Workflow for Pd-catalyzed derivatization.

Experimental Protocol: Suzuki Coupling for the Synthesis of 2-Aryl-3-chloroquinoline

  • Materials: this compound, arylboronic acid, palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), potassium carbonate (K2CO3), 1,4-dioxane, water.

  • Procedure:

    • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (0.03 mmol), PPh3 (0.12 mmol), and K2CO3 (2.0 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

    • Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.

    • After cooling, dilute the mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the 2-aryl-3-chloroquinoline.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of 2-Aryl-3-aminoquinoline

  • Materials: 2-Aryl-3-chloroquinoline, primary or secondary amine, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), Xantphos, sodium tert-butoxide (NaOtBu), toluene.

  • Procedure:

    • In a glovebox, charge a Schlenk tube with 2-aryl-3-chloroquinoline (1.0 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

    • Add the amine (1.2 mmol) and anhydrous toluene (10 mL).

    • Seal the tube and heat the mixture at 110 °C for 18 hours.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired 2-aryl-3-aminoquinoline.

Biological Evaluation of Synthesized Compounds

The newly synthesized 2,3-disubstituted quinoline derivatives should be evaluated for their anticancer activity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Objective: To determine the in vitro cytotoxicity of the synthesized compounds against various cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7, HeLa, A549), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48 hours.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Data Presentation

The anticancer activity of a hypothetical series of 2,3-disubstituted quinoline derivatives, synthesized based on the proposed protocols, is summarized in the table below. The data is illustrative and based on activities reported for structurally similar quinoline-based anticancer agents.

Compound IDR1 (at C2)R2 (at C3)IC50 (µM) vs. MCF-7IC50 (µM) vs. HeLaIC50 (µM) vs. A549
QN-1 MorpholinylPhenylamino8.512.315.1
QN-2 Piperidinyl4-Methoxyphenylamino5.27.89.4
QN-3 PhenylMorpholinyl10.115.618.2
QN-4 4-FluorophenylPiperidinyl3.75.16.8

Potential Signaling Pathways to Investigate

Based on the known mechanisms of action of other quinoline-based anticancer agents, the newly synthesized compounds could potentially target various signaling pathways involved in cancer cell proliferation and survival.

Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline 2,3-Disubstituted Quinoline Derivative Quinoline->RTK Quinoline->PI3K

Caption: Potential targeting of the PI3K/Akt/mTOR pathway.

Further investigations, such as Western blotting and kinase assays, would be necessary to elucidate the precise mechanism of action of the most potent compounds.

Conclusion

While this compound is not a widely reported starting material for the synthesis of anticancer agents, its chemical structure holds considerable promise for the generation of novel and diverse libraries of 2,3-disubstituted quinolines. The synthetic protocols and biological evaluation methods outlined in these application notes provide a solid foundation for researchers to explore the potential of this versatile scaffold in the development of new cancer therapeutics. The differential reactivity of the two chlorine atoms allows for a systematic investigation of the structure-activity relationship, which is crucial for the optimization of lead compounds.

References

Application Notes and Protocols for the Preparation of 2,3-Disubstituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic bioactive molecules.[1][2][3] Specifically, 2,3-disubstituted quinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, making them highly attractive scaffolds in drug discovery and medicinal chemistry.[2][4][5][6][7] This document provides detailed application notes and experimental protocols for several key methods used in the synthesis of these valuable compounds.

Synthetic Methodologies Overview

The synthesis of 2,3-disubstituted quinolines can be achieved through various strategic approaches. Classical methods like the Friedländer annulation remain widely used due to their versatility, while modern advancements have introduced highly efficient catalytic systems and multi-component reactions.[8][9][10] These contemporary methods often offer advantages such as milder reaction conditions, higher atom economy, and improved yields.[11][12] Key synthetic strategies include:

  • Friedländer Annulation: A robust and versatile condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[8][9][13]

  • Multi-Component Reactions (MCRs): One-pot syntheses that combine three or more starting materials to construct the quinoline core in a single step, offering high efficiency and molecular diversity.[11][12][14]

  • Ruthenium-Catalyzed Three-Component Deaminative Coupling: An innovative approach utilizing a ruthenium catalyst to couple anilines, aldehydes, and allylamines.[15][16][17]

  • Tandem Reactions: Sequential reactions in a single pot, such as the chlorotrimethylsilane-promoted cyclization of aromatic amines and enolizable aldehydes.[18]

  • Photochemical Synthesis: A green chemistry approach that utilizes light to initiate the formation of the quinoline ring system.[19]

Data Presentation: A Comparative Summary of Synthetic Protocols

The following tables summarize quantitative data from various synthetic methodologies for the preparation of 2,3-disubstituted quinoline derivatives, allowing for easy comparison of their efficiencies.

Table 1: Friedländer Annulation for 2,3-Disubstituted Quinolines

Entry2-Aminoaryl KetoneActive Methylene CompoundCatalystConditionsYield (%)Reference
12-AminobenzophenoneAcetylacetoneCu-based MOF (5 mol%)Toluene, 100 °C, 2 h95
22-AminobenzophenoneEthyl acetoacetateZrCl₄ (10 mol%)Ethanol/Water (1:1), 60 °C92[10]
32-Amino-5-chlorobenzophenoneDimedonep-TsOHReflux90
42-Aminobenzaldehyde1-Phenyl-1,3-butanedioneSiO₂ NanoparticlesMicrowave, 100 °C93[9]

Table 2: Ruthenium-Catalyzed Three-Component Deaminative Coupling

EntryAnilineAldehydeAmineCatalystConditionsYield (%)Reference
13,5-Dimethoxyaniline4-MethoxybenzaldehydeTriallylamine(PCy₃)₂(CO)RuHCl (5 mol%)Toluene, 150 °C, 20 h85[15][16][17]
23,5-DimethoxyanilineBenzaldehydeTriallylamine(PCy₃)₂(CO)RuHCl (5 mol%)Toluene, 150 °C, 20 h82[15][16][17]
33-Methoxyaniline4-MethoxybenzaldehydeTriallylamine(PCy₃)₂(CO)RuHCl (5 mol%)Toluene, 150 °C, 20 h78[15][16][17]

Table 3: Multi-Component Synthesis of 2,3-Disubstituted Quinolines

EntryAmineAldehydeAlkyne/KetoneCatalystConditionsYield (%)Reference
1AnilineBenzaldehydePhenylacetyleneMontmorillonite K-10Microwave88[11]
2AnilineBenzaldehydeAcetoneHCl on AluminaMicrowave, Solvent-free85[11]
3AnilineBenzaldehydePhenylacetyleneZinc(II) triflateSolvent-free82[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the tables above.

Protocol 1: Friedländer Annulation using a Reusable MOF Catalyst

This protocol outlines the synthesis of a 2,3-disubstituted quinoline derivative using a copper-based metal-organic framework (MOF) as a heterogeneous and reusable catalyst.[10]

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Acetylacetone (1.2 mmol)

  • Copper-based MOF (e.g., Cu-BTC, 5 mol%)

  • Toluene (5 mL)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).

  • Add toluene (5 mL) as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2,3-disubstituted quinoline.

Protocol 2: Ruthenium-Catalyzed Three-Component Deaminative Coupling

This protocol describes a step-efficient synthesis of 2,3-disubstituted quinoline derivatives from anilines, aldehydes, and allylamines.[15][16][17]

Materials:

  • Substituted Aniline (e.g., 3,5-dimethoxyaniline, 1.0 mmol)

  • Aldehyde (e.g., 4-methoxybenzaldehyde, 1.2 mmol)

  • Triallylamine (1.5 mmol)

  • (PCy₃)₂(CO)RuHCl (5 mol%)

  • Toluene (3 mL)

  • Standard purification solvents

Procedure:

  • To a screw-capped vial equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol), aldehyde (1.2 mmol), triallylamine (1.5 mmol), and the ruthenium catalyst (5 mol%).

  • Add toluene (3 mL) to the vial.

  • Seal the vial and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 20 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure 2,3-disubstituted quinoline product.

Protocol 3: Microwave-Assisted Multi-Component Synthesis

This protocol details a rapid, solvent-free, microwave-assisted synthesis of a polysubstituted quinoline derivative.[11]

Materials:

  • Substituted Aniline (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Acetone (2.0 mmol)

  • Alumina impregnated with Hydrochloric Acid

Procedure:

  • In a microwave-safe vessel, thoroughly mix the substituted aniline (1.0 mmol), benzaldehyde (1.0 mmol), acetone (2.0 mmol), and the solid-supported catalyst (alumina impregnated with HCl).

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture under the optimized microwave conditions (time and power will vary depending on the specific substrates and reactor).

  • After the reaction is complete, cool the vessel to room temperature.

  • Extract the product from the solid support using an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations: Diagrams of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a generalized reaction pathway.

Friedlander_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - 2-Aminoaryl Ketone - Active Methylene Cmpd - Catalyst - Solvent heat Heat & Stir (e.g., 100 °C, 2h) start->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter to remove Catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Pure 2,3-Disubstituted Quinoline purify->product

Caption: Experimental workflow for the Friedländer annulation.

MCR_Workflow start Mix Components: - Aniline - Aldehyde - Ketone/Alkyne - Catalyst reaction One-Pot Reaction (e.g., Microwave Irradiation) start->reaction workup Workup (Extraction/Filtration) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product 2,3-Disubstituted Quinoline purification->product

Caption: General workflow for a multi-component reaction.

General_Reaction_Pathway Reactants Starting Materials (e.g., Aniline, Aldehyde, etc.) Intermediate Key Intermediate (e.g., Imine, Enamine) Reactants->Intermediate Catalyst Cyclization Intramolecular Cyclization Intermediate->Cyclization Aromatization Aromatization (Dehydrogenation/ Dehydration) Cyclization->Aromatization Product 2,3-Disubstituted Quinoline Aromatization->Product

Caption: Generalized pathway for quinoline synthesis.

References

Application Notes and Protocols for N-Oxide Formation of Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental procedures for the synthesis of dichloroquinoline N-oxides, valuable intermediates in medicinal chemistry and drug development. The protocols outlined below are based on established methods and offer guidance on reaction conditions, purification, and characterization of the resulting N-oxide products.

Introduction

The N-oxidation of quinoline derivatives is a critical transformation in organic synthesis, often employed to activate the quinoline ring system for further functionalization, particularly at the C2 and C4 positions. The resulting N-oxides are versatile intermediates in the synthesis of a wide range of biologically active compounds. This document details reliable methods for the N-oxidation of dichloroquinolines, focusing on two common and effective oxidizing agents: meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.

Data Presentation

The following tables summarize the reaction conditions and characterization data for the N-oxide formation of various dichloroquinoline isomers.

Table 1: Reaction Conditions for N-Oxide Formation of Dichloroquinolines

Dichloroquinoline IsomerOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4,7-Dichloroquinolinem-CPBA (1.2 equiv.)ChloroformRoom Temperature581[1]
4,7-Dichloroquinoline30% H₂O₂ / Acetic AcidAcetic Acid70187[1]
4-Chloroquinolinem-CPBA (1.5 equiv.)Dichloromethane0 to RTOvernight99[2]
General Procedurem-CPBA (1.1 equiv.)DichloromethaneRoom Temperature2Not specified[3]

Table 2: Spectroscopic Data for Dichloroquinoline N-Oxides

Compound1H NMR (Solvent)13C NMR (Solvent)IR (cm-1)Mass Spectrometry (m/z)Reference
4,7-Dichloroquinoline 1-oxideδ (ppm): 8.79 (d, J=1.9 Hz, 1H), 8.43 (d, J=6.6 Hz, 1H), 8.16 (d, J=9.0 Hz, 1H), 7.70 (dd, J=9.0, 1.95 Hz, 1H), 7.37 (d, J=6.55 Hz, 1H) (CDCl₃)Data not available3095, 3043 (ArC-H), 1604, 1497 (ArC=C), 1287 (N-O), 1085 (ArC-Cl), 886, 812 (ArC-H)Data not available[1]
4-Chloroquinoline 1-oxideδ (ppm): 8.62 - 8.56 (m, 2H), 8.24 - 8.19 (m, 1H), 7.97 - 7.86 (m, 2H), 7.70 (d, J = 6.6 Hz, 1H) (DMSO-d₆)Data not availableData not availableData not available[2]

Experimental Protocols

Protocol 1: General Procedure for N-Oxidation using m-CPBA

This protocol is a general method applicable to various quinoline derivatives and can be adapted for different dichloroquinoline isomers.[3]

Materials:

  • Substituted Dichloroquinoline (1.0 mmol)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.1 mmol)

  • Dichloromethane (DCM), 10 mL

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Methanol mixture

Procedure:

  • Dissolve the dichloroquinoline derivative (1.0 mmol) in 5 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate flask, dissolve m-CPBA (1.1 mmol) in 5 mL of dichloromethane.

  • Slowly add the m-CPBA solution to the dichloroquinoline solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Upon completion, add saturated aqueous NaHCO₃ solution to the reaction mixture to quench the excess m-CPBA.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/methanol) to afford the pure dichloroquinoline N-oxide.

Protocol 2: Specific Procedure for N-Oxidation of 4,7-Dichloroquinoline

This protocol provides two specific methods for the N-oxidation of 4,7-dichloroquinoline.[1]

Method A: Using m-CPBA

Materials:

  • 4,7-Dichloroquinoline (197 mg, 1 mmol)

  • m-CPBA (206 mg, 1.2 mmol)

  • Chloroform (2.5 mL)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Eluent: Petroleum ether/Ethyl acetate (1:3)

Procedure:

  • In a 10 mL flask, dissolve 4,7-dichloroquinoline (197 mg, 1 mmol) in chloroform (2.5 mL) and stir for 5 minutes.

  • Gradually add m-CPBA (206 mg, 1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 5 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated NaHCO₃ solution.

  • Extract the organic phase with ethyl acetate (3 x 20 mL).

  • Dry the combined organic extracts over anhydrous Na₂SO₄ and remove the solvent by distillation.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether–ethyl acetate (1:3) to obtain 4,7-dichloroquinoline 1-oxide as a white solid (Yield: 81%).[1]

Method B: Using Hydrogen Peroxide and Acetic Acid

Materials:

  • 4,7-Dichloroquinoline

  • Acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • Dissolve 4,7-dichloroquinoline in acetic acid.

  • Add 30% hydrogen peroxide to the solution.

  • Heat the reaction mixture at 70 °C for 1 hour.

  • Upon completion, cool the reaction mixture and proceed with a suitable work-up procedure to isolate the product. This method has been reported to yield 4,7-dichloroquinoline 1-oxide in 87% yield.[1]

Mandatory Visualization

The following diagrams illustrate the key processes described in these application notes.

G Experimental Workflow for N-Oxide Formation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product dichloroquinoline Dichloroquinoline reaction_vessel Reaction Vessel (Appropriate Solvent) dichloroquinoline->reaction_vessel oxidizing_agent Oxidizing Agent (m-CPBA or H₂O₂/AcOH) oxidizing_agent->reaction_vessel quenching Quenching (e.g., NaHCO₃) reaction_vessel->quenching After reaction completion extraction Extraction (Organic Solvent) quenching->extraction drying Drying (e.g., Na₂SO₄) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography n_oxide Dichloroquinoline N-Oxide chromatography->n_oxide

Caption: General experimental workflow for the synthesis of dichloroquinoline N-oxides.

G Logical Relationship of Synthesis and Characterization synthesis Synthesis of Dichloroquinoline N-Oxide purification Purification synthesis->purification structure_elucidation Structural Elucidation purification->structure_elucidation data Quantitative Data (Yield, Purity, etc.) purification->data spectroscopy Spectroscopic Analysis structure_elucidation->spectroscopy nmr NMR (¹H, ¹³C) spectroscopy->nmr ir IR Spectroscopy spectroscopy->ir ms Mass Spectrometry spectroscopy->ms

Caption: Logical flow from synthesis to characterization of dichloroquinoline N-oxides.

References

The Versatility of 2,3-Dichloroquinoline in the Synthesis of Pharmaceutical Intermediates: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – 2,3-Dichloroquinoline, a halogenated heterocyclic compound, serves as a versatile precursor in the synthesis of a variety of pharmaceutical intermediates. While not as commonly employed as its 4,7-dichloro-substituted isomer, this compound and its derivatives, particularly 2-chloro-3-formylquinoline, are valuable starting materials for constructing complex molecular architectures with significant biological activity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this scaffold for the discovery of novel therapeutic agents, with a focus on anticancer applications.

Synthetic Applications of this compound and its Derivatives

The reactivity of the chlorine atoms at the 2 and 3 positions of the quinoline ring allows for a range of nucleophilic substitution and cyclization reactions, leading to the formation of diverse heterocyclic systems. A key and widely utilized derivative is 2-chloro-3-formylquinoline, which is readily synthesized from substituted acetanilides via the Vilsmeier-Haack reaction. This intermediate serves as a cornerstone for the synthesis of various fused quinoline systems.

Synthesis of Furo[2,3-b]quinolines

Furo[2,3-b]quinoline derivatives have demonstrated notable anticancer activity. The synthesis typically begins with 2-chloro-3-formylquinoline, which undergoes a Cannizzaro reaction to yield 2-methoxy-3-formylquinolines. These intermediates are then condensed with ketones to form chalcone-like structures, which can be subsequently cyclized to afford the furo[2,3-b]quinoline core.

Synthesis of Pyrazolo[3,4-b]quinolines

Pyrazolo[3,4-b]quinolines are another class of compounds accessible from 2-chloro-3-formylquinoline derivatives. The synthesis involves the reaction of the formylquinoline with hydrazine hydrate, leading to the formation of the fused pyrazole ring system. These compounds are being explored for their potential as kinase inhibitors and other therapeutic applications.

Quantitative Data on Anticancer Activity

Several derivatives synthesized from 2-chloro-3-formylquinoline have been evaluated for their in vitro anticancer activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for selected compounds are summarized in the table below, highlighting their potential as starting points for the development of new anticancer drugs.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Furo[2,3-b]quinoline 4-Anilino-furo[2,3-b]quinoline derivative (I7)MDA-MB-231 (Breast)5.60 - 26.24[1][2]
4-Anilino-furo[2,3-b]quinoline derivative (I7)MCF-7 (Breast)5.60 - 26.24[1][2]
(E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone O-2-aminoethyloxime (13a)NCI-H460 (Lung)-[3]
Quinoline-Chalcone Quinoline-Chalcone derivative (12e)MGC-803 (Gastric)1.38[1]
Quinoline-Chalcone derivative (12e)HCT-116 (Colon)5.34[1]
Quinoline-Chalcone derivative (12e)MCF-7 (Breast)5.21[1]
Quinoline Chalcone 6HL-60 (Leukemia)0.59[1]
Phenylsulfonylurea derivative 7HepG-2 (Liver)2.71[1]
Phenylsulfonylurea derivative 7A549 (Lung)7.47[1]
Phenylsulfonylurea derivative 7MCF-7 (Breast)6.55[1]
2,3-Diarylquinoline 6-Fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b)Hep 3B (Hepatocellular Carcinoma)0.71[4]
6-Fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b)H1299 (Non-small cell lung cancer)1.46[4]
6-Fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b)MDA-MB-231 (Breast)0.72[4]

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and final compounds are provided below.

Protocol 1: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction[5][6][7][8][9]

Materials:

  • Substituted acetanilide (1.0 eq)

  • Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (12.0 eq)

  • Crushed ice

  • Water

Procedure:

  • To a solution of the substituted acetanilide in dry DMF at 0-5 °C, add POCl₃ dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice with stirring.

  • Stir for 5 minutes, and collect the resulting solid by filtration.

  • Wash the solid thoroughly with water and dry to obtain the 2-chloro-3-formylquinoline derivative.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate).

Protocol 2: Synthesis of Furo[2,3-b]quinolines[2][10]

Step 1: Synthesis of 2-Methoxy-3-formylquinolines (Cannizzaro Reaction) [5]

  • Investigate the Cannizzaro reaction of the 2-chloro-3-formylquinoline derivative under two different conditions to achieve simultaneous redox and methoxylation, yielding 2-methoxy-3-formylquinolines, 2-methoxyquinolin-3-yl-methanols, and 2-methoxyquinoline-3-carboxylic acids.

Step 2: Condensation and Cyclization [5]

  • Condense the synthesized 2-methoxy-3-formylquinolines with acetone in the presence of sulfuric acid to yield 4-(2-methoxy-quinolin-3-yl)-but-3-en-2-ones.

  • Subject the resulting butenones to bromocyclization and subsequent dehydrobromination to obtain the final 2-acetylfuro[2,3-b]quinolines.

Protocol 3: Synthesis of 1H-Pyrazolo[3,4-b]quinolines[11][12]
  • To a solution of the 2-chloro-3-formylquinoline derivative (1.0 eq) in absolute ethanol, add hydrazine hydrate (80%, excess) and a few drops of triethylamine.

  • Reflux the mixture on a water bath for 15 hours.

  • After completion of the reaction (monitored by TLC), distill off the excess hydrazine hydrate and ethanol under reduced pressure.

  • Pour the residue into water to precipitate the solid product.

  • Filter the solid, wash with water, and dry to obtain the 1H-pyrazolo[3,4-b]quinoline derivative.

  • The crude product can be purified by column chromatography.

Visualizing Synthetic Pathways and Biological Mechanisms

To aid in the understanding of the synthetic routes and potential biological activities, the following diagrams have been generated using the DOT language.

G cluster_0 Vilsmeier-Haack Reaction Acetanilide Acetanilide 2-Chloro-3-formylquinoline 2-Chloro-3-formylquinoline Acetanilide->2-Chloro-3-formylquinoline Cyclization Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl3) Vilsmeier_Reagent->2-Chloro-3-formylquinoline G cluster_1 Synthesis of Fused Heterocycles 2-Chloro-3-formylquinoline 2-Chloro-3-formylquinoline Hydrazine Hydrazine Hydrate 2-Chloro-3-formylquinoline->Hydrazine 2-Methoxy-3-formylquinoline 2-Methoxy-3-formylquinoline 2-Chloro-3-formylquinoline->2-Methoxy-3-formylquinoline Cannizzaro Reaction Pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline Hydrazine->Pyrazolo[3,4-b]quinoline Cyclization Acetone Acetone 2-Methoxy-3-formylquinoline->Acetone Chalcone_Intermediate Chalcone-like Intermediate Acetone->Chalcone_Intermediate Condensation Furo[2,3-b]quinoline Furo[2,3-b]quinoline Chalcone_Intermediate->Furo[2,3-b]quinoline Cyclization G cluster_pathway Potential Anticancer Mechanism of Furo[2,3-b]quinolines Furoquinoline Furo[2,3-b]quinoline Derivative Topoisomerase_II Topoisomerase II Furoquinoline->Topoisomerase_II Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase_II->DNA_Replication Blocks Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols: Synthesis of Fused Heterocyles from 2,3-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloroquinoline is a versatile and reactive building block in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. The presence of two electrophilic centers at the C2 and C3 positions allows for facile reaction with a variety of binucleophiles, leading to the formation of diverse and complex molecular architectures. These fused quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and synthetic pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of a range of fused heterocycles starting from this compound.

Synthetic Pathways Overview

The general strategy for the synthesis of fused heterocycles from this compound involves a double nucleophilic substitution reaction with a suitable binucleophile. This one-pot or stepwise process leads to the formation of a new ring fused to the quinoline core at the 2,3-position. The nature of the resulting fused ring system is determined by the choice of the binucleophilic reagent.

Synthesis_Pathways cluster_reagents Binucleophiles cluster_products Fused Heterocycles dichloroquinoline This compound 1,2-Diamines 1,2-Diamines dichloroquinoline->1,2-Diamines e.g., Ethylenediamine 2-Aminoethanol 2-Aminoethanol dichloroquinoline->2-Aminoethanol 1,2-Dithiols 1,2-Dithiols dichloroquinoline->1,2-Dithiols e.g., Ethane-1,2-dithiol 2-Aminophenol 2-Aminophenol dichloroquinoline->2-Aminophenol pyrazino_quinoline Pyrazino[2,3-b]quinolines 1,2-Diamines->pyrazino_quinoline oxazolo_quinoline Oxazolo[4,5-b]quinolines 2-Aminoethanol->oxazolo_quinoline dithiepino_quinoline [1,4]Dithiepino[2,3-b]quinolines 1,2-Dithiols->dithiepino_quinoline benzo_oxazino_quinoline Quinolino[2,3-b]benzoxazines 2-Aminophenol->benzo_oxazino_quinoline

Caption: General synthetic routes from this compound to various fused heterocycles.

Experimental Protocols and Data

This section provides detailed experimental protocols for the synthesis of specific fused heterocyclic systems from this compound. All quantitative data is summarized in tables for easy comparison.

Synthesis of Pyrazino[2,3-b]quinolines

The reaction of this compound with 1,2-diamines, such as ethylenediamine or 1,2-phenylenediamine, provides a straightforward route to pyrazino[2,3-b]quinolines and their benzo-fused analogues, which are scaffolds with potential biological activities.

Experimental Protocol: Synthesis of 2,3-Dihydro-1H-pyrazino[2,3-b]quinoline

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL), add ethylenediamine (1.2 mmol).

  • Add a base, for example, potassium carbonate (2.5 mmol), to the reaction mixture.

  • Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 2,3-dihydro-1H-pyrazino[2,3-b]quinoline.

BinucleophileProductSolventBaseTemp (°C)Time (h)Yield (%)
Ethylenediamine2,3-Dihydro-1H-pyrazino[2,3-b]quinolineEthanolK₂CO₃Reflux675-85
1,2-PhenylenediamineQuinoxalino[2,3-b]quinolineDMFNa₂CO₃100880-90
Synthesis of[1][2]Dithiepino[2,3-b]quinolines

The reaction with 1,2-dithiols like ethane-1,2-dithiol leads to the formation of seven-membered sulfur-containing heterocyclic rings fused to the quinoline core.

Experimental Protocol: Synthesis of 2,3-Dihydro-[1][2]dithiepino[2,3-b]quinoline

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (15 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethane-1,2-dithiol (1.1 mmol) to the solution.

  • Add anhydrous potassium carbonate (2.2 mmol) as the base.

  • Heat the reaction mixture to 90-100 °C and stir for 10-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the desired product.

BinucleophileProductSolventBaseTemp (°C)Time (h)Yield (%)
Ethane-1,2-dithiol2,3-Dihydro-[1][2]dithiepino[2,3-b]quinolineDMFK₂CO₃951265-75
Synthesis of Oxazolo[4,5-b]quinolines

The condensation of this compound with 2-aminoalcohols such as 2-aminoethanol provides access to the oxazolo[4,5-b]quinoline scaffold.

Experimental Protocol: Synthesis of 2,3-Dihydrooxazolo[4,5-b]quinoline

  • A mixture of this compound (1.0 mmol), 2-aminoethanol (1.2 mmol), and a base like sodium hydride (2.4 mmol, 60% dispersion in mineral oil) is taken in anhydrous THF (20 mL) under a nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature for 1 hour and then refluxed for 5-7 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the careful addition of ice-water.

  • The product is extracted with ethyl acetate, and the organic layer is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum.

  • The crude product is purified by column chromatography to give the pure oxazolo[4,5-b]quinoline derivative.

BinucleophileProductSolventBaseTemp (°C)Time (h)Yield (%)
2-Aminoethanol2,3-Dihydrooxazolo[4,5-b]quinolineTHFNaHReflux660-70
Synthesis of Quinolino[2,3-b]benzoxazines

Reaction with 2-aminophenol results in the formation of a fused system containing both oxygen and nitrogen in the newly formed ring.

quinolino_synthesis start This compound + 2-Aminophenol intermediate Mono-substituted intermediate start->intermediate Nucleophilic attack (amine or hydroxyl) product Quinolino[2,3-b]benzoxazine intermediate->product Intramolecular cyclization

Caption: Synthetic workflow for Quinolino[2,3-b]benzoxazines.

Experimental Protocol: Synthesis of 5,12-Dihydroquinolino[2,3-b]benzoxazine

  • To a solution of this compound (1.0 mmol) in N-methyl-2-pyrrolidone (NMP) (10 mL), add 2-aminophenol (1.1 mmol) and potassium carbonate (2.5 mmol).

  • Heat the reaction mixture at 150-160 °C for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into a large volume of water.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

BinucleophileProductSolventBaseTemp (°C)Time (h)Yield (%)
2-Aminophenol5,12-Dihydroquinolino[2,3-b]benzoxazineNMPK₂CO₃1551470-80

Conclusion

This compound serves as an excellent precursor for the synthesis of a wide array of fused heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel quinoline-based molecules with potential applications in drug discovery and materials science. The choice of binucleophile, solvent, base, and reaction temperature are critical parameters that can be further optimized to improve yields and explore new synthetic avenues.

References

Troubleshooting & Optimization

Technical Support Center: 2,3-Dichloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of 2,3-dichloroquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the this compound synthesis is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, from incomplete reactions to product degradation and inefficient purification. Here’s a systematic approach to troubleshooting:

  • Reaction Conditions: Ensure optimal reaction parameters. For instance, in syntheses involving phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), maintaining the correct temperature is crucial. In one reported method, the temperature is increased to 220°C to ensure the conversion of intermediates.[1]

  • Reagent Quality: The purity of starting materials and reagents is critical. Impurities can lead to side reactions, consuming reactants and complicating purification. Always use freshly distilled or high-purity reagents.

  • Side Reactions: Unwanted side reactions can significantly lower the yield of the desired product. For example, in some chlorination reactions, the formation of trichloroquinolines can occur.[2] Using a carefully controlled stoichiometry of chlorinating agents can help minimize these byproducts.

  • Work-up and Purification: Product loss during work-up and purification is a common issue. Tar formation can make isolation difficult.[2] An efficient extraction and purification strategy, such as chromatography, is essential for isolating the final product with a good yield.[1] One novel three-step synthesis from 3-bromoquinoline reports isolated yields routinely in the 60-75% range, highlighting the importance of the chosen synthetic route and purification method.[1][2]

Q2: I am observing significant tar formation in my reaction mixture, making product isolation difficult. What can I do to prevent this?

A2: Tar formation is a common problem in quinoline synthesis, often arising from polymerization or degradation of starting materials or intermediates under harsh reaction conditions, such as strong acids or high temperatures.[2][3]

  • Moderate Reaction Conditions: The Skraup synthesis, a classic method for quinoline synthesis, is notoriously exothermic.[3] The use of moderators like ferrous sulfate (FeSO₄) or boric acid can help control the reaction's vigor.[3]

  • Controlled Reagent Addition: Slow and controlled addition of highly reactive reagents, such as concentrated sulfuric acid, with efficient cooling and stirring can prevent localized hotspots and reduce tarring.[3]

  • Alternative Synthetic Routes: If tarring is persistent, consider alternative synthetic pathways that proceed under milder conditions. For example, the Vilsmeier-Haack reaction can be a milder alternative for the synthesis of functionalized quinolines.[4][5][6]

Q3: My Friedländer synthesis of a quinoline derivative is suffering from low yields due to self-condensation of the ketone. How can I mitigate this side reaction?

A3: Self-condensation of the ketone is a frequent side reaction in the Friedländer synthesis, particularly when using basic catalysts.[3]

  • Catalyst Choice: Switching to an acid catalyst, such as p-toluenesulfonic acid, can sometimes reduce base-catalyzed self-condensation.[3]

  • Protecting Groups: In some cases, using an imine analog of the o-aminoaryl ketone can prevent the unwanted side reaction.[7]

  • Reaction Conditions: Optimizing the reaction temperature can favor the desired intramolecular cyclization over the intermolecular self-condensation.[3]

Q4: I am struggling with the purification of this compound from byproducts like 3-bromo-2-chloroquinoline. What is an effective purification strategy?

A4: The separation of structurally similar halogenated quinolines can be challenging.

  • Stoichiometry Control: To minimize the presence of intermediates like 3-bromo-2-chloroquinoline in the final product, using an excess of the chlorinating agent (e.g., phosphorous pentachloride) can drive the reaction to completion.[2] While this may lead to the formation of other byproducts like trichloroquinolines, these are often more easily separated by chromatography.[2]

  • Chromatography: Column chromatography is a highly effective method for separating this compound from closely related impurities.[1] Careful selection of the stationary and mobile phases is key to achieving good separation.

  • Recrystallization: For the final purification step, recrystallization can yield a product of high purity. An off-white crystalline powder can be obtained, and further recrystallization from a suitable solvent like glacial acetic acid can provide analytically pure needles.[1]

Experimental Protocols

Protocol 1: Three-Step Synthesis of this compound from 3-Bromoquinoline

This method provides a reliable route to this compound with good overall yields.[1][2][8]

Step 1: Synthesis of 3-Bromoquinoline-N-oxide

  • Dissolve 3-bromoquinoline in chloroform at ambient temperature.

  • Add 3-chloroperbenzoic acid (m-CPBA, ~60 wt%) in portions to the stirred solution.

  • Stir the reaction mixture overnight.

  • Dilute the reaction with saturated aqueous sodium bicarbonate and 1N sodium hydroxide to neutralize the excess acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.

Step 2: Synthesis of 3-Bromoquinolin-2-one

  • Prepare a vigorously stirred two-phase mixture of the 3-bromoquinoline-N-oxide in aqueous sodium hydroxide and methylene chloride.

  • Slowly add p-toluenesulfonyl chloride. An exotherm may be observed.

  • Stir the reaction for one hour.

  • Collect the precipitated product by filtration, rinse with water and methylene chloride, and dry in vacuo.

Step 3: Synthesis of this compound

  • Heat a mixture of 3-bromoquinolin-2-one and phenylphosphonic dichloride to 130°C.

  • Add one equivalent of phosphorous pentachloride. The byproduct phosphorous oxychloride can be collected by distillation as the reaction temperature is increased to 220°C.

  • After the initial conversion, add a second pulse of phosphorous pentachloride (1.2 equivalents) while maintaining the temperature between 215 and 220°C.

  • Monitor the reaction by GC analysis.

  • After cooling, collect the crude brown powder by filtration.

  • Purify the crude product by chromatography to obtain this compound.

Data Presentation

Table 1: Summary of Yields for the Three-Step Synthesis of this compound

StepProductStarting MaterialReported Yield
13-Bromoquinoline-N-oxide3-BromoquinolineQuantitative
23-Bromoquinolin-2-one3-Bromoquinoline-N-oxide76%
3This compound3-Bromoquinolin-2-one63%
Overall This compound 3-Bromoquinoline ~48%

Note: The overall yield is calculated from the individual step yields. The original literature reports a routine isolated yield for the entire sequence of 60-75%, suggesting optimization of the individual steps can lead to higher overall efficiency.[1][2]

Visualizations

experimental_workflow start 3-Bromoquinoline step1_reagents m-CPBA Chloroform step1_product 3-Bromoquinoline-N-oxide step1_reagents->step1_product step2_reagents p-TsCl NaOH(aq), CH2Cl2 step2_product 3-Bromoquinolin-2-one step2_reagents->step2_product step3_reagents PCl5 PhPOCl2, 220°C step3_product Crude this compound step3_reagents->step3_product purification Chromatography step3_product->purification final_product Pure this compound purification->final_product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Product Loss (Work-up/Purification) issue->cause3 solution1 Optimize Temperature & Reaction Time cause1->solution1 solution2 Check Reagent Purity & Stoichiometry cause1->solution2 cause2->solution2 solution4 Consider Alternative Synthetic Route cause2->solution4 solution3 Modify Purification Strategy (e.g., Chromatography) cause3->solution3

References

Technical Support Center: Purification of Crude 2,3-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,3-dichloroquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Recrystallization

  • Symptoms:

    • The melting point of the purified solid is broad and lower than the literature value (104-105 °C).

    • Thin Layer Chromatography (TLC) analysis shows multiple spots.

    • High-Performance Liquid Chromatography (HPLC) analysis reveals significant impurities.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Inappropriate Recrystallization Solvent The chosen solvent may be too good or too poor, leading to co-crystallization of impurities or low yield. Action: Perform a systematic solvent screening to identify an optimal single solvent or a binary solvent system.
Presence of Closely Related Impurities The crude product may contain isomers or analogs with similar solubility profiles. A common impurity is 3-bromo-2-chloroquinoline, which can be difficult to separate. Other potential impurities include various trichloroquinolines.[1] Action: Consider column chromatography for better separation of structurally similar compounds. Trichloroquinolines are generally easier to separate via chromatography.[1]
Cooling Rate is Too Fast Rapid cooling can trap impurities within the crystal lattice. Action: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath.
"Oiling Out" of the Product The product separates as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the crude material is highly impure. Action: Use a lower boiling point solvent or a solvent mixture. If the issue persists, consider a preliminary purification step like column chromatography to remove a significant portion of the impurities before recrystallization.

Issue 2: Difficulty with Column Chromatography

  • Symptoms:

    • Poor separation of this compound from impurities (overlapping spots on TLC or peaks in HPLC).

    • The product does not elute from the column.

    • The product elutes too quickly with the solvent front.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Inappropriate Mobile Phase The polarity of the eluent is critical for good separation. Action: Systematically vary the polarity of the mobile phase. A common starting point for quinoline derivatives is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for this compound on TLC.
Incorrect Stationary Phase While silica gel is the most common stationary phase, it may not be suitable for all separations. Action: Consider using alumina as an alternative stationary phase. For reverse-phase chromatography, a C18-functionalized silica gel can be used with a polar mobile phase (e.g., acetonitrile/water).
Column Overloading Applying too much crude material to the column will result in poor separation. Action: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from the synthetic route used. For instance, in some preparations, you may find 3-bromo-2-chloroquinoline and various trichloroquinolines.[1] Unreacted starting materials and polymeric byproducts can also be present.

Q2: What is the best initial approach to purify crude this compound?

A2: For a first attempt at purification, recrystallization is often a good choice due to its simplicity and scalability. If the crude product is highly impure or contains compounds with very similar properties, column chromatography may be necessary.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A systematic solvent screening is the best approach. You can test a range of solvents with varying polarities, such as ethanol, isopropanol, ethyl acetate, toluene, and heptane, or binary mixtures of these.

Q4: My purified this compound has a brownish tint. How can I remove the color?

A4: A brownish color often indicates the presence of polymeric or oxidized impurities. Treating the hot solution with a small amount of activated charcoal during recrystallization can help adsorb these colored impurities. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.

Q5: I am unable to get my this compound to crystallize; it keeps "oiling out". What should I do?

A5: "Oiling out" occurs when the solute's melting point is below the solvent's boiling point, or when there is a high concentration of impurities. Try using a lower boiling point solvent or a solvent mixture. If this doesn't work, a pre-purification step using column chromatography might be necessary to remove the bulk of the impurities.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization of this compound

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) dropwise while gently heating and agitating.

  • Continue adding the solvent until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe which solvent system yields the best crystals with a significant reduction in soluble impurities (as observed by the color of the supernatant).

  • The ideal solvent will dissolve the compound when hot but will result in the formation of a high yield of crystals upon cooling.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase Selection: Silica gel is a common choice for the purification of quinoline derivatives.

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase.

    • Spot the crude this compound on a TLC plate.

    • Develop the TLC plate in solvent systems of varying polarity (e.g., different ratios of hexanes:ethyl acetate).

    • The ideal mobile phase will give a retention factor (Rf) of approximately 0.2-0.4 for this compound and will show good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions and monitor their composition by TLC.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₅Cl₂N[2]
Molecular Weight198.05 g/mol [2]
Melting Point104-105 °C[1]
AppearanceBrown powder (crude)[1]

Table 2: Example of a Solvent Screening Report for Recrystallization

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingSupernatant ColorAssessment
WaterInsolubleInsolubleNoneColorlessUnsuitable
EthanolSparingly SolubleSolubleGoodLight YellowPromising
HexanesInsolubleSparingly SolublePoorYellowUnsuitable
TolueneSolubleVery SolubleLow YieldDark YellowPoor
Ethyl AcetateSparingly SolubleSolubleModerateYellowPossible
Ethanol/Water (9:1)InsolubleSolubleExcellentLight YellowOptimal

Note: This is an example table. Actual results will vary.

Mandatory Visualization

Purification_Workflow start Crude this compound tlc_analysis Initial Purity Assessment (TLC/HPLC) start->tlc_analysis high_purity High Purity (>90%)? tlc_analysis->high_purity recrystallization Recrystallization high_purity->recrystallization Yes column_chromatography Column Chromatography high_purity->column_chromatography No final_purity Final Purity Check recrystallization->final_purity column_chromatography->final_purity pure_product Pure this compound final_purity->pure_product Purity Acceptable further_purification Consider Further Purification final_purity->further_purification Purity Not Acceptable

Caption: Workflow for selecting a purification method for this compound.

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Overcoming Tar Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of tar formation during their experiments. The following troubleshooting guides and FAQs provide direct, actionable advice to improve reaction efficiency, yield, and product purity.

Troubleshooting Guides by Synthesis Method

This section addresses specific issues of tar formation in the most common classical quinoline synthesis reactions.

Skraup Synthesis

The Skraup synthesis is notorious for its vigorous nature and tendency to produce significant amounts of tar.[1]

Question: My Skraup synthesis resulted in a low yield of quinoline and a large amount of black, intractable tar. What causes this and how can I prevent it?

Answer:

The primary cause of tar formation in the Skraup synthesis is the acid-catalyzed dehydration of glycerol into a highly reactive intermediate, acrolein.[2] Under the harsh, high-temperature, and strongly acidic conditions of the reaction, acrolein readily polymerizes, leading to the formation of tar.[3] The reaction is also highly exothermic, which can accelerate these unwanted side reactions if not properly controlled.[1]

Solutions to Minimize Tar Formation:

  • Use a Moderator: The addition of a moderating agent is crucial. Ferrous sulfate (FeSO₄) is most commonly used to make the reaction less violent by acting as an oxygen carrier, which extends the reaction over a longer period and helps control the exotherm.[1][4] Boric acid can also be used for this purpose.[4]

  • Control Reagent Addition and Temperature: Add the concentrated sulfuric acid slowly with efficient stirring and cooling. Heat the mixture gently only to initiate the reaction. Once it begins, the exothermic nature of the reaction should sustain it. Reapply heat only after the initial vigorous phase has subsided.[3]

  • Ensure Anhydrous Conditions: The use of anhydrous glycerol (often called "dynamite" glycerol with less than 0.5% water) is recommended, as excess water can lead to lower yields.[4]

Doebner-von Miller Reaction

This method is a versatile modification of the Skraup synthesis but is also prone to producing polymeric byproducts.

Question: I'm attempting a Doebner-von Miller synthesis, but my reaction mixture is turning into a thick, dark polymer, making product isolation nearly impossible. How can I improve this?

Answer:

Similar to the Skraup synthesis, tar formation in the Doebner-von Miller reaction is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone reactant.[1] This side reaction is especially prevalent under strong Brønsted acid catalysis and at high temperatures.

Solutions to Prevent Polymerization:

  • Catalyst Choice: Switch from a strong Brønsted acid (like H₂SO₄ or HCl) to a milder Lewis acid catalyst. Lewis acids such as tin tetrachloride (SnCl₄) and scandium(III) triflate (Sc(OTf)₃) are known to effectively catalyze the reaction with reduced byproduct formation.[5]

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This helps control the reaction rate and minimizes the concentration of the easily polymerized reagent at any given time.

  • Temperature Management: Avoid excessively high temperatures. Monitor the reaction progress using TLC or HPLC to determine the optimal balance of temperature and reaction time that favors product formation over polymerization.

Combes and Friedländer Syntheses

These methods are generally cleaner; however, side reactions can still occur under non-optimized conditions.

Question: While performing a Combes synthesis using an unsymmetrical β-diketone, I'm getting a mixture of regioisomers and some dark byproducts. How can I increase selectivity and purity?

Answer:

In the Combes synthesis, the main challenges are controlling regioselectivity with unsymmetrical diketones and preventing side reactions from the acidic cyclization step.[6][7] The Friedländer synthesis can be hampered by the self-condensation of the ketone reactant.[8]

Solutions for Cleaner Reactions:

  • Optimize Acid Catalyst: The reaction involves an acid-catalyzed ring closure.[7] Using a milder solid acid catalyst (e.g., Nafion NR50) or a Brønsted acidic ionic liquid can provide a more controlled reaction environment, improving yields and reducing byproducts.[9][10]

  • Solvent and Energy Source: Modern variations using microwave irradiation can dramatically reduce reaction times.[9] Shorter exposure to high temperatures minimizes the window for side reactions and tar formation.[11] Solvent-free conditions or the use of green solvents like ionic liquids have also proven effective.[9][12]

General FAQs on Tar Formation & Removal

Q1: What exactly is "tar" in the context of organic synthesis? A1: Tar refers to a complex, high-molecular-weight, amorphous, and often dark-colored mixture of polymeric and condensation byproducts. It is intractable, difficult to characterize, and poses significant challenges for product isolation and purification.

Q2: Which quinoline synthesis method is most susceptible to tar formation? A2: The Skraup synthesis is the most notorious for producing large quantities of tar due to its use of glycerol under harsh dehydrating and oxidizing conditions, which generates highly reactive acrolein.[3][9]

Q3: My reaction is complete, but the product is trapped in a tarry residue. What is the most effective purification method? A3: Steam distillation is the most common and highly effective technique for separating a volatile product like quinoline from non-volatile tar.[3] The crude, tarry reaction mixture is made strongly alkaline, and steam is passed through it. The quinoline co-distills with the water and is collected in the receiving flask, leaving the tar behind.[8][13] The quinoline can then be separated from the aqueous distillate by extraction.[8]

Q4: Are there modern, "greener" synthesis strategies that inherently avoid tar formation? A4: Yes, significant progress has been made in developing cleaner quinoline syntheses. Strategies include:

  • Catalytic C–H Bond Activation: These methods often proceed under milder conditions with high atom economy.[10]

  • Photo-Induced Oxidative Cyclization: Using visible light as an energy source allows for reactions at or near room temperature, preventing thermally induced side reactions.[10]

  • Ionic Liquids and Solid-Acid Catalysts: These provide milder and often recyclable alternatives to corrosive mineral acids, leading to cleaner reactions and higher yields.[9][12]

Modern Strategies & Quantitative Data

Modern synthetic methods can significantly reduce tar formation by shortening reaction times and using milder conditions.

StrategySynthesis MethodCatalyst / ConditionsYield (%)Reaction TimeReference
Conventional Heating FriedländerTraditional Oil Bath34% (Average)Several Hours[11]
Microwave Irradiation FriedländerMicrowave Reactor (130 °C)72% (Average)30-40 min[11]
Conventional Acid SkraupH₂SO₄Variable, often low due to tar3-5 hours[9]
Ionic Liquid & Microwave Skraup[imim]HSO₄ / MicrowaveVery good yields (unspecified %)Shorter time[9]
Conventional Solvent Meyer-SchusterOrganic Solvents / Zn(OTf)₂Lower yieldsSlower[14]
Ionic Liquid Meyer-Schuster[hmim]PF₆ / Zn(OTf)₂ (80-90 °C)up to 98%2.5 hours[14]

Detailed Experimental Protocols

Protocol 1: Modified Skraup Synthesis of Quinoline (with Moderator)

This protocol is adapted from a robust procedure in Organic Syntheses and incorporates ferrous sulfate to control the reaction's vigor.[4]

Materials:

  • Aniline (218 g, 2.3 mol)

  • Anhydrous Glycerol (865 g, 9.4 mol)

  • Nitrobenzene (170 g, 1.4 mol)

  • Concentrated Sulfuric Acid (400 mL)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (80 g)

  • Sodium Hydroxide solution (for workup)

Procedure:

  • Reaction Setup: In a 5-L round-bottom flask fitted with a wide-bore reflux condenser, add the reagents in the following order: powdered ferrous sulfate, glycerol, aniline, and nitrobenzene.[4]

  • Acid Addition: Mix the contents thoroughly. Slowly and carefully, add the concentrated sulfuric acid while swirling or stirring. The mixture should be well-distributed before heating.[4]

  • Initiation & Reflux: Gently heat the flask. Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic reaction will sustain reflux for 30-60 minutes.[3]

  • Completion: After the initial exotherm subsides, heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[3]

  • Workup: Allow the reaction mixture to cool. Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution. The mixture is now ready for purification by steam distillation.[4]

Protocol 2: Purification of Crude Quinoline by Steam Distillation

This general procedure can be used to isolate quinoline from the tarry residue produced in the Skraup or similar syntheses.[15]

Apparatus:

  • Large distillation flask (to hold the crude mixture)

  • Steam generator (or add water directly to the flask)

  • Claisen adapter (recommended to prevent foaming over)[15]

  • Condenser and receiving flask

  • Separatory funnel

Procedure:

  • Setup: Place the cooled and basified crude reaction mixture into the distillation flask. If not using an external steam line, add enough water to create a mobile slurry.[15]

  • Distillation: Heat the flask and/or pass steam through the mixture. The quinoline is steam-volatile and will co-distill with the water, forming a milky or cloudy distillate.[8][13]

  • Collection: Continue the distillation until the distillate runs clear, indicating that all the quinoline has been carried over. This may require collecting a large volume of water (e.g., 3-6 L depending on scale).[4][13]

  • Extraction: Allow the collected distillate to cool. The quinoline will separate as an oily layer. Pour the entire distillate into a large separatory funnel and separate the layers.

  • Recovery: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) two to three times to recover any dissolved quinoline.[8]

  • Drying & Evaporation: Combine all organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude quinoline, which can be further purified by vacuum distillation.

Visual Guides & Workflows

General Troubleshooting Workflow for Tar Formation

The following diagram outlines a logical workflow for diagnosing and solving issues related to excessive tar formation in quinoline synthesis.

G start Problem: Excessive Tar Formation identify Identify Synthesis Method start->identify causes_skraup Potential Causes: - Acrolein Polymerization - High Temperature - Strong Acid identify->causes_skraup Skraup causes_dvm Potential Causes: - Carbonyl Polymerization - Strong Brønsted Acid - High Temperature identify->causes_dvm Doebner-von Miller causes_other Potential Causes: - Self-Condensation - High Temperature - Long Reaction Time identify->causes_other Combes / Friedländer solutions_skraup Solutions: - Add Moderator (FeSO₄) - Control Temp & Addition - Ensure Anhydrous Reagents causes_skraup->solutions_skraup solutions_dvm Solutions: - Use Lewis Acid Catalyst - Slow Reagent Addition - Optimize Temperature causes_dvm->solutions_dvm solutions_other Solutions: - Use Milder Catalyst - Use Microwave Irradiation - Optimize Temp & Time causes_other->solutions_other purify Purification Strategy: Steam Distillation solutions_skraup->purify solutions_dvm->purify solutions_other->purify end_node Pure Quinoline purify->end_node

Caption: A troubleshooting workflow for tar formation in quinoline synthesis.

Mechanism of Tar Formation in Skraup Synthesis

This diagram illustrates the critical branch point in the Skraup synthesis where the reaction can either proceed to the desired quinoline product or diverge to form unwanted tar.

G glycerol Glycerol acrolein Acrolein Intermediate glycerol->acrolein H₂SO₄ -2H₂O product_path 1,2-Dihydroquinoline acrolein->product_path + Aniline (Michael Addition) tar Tar (Byproduct) acrolein->tar Polymerization (Harsh Conditions) aniline Aniline aniline->product_path quinoline Quinoline (Product) product_path->quinoline Oxidation

Caption: Competing pathways of product vs. tar formation in Skraup synthesis.

Decision Logic for Selecting a Synthesis Method

This flowchart helps researchers select an appropriate quinoline synthesis method based on experimental goals and constraints, aiming to minimize tar-related issues from the outset.

G start Goal: Synthesize a Quinoline q_unsub Unsubstituted Quinoline? start->q_unsub q_sub Substituted Quinoline? q_unsub->q_sub No skraup Use Skraup Synthesis (High Tar Risk) q_unsub->skraup Yes q_harsh Tolerate Harsh Conditions? q_sub->q_harsh skraup_mod Implement Modifications: - Add FeSO₄ - Control Temperature skraup->skraup_mod friedlander Use Friedländer or Combes (Lower Tar Risk) modern Consider Modern Methods: - C-H Activation - Photocatalysis (Minimal Tar Risk) q_harsh->friedlander Yes q_harsh->modern No

Caption: Decision tree for choosing a quinoline synthesis method.

References

Optimizing reaction conditions for C-N bond formation with dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing palladium-catalyzed C-N cross-coupling reactions, specifically the Buchwald-Hartwig amination, with dichloroquinoline substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when optimizing C-N cross-coupling reactions with dichloroquinolines?

A1: The most critical parameters are the choice of catalyst system (palladium precatalyst and ligand), the base, the solvent, and the reaction temperature. Dichloroquinolines are often challenging substrates due to the lower reactivity of aryl chlorides compared to bromides or iodides.[1][2] Therefore, a well-chosen, bulky, and electron-rich phosphine ligand is crucial for facilitating the oxidative addition step.[2] The exclusion of air and moisture is also paramount, as the active Pd(0) catalyst is sensitive to oxygen.[3][4]

Q2: How do I select the appropriate catalyst and ligand for my dichloroquinoline substrate?

A2: The choice depends on the amine coupling partner and the specific dichloroquinoline isomer. For aryl chlorides, highly active and sterically hindered biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are excellent starting points.[5] Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often preferred over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as they provide more reliable and consistent results.[4][6]

Q3: Which base should I choose for the reaction?

A3: The base plays a crucial role in the catalytic cycle.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are very common and effective, particularly with less reactive aryl chlorides.[6] However, if your substrate contains base-sensitive functional groups (e.g., esters, ketones), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, though they may require higher reaction temperatures or longer reaction times to achieve good conversion.[3][4]

Q4: What are the common side reactions, and how can they be minimized?

A4: Common side reactions include hydrodehalogenation (replacement of chlorine with hydrogen), homocoupling of the amine or aryl halide, and reactions involving other functional groups on the substrates. Hydrodehalogenation can be minimized by using the correct ligand and avoiding excessively high temperatures. Catalyst decomposition can lead to a messy reaction profile; using robust precatalysts and ensuring strictly anaerobic conditions can prevent this.[7]

Q5: Is it possible to achieve selective mono-amination on a dichloroquinoline?

A5: Yes, selective mono-amination is possible and often depends on the electronic and steric differences between the two chlorine atoms. For instance, in 6-bromo-2-chloroquinoline, the bromide is more reactive, allowing for selective coupling at that position first.[8] For dichloroquinolines, the reactivity difference might be less pronounced. Achieving selectivity typically involves carefully controlled conditions, such as lower temperatures, using a less reactive base, and choosing a ligand that provides kinetic discrimination between the two sites.

Troubleshooting Guide

Q1: I am observing low or no conversion of my starting materials. What should I investigate first?

A1: Low or no conversion is a common issue that can often be traced back to a few key areas.

  • Inactive Catalyst: Ensure your palladium source and ligand are not degraded. Use a fresh batch of precatalyst if possible. If generating the catalyst in situ, ensure the reduction of Pd(II) to Pd(0) is successful.[1][4]

  • Atmosphere Control: The reaction is highly sensitive to oxygen.[3] Ensure your solvent was properly degassed and that the reaction was set up and maintained under a robust inert atmosphere (Argon or Nitrogen).[4]

  • Reagent Purity: Impurities in the amine or solvent can poison the catalyst. Ensure your amine is pure and the solvent is anhydrous.[4][9]

  • Insufficiently Strong Base: For challenging aryl chlorides, a weak base like K₂CO₃ may not be sufficient to deprotonate the amine-Pd complex. Consider switching to a stronger base like NaOtBu or LHMDS.[2][6]

  • Low Temperature: Aryl chloride aminations often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[3][6]

Q2: My reaction is producing a significant amount of hydrodehalogenated byproduct. How can I suppress this?

A2: Hydrodehalogenation is a competing pathway that reduces the aryl chloride to an arene.

  • Optimize Ligand Choice: Some ligands are more prone to promoting β-hydride elimination from the amido-palladium intermediate, which can lead to this side reaction. Screening different classes of bulky phosphine ligands can identify one that favors the desired reductive elimination.

  • Lower Reaction Temperature: High temperatures can increase the rate of side reactions. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.

  • Change the Base: The choice of base can influence competing pathways. If using an alkoxide base, ensure it is anhydrous, as water can be a proton source.

Q3: The TLC/LCMS of my crude reaction mixture shows many unidentified spots. What is the cause?

A3: A complex mixture often points to substrate or catalyst decomposition.

  • Substrate Instability: Check if your dichloroquinoline or amine is stable under the reaction conditions (high temperature, strong base). Consider protecting sensitive functional groups or using milder conditions (weaker base, lower temperature).[1][4]

  • Catalyst Decomposition: If the reaction is run for too long at high temperatures, the catalyst can decompose, leading to side reactions. Ensure your ligand is robust enough to stabilize the palladium center throughout the reaction. Using a higher catalyst loading is not always the solution and can sometimes lead to more byproducts.[7]

  • Solvent Incompatibility: Ensure your solvent is appropriate. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit or react with the palladium catalyst.[3][6] Toluene, dioxane, and THF are common choices.[3]

Data Presentation

Table 1: General Starting Conditions for Buchwald-Hartwig Amination of Dichloroquinolines

ParameterRecommended ConditionNotes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Requires in situ activation.[6]
Buchwald Precatalysts (G3/G4)Preferred for reliability and activity.[6]
Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for difficult couplings.[7]
Ligand Bulky Biaryl Phosphines (e.g., XPhos, RuPhos)Ligand-to-Palladium ratio is typically 1:1 to 2:1.[5]
Base NaOtBu, K₃PO₄, Cs₂CO₃Use 1.4 - 2.5 equivalents.[3][4]
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed.[3]
Temperature 80 - 110 °CLower temperatures for sensitive substrates.[3][6]
Concentration 0.1 - 1.0 M

Table 2: Guide to Selecting Base and Ligand Combinations

BasepKaHRecommended LigandsUse Case & Considerations
NaOtBu ~19XPhos, RuPhos, BrettPhosGeneral purpose, highly active for aryl chlorides. Incompatible with base-sensitive groups (esters, enolizable ketones).[6]
LHMDS ~26RuPhos, BrettPhosVery strong base, useful for weakly acidic amines. Can be incompatible with many functional groups.[2]
K₃PO₄ ~12.3XPhos, AdBrettPhosMilder conditions, good for substrates with some base sensitivity. May require higher temperatures.[3]
Cs₂CO₃ ~10.3Josiphos ligands, XPhosWeaker base, good functional group tolerance. Often requires higher catalyst loading and temperature due to lower reactivity.[3][6]

Experimental Protocols

General Protocol for C-N Coupling of 4,7-Dichloroquinoline with a Secondary Amine

Materials:

  • 4,7-dichloroquinoline (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 - 1.5 eq)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene (degassed)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: Add the 4,7-dichloroquinoline, XPhos Pd G3 precatalyst, and sodium tert-butoxide to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the secondary amine.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and quench carefully with water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to isolate the desired mono-aminated quinoline product.

Visualizations

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 LPd(0) oa Oxidative Addition Complex pd0->oa + Ar-Cl amine_complex Amine Coordination Complex oa->amine_complex + R₂NH amido_complex Amido Complex amine_complex->amido_complex + Base - [Base-H]⁺X⁻ amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product arx Ar-Cl (Dichloroquinoline) arx->oa amine R₂NH amine->amine_complex base Base base->amine_complex hx_base [Base-H]⁺X⁻

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Flowchart Troubleshooting Low Yield in C-N Coupling start Problem: Low or No Product Yield cat_check 1. Check Catalyst System start->cat_check reagent_check 2. Check Reagents & Atmosphere start->reagent_check condition_check 3. Re-evaluate Conditions start->condition_check sol_cat_1 Use fresh precatalyst cat_check->sol_cat_1 sol_cat_2 Screen different ligands cat_check->sol_cat_2 sol_reagent_1 Purify amine reagent_check->sol_reagent_1 sol_reagent_2 Use anhydrous, degassed solvent reagent_check->sol_reagent_2 sol_reagent_3 Ensure inert atmosphere setup reagent_check->sol_reagent_3 sol_cond_1 Increase temperature condition_check->sol_cond_1 sol_cond_2 Screen stronger bases (e.g., NaOtBu) condition_check->sol_cond_2 sol_cond_3 Increase reaction time condition_check->sol_cond_3

Caption: A logical workflow for troubleshooting low-yield reactions.

Optimization_Workflow Experimental Workflow for Reaction Optimization sub 1. Substrate Prep (Pure & Dry) screen 2. Condition Screening (Small Scale) sub->screen analyze 3. Analysis (LCMS/NMR) screen->analyze optimize 4. Identify Optimal Conditions analyze->optimize optimize->screen Re-screen if needed scaleup 5. Scale-Up Reaction optimize->scaleup Proceed

Caption: A standard workflow for optimizing C-N coupling conditions.

References

Side product formation in the synthesis of 2,3-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2,3-dichloroquinoline.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common and efficient three-step synthesis from 3-bromoquinoline.

Problem 1: Incomplete conversion of the starting material or intermediate.

  • Question: My reaction seems to have stalled, and I'm observing the presence of the starting material (3-bromo-2-chloroquinoline) in the final product mixture. How can I drive the reaction to completion?

  • Answer: Incomplete conversion of the intermediate, 3-bromo-2-chloroquinoline, to this compound is a common issue. To promote a complete reaction, it is recommended to use an excess of the chlorinating agent, phosphorus pentachloride (PCl₅). One reported successful approach involves using at least 1.2 equivalents of PCl₅ for the halogen exchange step.[1] Insufficient heating can also lead to incomplete reaction; ensure the reaction temperature is maintained at 215-220 °C.[1]

Problem 2: Formation of significant amounts of trichloroquinoline side products.

  • Question: I am observing significant impurities with a higher molecular weight than my desired product, which I suspect are trichloroquinolines. How can I minimize their formation?

  • Answer: The formation of trichloroquinolines is a known side reaction in this synthesis, especially when using an excess of phosphorus pentachloride to ensure the complete consumption of the 3-bromo-2-chloroquinoline intermediate.[1] While the exact regiochemistry of these byproducts has not been definitively reported, they are presumed to arise from further electrophilic chlorination of the this compound product. To mitigate this, a careful balance must be struck. Use the minimum excess of PCl₅ required for complete conversion of the intermediate. Monitoring the reaction closely by gas chromatography (GC) can help in stopping the reaction once the intermediate is consumed, preventing prolonged exposure to the harsh chlorinating conditions that favor the formation of trichloroquinolines.

Problem 3: Difficulty in purifying this compound from the reaction mixture.

  • Question: I'm having trouble separating the desired this compound from the starting intermediate and the trichloroquinoline byproducts. What is the best purification strategy?

  • Answer: Purification can be challenging due to the similar properties of the main product and the key side products. Column chromatography is an effective method for separating this compound from both the less polar 3-bromo-2-chloroquinoline intermediate and the more polar trichloroquinoline byproducts.[1] A careful selection of the stationary and mobile phases is crucial for achieving good separation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for preparing this compound?

A1: A novel and efficient three-step synthesis starting from commercially available 3-bromoquinoline has been reported.[1][2] The sequence involves:

  • N-oxidation of 3-bromoquinoline.

  • Rearrangement to 3-bromocarbostyril (3-bromoquinolin-2-one).

  • A one-pot conversion of 3-bromocarbostyril to this compound via the intermediate 3-bromo-2-chloroquinoline, using phosphorus pentachloride.[1][2]

Q2: What are the primary side products to expect in the synthesis of this compound from 3-bromoquinoline?

A2: The main side products are the unreacted intermediate, 3-bromo-2-chloroquinoline, and a mixture of at least two trichloroquinolines.[1] The formation of these byproducts is highly dependent on the reaction conditions, particularly the stoichiometry of the chlorinating agent.

Q3: How do reaction conditions affect the yield and purity of this compound?

A3: Reaction conditions, especially in the final chlorination step, play a critical role. The table below summarizes the impact of the amount of phosphorus pentachloride on the product distribution.

Molar Equivalents of PCl₅ (relative to 3-bromocarbostyril)This compound (Area % by GC)3-Bromo-2-chloroquinoline (Area % by GC)Trichloroquinolines (Area % by GC)
1.0Substantial amount remainingHighLow
1.271%1%28%

Data adapted from Sabol, M. R., Owen, J. M., & Erickson, W. R. (2000). A Novel and Efficient Synthesis of this compound. Synthetic Communications, 30(3), 427-432.[1]

This data illustrates that while an excess of PCl₅ is necessary to consume the 3-bromo-2-chloroquinoline intermediate, it also leads to an increase in the formation of trichloroquinoline side products.

Experimental Protocols

Key Experiment: Synthesis of this compound from 3-Bromocarbostyril

This protocol is adapted from the work of Sabol, Owen, and Erickson.

Materials:

  • 3-Bromocarbostyril (3-bromoquinolin-2-one)

  • Phenylphosphonic dichloride (solvent)

  • Phosphorus pentachloride (PCl₅)

  • Water

Procedure:

  • A mixture of 3-bromocarbostyril in phenylphosphonic dichloride is heated to 130 °C.

  • One equivalent of phosphorus pentachloride is added. The temperature is then increased to 220 °C, and the byproduct, phosphorus oxychloride, is collected by distillation. The reaction is monitored by GC until complete conversion to 3-bromo-2-chloroquinoline is observed.

  • A second portion of phosphorus pentachloride (1.2 equivalents) is added over 90 minutes, maintaining the temperature between 215 and 220 °C.

  • After 20 minutes, the reaction is quenched by carefully adding the mixture to water at 50-65 °C.

  • After cooling to room temperature, the crude product is collected by filtration.

  • The crude brown powder is then purified by chromatography to yield this compound.[1]

Visualizations

Synthesis_Pathway 3-Bromoquinoline 3-Bromoquinoline 3-Bromoquinoline N-oxide 3-Bromoquinoline N-oxide 3-Bromoquinoline->3-Bromoquinoline N-oxide m-CPBA 3-Bromocarbostyril 3-Bromocarbostyril 3-Bromoquinoline N-oxide->3-Bromocarbostyril Rearrangement 3-Bromo-2-chloroquinoline 3-Bromo-2-chloroquinoline 3-Bromocarbostyril->3-Bromo-2-chloroquinoline PCl5 (1 equiv) This compound This compound 3-Bromo-2-chloroquinoline->this compound PCl5 (1.2 equiv) Trichloroquinolines Trichloroquinolines This compound->Trichloroquinolines Excess PCl5 Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Analysis cluster_2 Potential Causes & Solutions Low Yield / Impure Product Low Yield / Impure Product Analyze by GC/TLC Analyze by GC/TLC Low Yield / Impure Product->Analyze by GC/TLC Incomplete Conversion Incomplete Conversion Analyze by GC/TLC->Incomplete Conversion High Intermediate Peak Excess Side Products Excess Side Products Analyze by GC/TLC->Excess Side Products High Impurity Peaks Increase PCl5 / Time / Temp Increase PCl5 / Time / Temp Incomplete Conversion->Increase PCl5 / Time / Temp Optimize PCl5 Stoichiometry Optimize PCl5 Stoichiometry Excess Side Products->Optimize PCl5 Stoichiometry Purification Purification Increase PCl5 / Time / Temp->Purification Optimize PCl5 Stoichiometry->Purification

References

Technical Support Center: Regioselective Functionalization of Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of quinoline. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in controlling regioselectivity during the functionalization of the quinoline ring?

A1: The primary challenge stems from the electronic nature of the quinoline scaffold. It consists of two fused rings: an electron-rich benzene ring and an electron-deficient pyridine ring.[1] This inherent asymmetry dictates the preferred sites of reaction.

  • Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation): These reactions preferentially occur on the more activated benzene ring, typically at the C5 and C8 positions.[1][2] The pyridine ring is deactivated towards electrophiles, especially under acidic conditions where the nitrogen atom becomes protonated.[2]

  • C-H Functionalization: Without a directing group, transition metal-catalyzed C-H functionalization often favors the C2 and C8 positions due to the coordinating effect of the nitrogen atom.[3] Achieving functionalization at other positions like C3, C4, C6, or C7 is more complex and usually requires specific strategies.[3][4]

Q2: My electrophilic halogenation of an 8-substituted quinoline is not selective and gives multiple products. What is going wrong?

A2: Poor regioselectivity and over-halogenation are common issues in the direct halogenation of quinolines.[1] The reaction outcome is highly sensitive to the nature of the substituent at C8 and the reaction conditions. For many 8-substituted quinolines, a metal-free approach using trihaloisocyanuric acid as the halogen source can provide excellent regioselectivity for the C5 position.[5][6] If the reaction is too vigorous, consider diluting the reaction mixture and ensuring slow, portion-wise addition of the halogenating agent to better control the reaction.[1]

Q3: I am trying to introduce a functional group at the C3 position, but the reaction is not working or gives low yields. What methods are effective for C3 functionalization?

A3: The C3 position is one of the more challenging sites to functionalize directly. Its electronic and steric environment does not favor simple substitution. However, several modern methods have proven effective:

  • Nickel-Catalyzed Cross-Coupling: Nickel catalysis can achieve C3-selective thioetherification, alkylation, and arylation at room temperature without requiring a directing group on the quinoline substrate.[7]

  • Transition-Metal-Free Arylation: A method involving the reaction of quinolin-4-ones with arylhydrazine hydrochlorides in DMSO can yield C3-arylated quinolines.[7]

  • Direct C3-H Alkylation/Alkenylation: Reaction with enones in the presence of a Lewis acid like BF₃·OEt₂ and a Grignard reagent can provide C3-alkylated products.[7]

Q4: How can I achieve functionalization at the electronically and sterically disfavored C7 position?

A4: The C7 position is notoriously difficult to functionalize directly. Success at this position often requires a "traceless directing group" strategy. A recent copper-catalyzed method allows for the formal C-H arylation and alkenylation of quinolines at the C7 position. This approach involves an N-acyl directing group that is removed in situ during the reaction, providing direct access to C7-substituted neutral quinolines.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Yield in Pd-Catalyzed C2-Arylation 1. Catalyst deactivation. 2. Ineffective ligand or base. 3. Poor quality of quinoline N-oxide starting material.1. Ensure strictly anhydrous and oxygen-free conditions. Use fresh catalyst and solvents. 2. Screen different phosphine ligands and bases (e.g., K₂CO₃, Cs₂CO₃).[8] 3. Purify the N-oxide by recrystallization or chromatography before use.
Mixture of Regioisomers in Nitration Reaction 1. Reaction conditions are not optimized for selectivity. 2. The substrate has multiple activated positions.1. Nitration of quinoline itself typically yields a mixture of 5-nitro and 8-nitro derivatives. Separation is often required.[2] 2. For substituted quinolines, the electronic and steric effects of the substituents will direct nitration. A computational study can help predict the most likely isomers.[9]
Poor Selectivity in C8-Functionalization 1. Steric hindrance preventing the formation of the required metallacycle. 2. The directing group (N-oxide) is not effective enough under the reaction conditions.1. For sterically hindered substrates, consider using a different catalyst or ligand that is less bulky. 2. Ensure the correct catalyst system is used. Rhodium catalysts like [Cp*RhCl₂]₂ with a silver salt additive are highly effective for C8-alkylation of quinoline N-oxides.[8]
Side Product Formation (e.g., Homocoupling) 1. Reaction kinetics favor self-coupling of the coupling partner. 2. Incorrect stoichiometry of reagents.1. Adjust the rate of addition of the coupling partner. 2. Carefully control the stoichiometry, particularly the amount of the limiting reagent. In some cases, using a large excess of one reagent can suppress homocoupling.[10]

Data & Protocols

Data Summary Tables

The following tables summarize quantitative data for key regioselective reactions.

Table 1: Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxides with Michael Acceptors[8]

EntryQuinoline N-oxideMichael AcceptorTime (h)Yield (%)
1Quinoline N-oxiden-Butyl acrylate1295
2Quinoline N-oxideMethyl methacrylate2487
3Quinoline N-oxideStyrene2475
46-Chloroquinoline N-oxiden-Butyl acrylate1292
56-Methylquinoline N-oxiden-Butyl acrylate1296

Table 2: Metal-Free C5-Halogenation of 8-Substituted Quinolines[1][5][6]

Entry8-SubstituentHalogen SourceSolventYield (%)
1-NHAcTCCA¹MeCN98 (Chloro)
2-OMeTCCA¹MeCN95 (Chloro)
3-NHAcTBCA²MeCN96 (Bromo)
4-OMeTBCA²MeCN94 (Bromo)
5-NHAcTICA³MeCN92 (Iodo)
¹ TCCA = Trichloroisocyanuric acid
² TBCA = Tribromoisocyanuric acid
³ TICA = Triiodoisocyanuric acid
Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxides[8]

This protocol describes the C-H activation at the C8 position directed by the N-oxide group.

  • Setup: In a glovebox, charge a screw-capped vial with the rhodium catalyst [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%) and silver hexafluoroantimonate (AgSbF₆) (0.05 mmol, 10 mol%).

  • Reagent Addition: Add the quinoline N-oxide substrate (0.5 mmol, 1.0 equiv) followed by the Michael acceptor (0.75 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (2.5 mL).

  • Reaction: Seal the vial and stir the reaction mixture at room temperature (25 °C) for the specified time (see Table 1). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired C8-alkylated quinoline N-oxide.

Protocol 2: General Procedure for Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide[1]

This protocol provides a highly regioselective method for halogenation at the C5 position.

  • Setup: To a 25 mL round-bottom flask, add N-(quinolin-8-yl)acetamide (1.0 mmol, 1.0 equiv.) and acetonitrile (MeCN) (5 mL).

  • Reagent Addition: Add trichloroisocyanuric acid (TCCA) (0.4 mmol, 0.4 equiv.) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Workup: After completion, quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃) (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Logical & Workflow Diagrams

The following diagrams illustrate decision-making processes and experimental workflows for the regioselective functionalization of quinoline.

G start Select Target Position on Quinoline Ring c2_pos C2 Position start->c2_pos c3_pos C3 Position start->c3_pos c5_c8_pos C5 / C8 Positions (Benzene Ring) start->c5_c8_pos c7_pos C7 Position start->c7_pos c2_strat Strategy: • Pd-catalyzed C-H Arylation (N-Oxide) • Rh-catalyzed Alkylation (N-Oxide) c2_pos->c2_strat c3_strat Strategy: • Ni-catalyzed Cross-Coupling • Reaction with Enones (Lewis Acid) c3_pos->c3_strat c5_c8_strat Strategy: • Electrophilic Substitution (Nitration, Halogenation) • Rh-catalyzed C8-Alkylation (N-Oxide) c5_c8_pos->c5_c8_strat c7_strat Strategy: • Cu-catalyzed C-H Arylation (Traceless Directing Group) c7_pos->c7_strat

Caption: Decision tree for selecting a functionalization strategy.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble Glassware (Dry Schlenk / Vial) atmosphere Establish Inert Atmosphere (Ar/N₂) setup->atmosphere reagents Add Quinoline Substrate, Catalyst, Additives atmosphere->reagents solvent Add Anhydrous Solvent reagents->solvent coupling_partner Add Coupling Partner solvent->coupling_partner stir Stir at Defined Temp & Time coupling_partner->stir quench Quench Reaction stir->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product Characterize Final Product purify->product

Caption: General experimental workflow for C-H functionalization.

G quinoline Quinoline (with N-oxide or Directing Group) coordination Coordination Complex quinoline->coordination Coordination to N metal Transition Metal Catalyst (e.g., Rh, Pd) metal->coordination metallacycle Cyclometalated Intermediate (Metallacycle) coordination->metallacycle C-H Activation (e.g., at C8) functionalization Functionalized Quinoline metallacycle->functionalization Reductive Elimination

Caption: Role of directing groups in C-H activation.

References

Troubleshooting low conversion rates in quinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of quinolines. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

General Troubleshooting for Low Conversion Rates

Q1: My quinoline synthesis reaction has a very low yield or is not producing any product. What are the common initial checks I should perform?

A1: Low conversion rates in quinoline synthesis can often be attributed to several general factors across various named reactions like Skraup, Doebner-von Miller, Combes, and Friedländer. Key areas to investigate include:

  • Purity of Starting Materials: Ensure all reactants and solvents are pure and dry, as contaminants can interfere with the reaction. For instance, in many acid-catalyzed syntheses, the presence of water can inhibit the reaction equilibrium.[1]

  • Catalyst Activity: The choice and condition of the catalyst are critical. An inappropriate or deactivated catalyst may fail to promote the reaction or could encourage the formation of side products.[1]

  • Reaction Temperature: Many quinoline syntheses require specific temperature ranges.[1] Temperatures that are too low can lead to incomplete or very slow reactions, while excessively high temperatures might cause decomposition of reactants or products, often resulting in tar formation.[1][2]

  • Reaction Atmosphere: Some reactions are sensitive to oxygen or moisture. If you suspect degradation or side reactions due to atmospheric components, consider running the reaction under an inert atmosphere, such as nitrogen or argon.[2]

  • Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[2][3] Incomplete reactions are a common cause of low yields.[2][3]

G cluster_start Initial State cluster_checks Troubleshooting Checks cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Low Quinoline Yield purity Check Purity of Starting Materials start->purity catalyst Verify Catalyst Activity & Suitability start->catalyst conditions Review Reaction Conditions (Temp, Time, Atm.) start->conditions purify_reagents Purify/Dry Reagents & Solvents purity->purify_reagents optimize_catalyst Select/Optimize Catalyst catalyst->optimize_catalyst optimize_conditions Adjust Temperature, Time, or Atmosphere conditions->optimize_conditions end Improved Quinoline Yield purify_reagents->end optimize_catalyst->end optimize_conditions->end

Caption: General troubleshooting workflow for low quinoline yields.

Reaction-Specific Troubleshooting

Skraup Synthesis

Q2: My Skraup synthesis is extremely vigorous and produces a lot of tar. How can I control the reaction and improve the yield?

A2: The Skraup synthesis is notoriously exothermic and prone to tar formation.[4][5] To moderate the reaction and minimize byproducts:

  • Use a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent. Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[4][5]

  • Control Reactant Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exothermic nature of the reaction.[4]

  • Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent localized hotspots that can lead to charring.[4]

  • Optimize Temperature: Gently heat the mixture to initiate the reaction, and if it becomes too vigorous, remove the heat source until it subsides.[4]

Q3: I have a low yield in my Skraup synthesis using a substituted aniline. What could be the issue?

A3: The electronic properties of substituents on the aniline ring significantly impact the reaction. Electron-withdrawing groups (e.g., nitro groups) deactivate the ring, making the cyclization step more difficult and reducing the yield.[5][6] In such cases, harsher reaction conditions might be necessary, but this also increases the risk of tar formation.[6] Consider alternative synthetic routes if the yield remains low.

Doebner-von Miller Synthesis

Q4: My Doebner-von Miller reaction is resulting in a large amount of polymeric material and a low yield of the desired quinoline. How can I prevent this?

A4: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[4][7][8] To address this:

  • Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (like toluene) can drastically reduce polymerization in the acidic aqueous phase and increase the yield.[4][8][9]

  • Optimize Acid and Temperature: While strong acids are needed, overly harsh conditions can accelerate tar formation. Consider testing different Brønsted or Lewis acids and maintaining the lowest effective temperature.[8]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture can help control its concentration and minimize polymerization.[4]

Friedländer Synthesis

Q5: I am observing low yields and significant side product formation in my Friedländer synthesis. How can I optimize this reaction?

A5: Low yields in the Friedländer synthesis are often due to harsh reaction conditions or competing side reactions, such as the self-condensation (aldol condensation) of the ketone reactant.[2][7] To improve the outcome:

  • Milder Reaction Conditions: Traditional methods often use high temperatures and strong acids or bases.[2] Modern protocols that utilize milder catalysts can provide better control and higher yields.[2][10] Some variations can even be performed under catalyst-free conditions in water.[3][11]

  • Catalyst Selection: The choice of catalyst is crucial and substrate-dependent. A variety of catalysts have been shown to improve the efficiency of the Friedländer reaction.[2]

  • Use of an Imine Analog: To prevent aldol condensation, particularly under basic conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[7]

Q6: I am getting a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I control the regioselectivity?

A6: Poor regioselectivity is a common issue when using unsymmetrical ketones.[2] Strategies to control this include the use of specific catalysts or modifying the ketone to direct the condensation to one side of the carbonyl group.[3]

Data on Reaction Optimization

The following tables summarize quantitative data to aid in reaction optimization.

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield

Entry2-Aminoaryl KetoneMethylene CompoundCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
12-AminobenzophenoneEthyl AcetoacetateI₂ (10)None1000.594[2]
22-AminobenzophenoneAcetylacetoneSnCl₂·2H₂O (10)None80192[2]
32-Amino-5-chlorobenzophenoneCyclohexanonep-TsOH (20)TolueneReflux885[2]
42-AminobenzaldehydeAcetoneNoneWater70397[11]
52-AminoacetophenoneEthyl AcetoacetateL-Tartaric acid/UreaNone1100.396[12]

Note: Data is illustrative and based on outcomes described in the literature. Actual results will vary with specific substrates and experimental conditions.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline
  • Reaction Setup: In a fume hood, equip a large round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charging Reactants: To the flask, add the aniline derivative, anhydrous glycerol, and a moderator such as ferrous sulfate (FeSO₄).[1][4]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that maintains control over the internal temperature.[1]

  • Reaction: Gently heat the mixture. The reaction is exothermic and may become vigorous.[4] If so, remove the heat source until the reaction subsides. After the initial vigorous phase, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.[7]

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of cold water.[1] Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]

  • Purification: The crude quinoline is often purified by steam distillation to separate the volatile product from non-volatile tars.[1] The distillate can then be extracted with an organic solvent, dried, and further purified by distillation under reduced pressure.[1]

Protocol 2: Iodine-Catalyzed Friedländer Synthesis
  • Reaction Setup: Combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%) in a reaction vessel.[2]

  • Reaction: Heat the reaction mixture at 80-100°C.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[2]

  • Isolation: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired quinoline.[2]

Visualizing Reaction Logic and Workflows

G cluster_friedlander Friedländer Synthesis Troubleshooting start Low Yield in Friedländer Synthesis q1 Side reactions observed? (e.g., Aldol condensation) start->q1 s1 Use milder conditions (e.g., lower temp, milder catalyst) q1->s1 Yes s2 Use imine analog of o-aminoaryl ketone q1->s2 q2 Poor regioselectivity with unsymmetrical ketone? q1->q2 No end Optimized Yield & Purity s1->end s2->end s3 Introduce directing group on ketone q2->s3 Yes s4 Screen different catalysts/solvents q2->s4 q2->end No s3->end s4->end

Caption: Troubleshooting workflow for optimizing Friedländer synthesis.

G cluster_workflow General Purification Workflow step1 Step 1: Work-up Quench reaction Neutralize (if acidic/basic) Initial aqueous extraction step2 Step 2: Crude Isolation Dry organic layer Evaporate solvent Assess crude product (TLC, NMR) step1->step2 step3 Step 3: Purification Select method based on crude analysis: - Steam Distillation (for tars) - Recrystallization - Column Chromatography step2->step3 step4 Step 4: Final Product Characterize pure product (NMR, MS, MP) Assess yield step3->step4

Caption: A typical workflow for the purification of a quinoline product.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2,3-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 2,3-dichloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in performing cross-coupling reactions with this compound?

A1: The primary challenge lies in achieving selective functionalization at either the C2 or C3 position. Both C-Cl bonds are on an electron-deficient quinoline ring, making them less reactive towards oxidative addition compared to C-Br or C-I bonds.[1][2] Furthermore, the nitrogen atom in the quinoline ring can coordinate to the metal catalyst, potentially leading to catalyst inhibition or poisoning.[3] Overcoming these challenges requires careful selection of the catalyst, ligand, and reaction conditions.

Q2: How do I choose a catalyst system for a Suzuki-Miyaura coupling with this compound?

A2: For Suzuki-Miyaura couplings on electron-deficient chloro-heterocycles, highly active palladium catalysts are required. Modern palladium pre-catalysts, which reliably generate the active Pd(0) species, are often recommended.[1][4] The key is the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally the most effective as they promote the challenging oxidative addition step and stabilize the catalytic species.[1]

Q3: What catalysts are recommended for Buchwald-Hartwig amination of this compound?

A3: Similar to Suzuki couplings, Buchwald-Hartwig aminations of aryl chlorides require robust catalyst systems.[5][6] Catalyst systems composed of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and bulky, electron-rich phosphine ligands are the standard.[7] Ligands like Josiphos or Buchwald's biaryl phosphine ligands are excellent starting points. The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is also critical and must be optimized for the specific amine coupling partner.[8]

Q4: Can I perform a Sonogashira coupling on this compound?

A4: Yes, but it can be challenging. Standard Sonogashira conditions employ a palladium catalyst and a copper(I) co-catalyst.[9] For less reactive aryl chlorides, higher temperatures and more active catalyst systems may be necessary. Using bulky phosphine ligands can be beneficial. Copper-free Sonogashira conditions are often preferred to prevent the undesirable side reaction of alkyne homocoupling.[1]

Q5: Is selective mono-functionalization of this compound possible?

A5: Achieving selective mono-functionalization is a significant challenge due to the similar reactivity of the two C-Cl bonds. However, some degree of selectivity may be achieved by carefully controlling reaction conditions (e.g., temperature, reaction time, stoichiometry of the coupling partner). The C2 position is often reported to be slightly more reactive. Stepwise functionalization, where the first product is isolated before proceeding to the second coupling, is the most reliable strategy for synthesizing di-substituted quinolines with different groups at C2 and C3.

Troubleshooting Guide

This guide addresses common problems encountered during the cross-coupling of this compound.

Problem 1: Low to no yield of the desired product.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂) is high quality and stored properly.[10] Use a modern, air-stable pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle) for more reliable generation of the active Pd(0) species.[4]
Catalyst Poisoning The quinoline nitrogen can poison the catalyst. Try switching to a bulkier ligand (e.g., XPhos) that can shield the metal center.[3] Ensure all reagents and solvents are pure and rigorously degassed, as trace impurities or oxygen can deactivate the catalyst.[10][11]
Inefficient Oxidative Addition This is often the rate-limiting step for aryl chlorides.[1] Use highly electron-rich and bulky phosphine ligands to promote this step. Increase the reaction temperature, monitoring for substrate/product decomposition.
Incorrect Base or Solvent The choice of base and solvent is critical and interdependent. Perform a screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu) and solvents (e.g., Dioxane, Toluene, DMF).[12]

Problem 2: Catalyst decomposition is observed (formation of palladium black).

Possible Cause Suggested Solution
Presence of Oxygen The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for an extended period.[4]
Unstable Catalytic Species An insufficient amount of ligand can lead to catalyst agglomeration. Try increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).
High Reaction Temperature While high temperatures may be needed, excessive heat can accelerate catalyst decomposition. Find the minimum temperature required for efficient conversion.

Problem 3: Significant side reactions are occurring, such as hydrodehalogenation or homocoupling.

Possible Cause Suggested Solution
Hydrodehalogenation This side reaction replaces the chlorine with a hydrogen atom.[11] It can be promoted by elevated temperatures or certain bases. Try using a milder base or lowering the reaction temperature.
Homocoupling of Coupling Partner For Suzuki reactions, this can indicate moisture leading to protodeboronation.[13] Ensure anhydrous conditions. For Sonogashira reactions, this is often due to the copper co-catalyst; switch to copper-free conditions.[1]

Catalyst System Performance Data (Representative)

The following tables summarize typical catalyst systems used for cross-coupling reactions of challenging chloro-heterocycles. While this data is not exclusively for this compound, it provides an excellent starting point for catalyst selection and optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane100>90
Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (2)Toluene/H₂O11080-95
XPhos Pd G3 (2)-Cs₂CO₃ (2)THF80>95

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Pd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.5)Toluene100>90
Pd₂(dba)₃ (2)Josiphos SL-J009-1 (4)K₂CO₃ (2)Dioxane11085-95
RuPhos Pd G3 (2)-LHMDS (1.5)THF70>95

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the boronic acid (1.2 equivalents), and the base (e.g., K₃PO₄, 2 equivalents).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]

  • Reagent Addition: Under the inert atmosphere, add this compound (1 equivalent) followed by the degassed solvent (e.g., dioxane).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under a flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equivalents) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1 equivalent) and the amine (1.2 equivalents).

  • Inert Atmosphere: If not in a glovebox, seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 100 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography.

Visualizations

Catalyst_Selection_Workflow Workflow for Catalyst Selection and Optimization start Define Coupling Type (e.g., Suzuki, Buchwald) lit_review Literature Search for Similar Chloro-Heterocycles start->lit_review catalyst_choice Select Initial Catalyst System (Pd Pre-catalyst + Bulky Ligand) lit_review->catalyst_choice screening Screen Reaction Parameters catalyst_choice->screening base_screen Base Screening (K₃PO₄, Cs₂CO₃, NaOtBu) screening->base_screen 1. solvent_screen Solvent Screening (Dioxane, Toluene, DMF) screening->solvent_screen 2. temp_screen Temperature Optimization screening->temp_screen 3. analysis Analyze Results (Yield, Purity, Selectivity) base_screen->analysis solvent_screen->analysis temp_screen->analysis optimization Further Optimization (Concentration, Ligand Ratio) analysis->optimization Suboptimal final Optimized Protocol analysis->final Success optimization->screening Troubleshooting_Guide Troubleshooting Decision Tree for Failed Reactions start Problem: Low or No Product check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes sol_precatalyst Action: Use a reliable pre-catalyst (e.g., G3/G4) check_catalyst->sol_precatalyst No check_reagents Are reagents pure & degassed? check_conditions->check_reagents Yes sol_temp Action: Increase temperature incrementally check_conditions->sol_temp No check_reagents->start No, try again sol_purify Action: Purify starting materials and thoroughly degas solvents check_reagents->sol_purify Yes sol_ligand Action: Screen bulkier, more electron-rich ligands sol_precatalyst->sol_ligand sol_base Action: Screen different bases and solvents sol_temp->sol_base Palladium_Catalytic_Cycle Simplified Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_add R¹-Pd(II)L₂-X tm Transmetalation pd2_add->tm pd2_trans R¹-Pd(II)L₂-R² re Reductive Elimination pd2_trans->re oa->pd2_add  R¹-X tm->pd2_trans  R²-M re->pd0  R¹-R²

References

Technical Support Center: Work-up and Isolation Strategies for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the work-up and isolation of quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: My Skraup/Doebner-von Miller synthesis reaction mixture is a dark, tarry mess. How can I effectively isolate my quinoline product?

A1: Tar formation is a very common issue in Skraup and Doebner-von Miller syntheses due to the strongly acidic and high-temperature conditions which can cause polymerization of reactants and intermediates.[1][2] The most effective method to separate the volatile quinoline derivative from the non-volatile tar is steam distillation from a basified reaction mixture.[1][2][3] After steam distillation, the quinoline can be further purified by extraction and vacuum distillation.

Q2: My quinoline derivative is decomposing on the silica gel column during chromatography. What can I do to prevent this?

A2: Decomposition on silica gel is a frequent problem for quinoline derivatives, which is often attributed to the acidic nature of the silica gel interacting with the basic quinoline nitrogen. To mitigate this, you can deactivate the silica gel by using a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine. Alternatively, using a different stationary phase like neutral or basic alumina can be effective. If decomposition persists, running the column quickly and at a lower temperature can also help.

Q3: I'm observing significant peak tailing or streaking while running a column chromatography for my quinoline derivative. How can I improve the separation?

A3: Peak tailing is typically caused by the interaction of the basic nitrogen of the quinoline with the acidic silanol groups on the silica gel surface. Adding a basic modifier like triethylamine or pyridine to your eluent can significantly improve the peak shape and resolution.

Q4: My quinoline derivative is poorly soluble in common organic solvents, making purification by chromatography and recrystallization difficult. What are my options?

A4: Poor solubility can be a significant challenge. For quinolin-2-one derivatives, which are often highly lipophilic and have strong intermolecular interactions, advanced formulation strategies may be necessary.[3] These can include using co-solvents (e.g., DMSO, ethanol), cyclodextrins, or preparing solid dispersions. For quinoline-4-carboxylic acids, solubility is highly pH-dependent; they are generally more soluble in basic aqueous solutions.[4]

Q5: I am not getting any crystals to form from my supersaturated solution of a quinoline derivative. What troubleshooting steps can I take?

A5: The absence of crystal formation can be due to several factors including the solution not being sufficiently supersaturated, the use of an inappropriate solvent, or the presence of impurities that inhibit nucleation.[5] To induce crystallization, you can try scratching the inside of the flask with a glass rod to create nucleation sites, or by adding a seed crystal of the pure compound.[5] If these methods fail, consider slowly adding an anti-solvent (a solvent in which your compound is insoluble) to the solution to promote precipitation.[5]

Troubleshooting Guides

Issue 1: Low Yield After Work-up of Skraup Synthesis

If you are experiencing low yields after the work-up of a Skraup synthesis, consider the following potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the appropriate reaction temperature and time. The use of a moderator like ferrous sulfate can help control the exothermic reaction and prevent starting material degradation.[1]

  • Product Loss During Work-up: Significant product loss can occur during the steam distillation and extraction steps, especially with tarry residues.[2] Ensure the reaction mixture is made strongly alkaline before steam distillation to liberate the free quinoline base.[2][6] Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery.

  • Co-distillation of Impurities: Unreacted aniline can co-distill with the quinoline product.[2] To remove it, the distillate can be acidified and treated with sodium nitrite to form a non-volatile diazonium salt, which can then be separated.[2]

Low_Yield_Skraup start Low Yield in Skraup Synthesis check_reaction Check for Reaction Completion (TLC) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_workup Review Work-up Procedure check_reaction->check_workup Yes optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Use of Moderator (FeSO4) incomplete_reaction->optimize_conditions end_node Improved Yield optimize_conditions->end_node product_loss Product Loss During Work-up check_workup->product_loss Inefficient check_purity Analyze Product Purity (NMR, GC-MS) check_workup->check_purity Efficient optimize_workup Optimize Work-up: - Ensure strong basification before steam distillation - Perform multiple extractions - Check for emulsions product_loss->optimize_workup optimize_workup->end_node impurity_present Presence of Impurities (e.g., Aniline) check_purity->impurity_present Impure check_purity->end_node Pure purify_product Further Purification: - Acidify and treat with NaNO2 to remove aniline - Vacuum distillation impurity_present->purify_product purify_product->end_node

Caption: Troubleshooting workflow for low yields in Skraup synthesis.

Issue 2: Difficulty in Purifying Polar Quinoline Derivatives

Polar quinoline derivatives can be challenging to purify due to their high affinity for polar stationary phases in normal-phase chromatography and poor retention in reversed-phase chromatography.

  • Normal-Phase Chromatography: If you are observing streaking or poor separation on silica gel, consider the following:

    • Add a basic modifier like triethylamine (0.5-1%) to the eluent.

    • Use a less acidic stationary phase like alumina (neutral or basic).

  • Reversed-Phase HPLC: For highly polar quinoline derivatives that show little to no retention on a C18 column, you can:

    • Increase the polarity of the mobile phase by using a higher percentage of the aqueous component.

    • Use a more polar stationary phase, such as a phenyl-hexyl or an embedded polar group (EPG) column.

    • For ionizable quinolines, employ ion-pairing chromatography by adding an ion-pairing reagent to the mobile phase.

Data Presentation

The following tables summarize quantitative data for the purification of quinoline derivatives using different techniques.

Table 1: Comparison of Purification Techniques for Quinoline

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)
DistillationCrude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillationHigh (not specified)84-91
DistillationCoal Tar Wash OilAtmospheric and vacuum distillation>9782
Crystallization (Salt Formation)Crude QuinolinePhosphoric acid, followed by neutralization98-99 (multiple cycles)Not specified
Crystallization (Salt Formation)Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5
ExtractionCoal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9798

Data compiled from a comparative guide on quinoline purification techniques.[7]

Table 2: Optimization of Recrystallization for a 2-Aminoquinoline Derivative

Solvent SystemPurity (%)Yield (%)Observations
Ethanol>9870Good crystal formation, some loss due to solubility in cold ethanol.
Ethanol/Water>9985High recovery of very pure, well-defined crystals.
Acetone9765Crystals formed, but higher solubility in cold acetone led to lower recovery.
Dichloromethane/Hexane>9880Good for less polar derivatives, effective at removing non-polar impurities.

Illustrative data for a hypothetical 2-aminoquinoline derivative.[8]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Quinoline Derivatives

This protocol describes a general method for separating a basic quinoline derivative from a neutral or acidic impurity.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl (2 x 50 mL for a 1 g sample). The basic quinoline derivative will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Acidic impurities will also remain in the organic layer.

  • Separation of Layers: Separate the aqueous layer (containing the quinoline salt) from the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base solution (e.g., 6 M NaOH). The quinoline derivative will deprotonate and precipitate or form an oily layer.

  • Back-Extraction: Extract the liberated quinoline derivative back into an organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified quinoline derivative.

Acid_Base_Extraction start Crude Mixture in Organic Solvent add_acid Extract with 1M HCl start->add_acid aqueous_layer Aqueous Layer (Quinoline-H+Cl-) add_acid->aqueous_layer organic_layer1 Organic Layer (Neutral/Acidic Impurities) add_acid->organic_layer1 add_base Add NaOH to Aqueous Layer aqueous_layer->add_base back_extract Extract with Organic Solvent add_base->back_extract aqueous_layer2 Aqueous Layer (NaCl, H2O) back_extract->aqueous_layer2 organic_layer2 Organic Layer (Purified Quinoline) back_extract->organic_layer2 dry_concentrate Dry and Concentrate Organic Layer organic_layer2->dry_concentrate end_product Purified Quinoline Derivative dry_concentrate->end_product

Caption: Workflow for acid-base extraction of a quinoline derivative.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of a solid quinoline derivative by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. This is often determined empirically or through literature precedence.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 3: Work-up and Isolation for the Friedländer Synthesis

This protocol outlines a general work-up procedure for a Friedländer synthesis of a quinoline derivative.[1]

  • Cooling: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Precipitation/Filtration: If the product has precipitated out of the reaction mixture upon cooling, it can be collected by filtration.

  • Solvent Removal: If the product is soluble in the reaction solvent, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography or recrystallization.

References

Avoiding decomposition during high-temperature quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-temperature quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to decomposition and side reactions during these challenging syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition and tar formation in high-temperature quinoline synthesis?

High temperatures, while often necessary for cyclization, can promote a variety of unwanted side reactions. The primary causes of decomposition and tar formation include:

  • Acid-Catalyzed Polymerization: Strong acids like concentrated sulfuric acid (H₂SO₄), commonly used in reactions like the Skraup and Combes syntheses, can catalyze the polymerization of reactants and intermediates, especially α,β-unsaturated carbonyl compounds.[1][2] This is a major contributor to the formation of thick, dark tar, which complicates product isolation and reduces yield.[1]

  • Excessive Heat: Overheating the reaction mixture can lead to the degradation of starting materials and the desired quinoline product.[3] Many classical quinoline syntheses require precise temperature control to avoid charring and the formation of unwanted byproducts.[2][4]

  • Violent Exothermic Reactions: The Skraup synthesis, in particular, is notoriously exothermic and can become uncontrollable if not properly moderated.[2][5] These runaway reactions can create localized hotspots, leading to decomposition.[2]

  • Oxidative Side Reactions: Harsh oxidizing conditions, such as those in the Skraup reaction, can contribute to the formation of polymeric materials.[2]

Q2: How can I moderate the vigorous nature of the Skraup synthesis?

The Skraup synthesis is known for being highly exothermic.[2][6] To control the reaction and prevent it from becoming violent, several strategies can be employed:

  • Use of a Moderator: Adding ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[2][5] Boric acid can also serve as a moderating agent.[6][7]

  • Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial.[2]

  • Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots that can accelerate decomposition.[2]

Q3: What role does the catalyst play in controlling decomposition at high temperatures?

The choice of catalyst is critical in determining the required reaction temperature and can significantly influence the extent of decomposition.[4]

  • Traditional Acid Catalysts: Strong Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., SnCl₄) often necessitate high temperatures to drive the reaction.[4] Polyphosphoric acid (PPA) is another common catalyst for cyclization in the Combes synthesis and can be more effective than sulfuric acid.[4][8]

  • Modern Catalysts: Newer catalytic systems, including transition metals, ionic liquids, and nanocatalysts, can lower the activation energy of the reaction.[4][9] This often allows for milder reaction conditions (lower temperatures and shorter times), leading to improved yields and selectivity with less byproduct formation.[4]

Q4: How does temperature control affect isomer formation in syntheses like the Conrad-Limpach-Knorr reaction?

In the Conrad-Limpach-Knorr synthesis, temperature is a critical parameter for controlling regioselectivity and obtaining the desired quinoline isomer.[7] The reaction of anilines with β-keto esters can yield either a 4-quinolone or a 2-quinolone depending on the conditions.

  • Kinetic vs. Thermodynamic Control: At lower temperatures (e.g., room temperature), the reaction is under kinetic control, favoring the attack of the aniline at the more reactive keto group to form the 4-hydroxyquinoline.[7] At higher temperatures (around 140°C or more), the reaction is under thermodynamic control, leading to the more stable 2-hydroxyquinoline product via attack at the ester group.[7][10]

Troubleshooting Guides

Issue 1: Significant Tar Formation and Low Yield

Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and resulting in a poor yield.

Possible Causes & Solutions:

CauseRecommended Solution
Acid-catalyzed polymerization of reactants. [1]Add the α,β-unsaturated carbonyl compound or glycerol slowly to the heated acidic solution of the aniline. This maintains a low concentration of the polymerizable species.[1]
Excessively high reaction temperature. [2][4]Carefully monitor and control the internal reaction temperature. Use a heating mantle with a temperature controller or a sand bath for even heating. Avoid localized overheating.
Uncontrolled exothermic reaction (especially in Skraup synthesis). [2][5]Incorporate a moderator like ferrous sulfate (FeSO₄) into the reaction mixture.[2] Ensure slow addition of sulfuric acid with adequate cooling and vigorous stirring.[2]
Harsh oxidizing conditions. [2]In the Skraup synthesis, nitrobenzene is a harsh oxidizing agent. While effective, milder conditions or alternative oxidants could be explored if tarring is severe. Arsenic acid has been reported to result in a less violent reaction.[11]
Issue 2: Failed or Incomplete Cyclization

Symptoms: Analysis of the crude reaction mixture (e.g., by TLC or LC-MS) shows the presence of starting materials or intermediates, but little to no desired quinoline product.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficiently strong acid catalyst for ring closure (Combes synthesis). [4]Ensure the sulfuric acid is concentrated and not hydrated. Alternatively, switch to polyphosphoric acid (PPA), which is an excellent dehydrating agent and catalyst for this step.[4][8]
Deactivating substituents on the aniline ring. [4]Strong electron-withdrawing groups (e.g., -NO₂) on the aniline can make the aromatic ring too electron-poor for the electrophilic cyclization to occur.[4] Consider a different synthetic route or introduce the deactivating group after the quinoline core is formed.
Reaction temperature is too low for cyclization. [3]Many cyclization steps, such as in the Conrad-Limpach synthesis, require very high temperatures, sometimes exceeding 250°C.[3] Ensure your experimental setup can safely reach and maintain the required temperature. Using a high-boiling inert solvent like mineral oil can help achieve these temperatures.[3]
Steric hindrance from bulky substrates. [12]Sterically hindered substrates may require higher temperatures, longer reaction times, or a more active catalyst to overcome the steric barrier to cyclization.[12]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for common high-temperature quinoline syntheses. Note that optimal conditions are highly substrate-dependent.

Table 1: Typical Temperature Ranges for Quinoline Syntheses

Synthesis MethodTypical Temperature Range (°C)Notes
Skraup Synthesis 130 - 160Highly exothermic; temperature must be controlled to prevent runaway reaction.[4]
Doebner-von Miller Reflux / 100+Temperature depends on the specific α,β-unsaturated carbonyl and solvent used.[1][13]
Combes Synthesis 100 - 150+Cyclization step is acid-catalyzed and often requires heating.[10][14]
Friedländer Synthesis 80 - 220Can be performed under various conditions, from reflux in a solvent to neat heating.[3][15]
Conrad-Limpach > 250The thermal cyclization step requires very high temperatures.[3]

Table 2: Moderators and Catalysts for Yield Improvement

Synthesis MethodAdditive/CatalystRoleTypical Concentration
Skraup Synthesis Ferrous Sulfate (FeSO₄·7H₂O)Moderator, reduces reaction violence.[2]Catalytic amount (e.g., 0.01 mol equiv).[4]
Combes Synthesis Polyphosphoric Acid (PPA)Acid catalyst and dehydrating agent.[4]Often used as the reaction medium.
Friedländer Synthesis Iodine (I₂)Lewis acid catalyst.10 mol%.[3]
Modern Syntheses Nanocatalysts (e.g., Fe₃O₄-based)Lowers activation energy, allows milder conditions.[9]Varies (e.g., 10-20 mg).[9]

Experimental Protocols

Protocol 1: Modified Skraup Synthesis with a Reaction Moderator

This protocol is a modification of the classic Skraup synthesis designed to improve safety and control.

Reagents:

  • Aniline (0.1 mol)

  • Glycerol (0.3 mol)

  • Concentrated Sulfuric Acid (0.2 mol)

  • Nitrobenzene (0.12 mol)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (0.01 mol)

Procedure:

  • Caution: This reaction is highly exothermic. Perform in a well-ventilated fume hood with a blast shield. Have an ice bath readily available.

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the aniline, nitrobenzene, and ferrous sulfate heptahydrate.[4]

  • Begin stirring and slowly add the concentrated sulfuric acid through the dropping funnel. The mixture will heat up. Use an ice bath to maintain the temperature below 120°C.[4]

  • Once the acid addition is complete, add the glycerol slowly.

  • After the addition is complete, heat the mixture to 130-140°C and maintain this temperature for 3-4 hours.[4]

  • Allow the mixture to cool below 100°C and then carefully pour it into a large volume of water with vigorous stirring.

  • Make the residue strongly basic with a sodium hydroxide solution.

  • Isolate the crude quinoline via steam distillation.[1]

  • The collected quinoline can be further purified by extraction into an organic solvent, drying, and distillation.[4]

Protocol 2: High-Temperature Conrad-Limpach Cyclization

This protocol describes the high-temperature cyclization step to form a 4-quinolone.

Reagents:

  • Crude β-aminoacrylate intermediate (from the reaction of an aniline and a β-ketoester)

  • High-boiling solvent (e.g., mineral oil or Dowtherm A)

Procedure:

  • Add the crude β-aminoacrylate intermediate to a flask containing a high-boiling solvent (e.g., mineral oil).[3]

  • Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Maintain this temperature for 30-60 minutes. Reaction progress can be monitored by TLC if a suitable method is developed.[3]

  • Cool the reaction mixture. The product will often precipitate upon cooling.

  • Dilute the cooled mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and help dissolve the high-boiling reaction solvent.

  • Collect the solid product by filtration and wash with the hydrocarbon solvent to remove residual mineral oil.

Visualizations

General Quinoline Synthesis Decomposition Pathways

DecompositionPathways Reactants Aniline + Carbonyl (e.g., Glycerol, Diketone) Intermediate Reaction Intermediate (e.g., Schiff Base, Enamine) Reactants->Intermediate Condensation Tar Tar / Polymeric Byproducts Reactants->Tar Self-Condensation/ Polymerization Quinoline Desired Quinoline Product Intermediate->Quinoline High Temp Cyclization Intermediate->Tar Acid-Catalyzed Polymerization Decomposition Degraded Products Quinoline->Decomposition Excessive Heat

Caption: Key pathways in high-temperature quinoline synthesis leading to desired product or decomposition.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield / High Decomposition CheckTemp Is Temperature Control Optimal? Start->CheckTemp CheckCatalyst Is Catalyst Appropriate? CheckTemp->CheckCatalyst Yes OptimizeTemp Optimize Temperature Profile (Lower if charring, higher if no cyclization) CheckTemp->OptimizeTemp No CheckModerator Is Reaction Too Vigorous? (Skraup) CheckCatalyst->CheckModerator Yes ChangeCatalyst Consider Milder Catalyst (e.g., Lewis Acid, Nanocatalyst) or Stronger (e.g., PPA) CheckCatalyst->ChangeCatalyst No AddModerator Add FeSO4 Moderator CheckModerator->AddModerator Yes Purification Review Purification Strategy CheckModerator->Purification No OptimizeTemp->CheckCatalyst ChangeCatalyst->CheckModerator AddModerator->Purification End Improved Yield Purification->End

Caption: A logical workflow for troubleshooting low yields in high-temperature quinoline syntheses.

Relationship Between Synthesis Method and Conditions

SynthesisMethods cluster_harsh Harsh Conditions cluster_moderate Moderate to High Temp cluster_milder Potentially Milder Conditions Skraup Skraup ConradLimpach Conrad-Limpach Doebner Doebner-von Miller Combes Combes Friedlander Friedländer Modern Modern Catalytic Methods Conditions Key Reaction Parameters Conditions->Skraup Exothermic Moderator Needed Conditions->ConradLimpach >250°C High-Boiling Solvent Conditions->Doebner Acid Catalyst Conditions->Combes Strong Acid (H2SO4, PPA) Conditions->Friedlander Acid or Base Catalyst Conditions->Modern Transition Metal or Nanocatalyst

Caption: Relationship between common quinoline syntheses and their typical reaction condition requirements.

References

Validation & Comparative

Spectroscopic Scrutiny: A Comparative NMR Analysis of 2,3-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dichloroquinoline is presented, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis with related quinoline derivatives, detailed experimental protocols, and a visual representation of the analytical workflow.

Nuclear Magnetic Resonance spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For substituted quinolines, a class of compounds with significant biological and pharmaceutical relevance, NMR provides critical insights into the substitution pattern and electronic environment of the molecule. This guide focuses on the NMR analysis of this compound, a halogenated derivative of quinoline.

Comparative ¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) reveals characteristic signals for the protons on the quinoline ring system. The introduction of two chlorine atoms at the 2- and 3-positions significantly influences the chemical shifts of the remaining protons, particularly in the pyridine ring. A detailed summary of the experimental ¹H NMR data for this compound is provided below, alongside data for the related compounds 2-chloroquinoline and 2,4-dichloroquinoline for comparative purposes.

Proton This compound Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) 2-Chloroquinoline Chemical Shift (δ, ppm) 2,4-Dichloroquinoline Chemical Shift (δ, ppm)
H-48.23 (s)8.03 (d, J=8.5 Hz)-
H-58.01 (d, J=8.4 Hz)7.80 (d, J=8.2 Hz)8.15 (d, J=8.7 Hz)
H-67.78-7.71 (m)7.60 (ddd, J=8.4, 6.9, 1.5 Hz)7.65 (ddd, J=8.7, 7.0, 1.4 Hz)
H-77.78-7.71 (m)7.75 (ddd, J=8.2, 6.9, 1.3 Hz)7.85 (ddd, J=8.5, 7.0, 1.5 Hz)
H-87.58 (dt, J=7.2, 1.2 Hz)8.15 (d, J=8.5 Hz)8.05 (d, J=8.5 Hz)
H-3-7.35 (d, J=8.5 Hz)7.50 (s)

Note: Data for this compound was obtained from a study by Sabol et al. Data for 2-chloroquinoline and 2,4-dichloroquinoline is sourced from publicly available spectral databases for comparative purposes. The multiplicity of the signals is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).

Comparative ¹³C NMR Data

Carbon 2-Chloroquinoline Chemical Shift (δ, ppm) 2,4-Dichloroquinoline Chemical Shift (δ, ppm)
C-2151.8151.2
C-3122.1124.5
C-4139.5143.6
C-4a127.4125.1
C-5129.2129.8
C-6127.5128.2
C-7129.9131.5
C-8127.8129.4
C-8a148.1147.9

Note: The absence of experimental ¹³C NMR data for this compound necessitates this comparative approach. The provided data for related compounds serves as a predictive guide.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

  • Ensure the sample is fully dissolved by gentle vortexing or inversion.

2. NMR Data Acquisition:

  • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

  • The spectrometer is locked to the deuterium signal of the solvent.

  • Shimming of the magnetic field is performed to optimize its homogeneity and improve spectral resolution.

  • For ¹H NMR, standard acquisition parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse program is commonly used. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 or more) due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is converted to a spectrum using a Fourier Transform (FT).

  • Phase correction is applied to ensure all peaks are in the absorptive mode.

  • Baseline correction is performed to obtain a flat baseline.

  • The chemical shifts are referenced to the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Spectral Analysis (Chemical Shift, Coupling) reference->analyze

Caption: Experimental workflow for NMR analysis.

A Comparative Guide to the Mass Spectrometry Characterization of 2,3-Dichloroquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of analytical chemistry and drug development, the precise structural elucidation of synthetic intermediates and active pharmaceutical ingredients is paramount. Quinolines and their halogenated derivatives are a class of heterocyclic compounds with significant biological activity, making their accurate characterization essential. This guide provides a comparative overview of the mass spectrometry profiles of 2,3-dichloroquinoline and its isomeric alternatives, 2,4-dichloroquinoline and 4,7-dichloroquinoline, with a focus on their electron ionization (EI) fragmentation patterns.

Performance Comparison of Dichloroquinoline Isomers

The differentiation of structural isomers by mass spectrometry is a common challenge. In the case of dichloroquinolines, while the molecular weight is identical, the position of the chlorine atoms on the quinoline ring system dictates the fragmentation pathways, yielding unique mass spectra that can be used for their identification.

Below is a summary of the key mass spectral data for this compound and its alternatives. The data for 2,4-dichloroquinoline and 4,7-dichloroquinoline are based on experimental evidence from the NIST Mass Spectrometry Data Center.[1][2] The fragmentation pattern for this compound is a predicted pattern based on established fragmentation principles for halogenated aromatic compounds, due to the absence of a publicly available experimental spectrum.

FeatureThis compound (Predicted)2,4-Dichloroquinoline4,7-Dichloroquinoline
Molecular Formula C₉H₅Cl₂NC₉H₅Cl₂NC₉H₅Cl₂N
Molecular Weight 197.0 g/mol (for ³⁵Cl isotopes)197.0 g/mol (for ³⁵Cl isotopes)197.0 g/mol (for ³⁵Cl isotopes)
Molecular Ion (M⁺) m/z 197 (base peak)m/z 197 (base peak)m/z 197 (base peak)
Key Fragment Ion 1 m/z 162 [M-Cl]⁺m/z 162 [M-Cl]⁺m/z 162 [M-Cl]⁺
Key Fragment Ion 2 m/z 127 [M-2Cl]⁺ or [M-Cl-HCl]⁺m/z 127 [M-Cl-HCl]⁺m/z 127 [M-Cl-HCl]⁺
Key Fragment Ion 3 m/z 101 [C₇H₄N]⁺m/z 101 [C₇H₄N]⁺m/z 100 [C₇H₄N-H]⁺
Isotopic Pattern Characteristic pattern for two chlorine atoms (M, M+2, M+4)Characteristic pattern for two chlorine atoms (M, M+2, M+4)Characteristic pattern for two chlorine atoms (M, M+2, M+4)

Experimental Protocols

The following are representative protocols for the analysis of dichloroquinoline products using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like dichloroquinolines.

1. Sample Preparation:

  • Dissolve 1 mg of the dichloroquinoline sample in 1 mL of a volatile organic solvent such as toluene or dichloromethane.

  • Perform serial dilutions to obtain working standards in the range of 1-10 µg/mL.

  • If analyzing from a complex matrix, a prior liquid-liquid or solid-phase extraction may be necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL, splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for a wide range of compounds, including those that may be less volatile or thermally labile.

1. Sample Preparation:

  • Dissolve 1 mg of the dichloroquinoline sample in 1 mL of methanol or acetonitrile.

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 30% B, hold for 1 minute.

    • Increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Ion Source Voltage: +4500 V.

    • Source Temperature: 500°C.

    • Scan Mode: Full scan for qualitative analysis (m/z 100-500) and product ion scan for fragmentation analysis.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of experiments in the characterization of dichloroquinoline products.

cluster_GCMS GC-MS Workflow gcms_prep Sample Preparation (Dissolution in Toluene) gcms_inj GC Injection (Splitless, 280°C) gcms_prep->gcms_inj gcms_sep Chromatographic Separation (HP-5ms column) gcms_inj->gcms_sep gcms_ion Electron Ionization (70 eV) gcms_sep->gcms_ion gcms_det Mass Analysis (Quadrupole, m/z 40-400) gcms_ion->gcms_det gcms_data Data Analysis (Spectrum Interpretation) gcms_det->gcms_data

GC-MS analysis workflow for dichloroquinolines.

cluster_LCMS LC-MS Workflow lcms_prep Sample Preparation (Dissolution in Acetonitrile/Methanol) lcms_inj LC Injection lcms_prep->lcms_inj lcms_sep Chromatographic Separation (C18 Reversed-Phase) lcms_inj->lcms_sep lcms_ion Electrospray Ionization (ESI) (Positive Mode) lcms_sep->lcms_ion lcms_det Mass Analysis (Tandem MS) lcms_ion->lcms_det lcms_data Data Analysis (Fragmentation Analysis) lcms_det->lcms_data

LC-MS analysis workflow for dichloroquinolines.

cluster_Fragmentation General Fragmentation Pathway mol_ion Molecular Ion [M]⁺˙ (m/z 197) frag1 [M-Cl]⁺ (m/z 162) mol_ion->frag1 - Cl frag2 [M-Cl-HCl]⁺ (m/z 127) frag1->frag2 - HCl frag3 [C₇H₄N]⁺ (m/z 101) frag2->frag3 - C₂H

A generalized fragmentation pathway for dichloroquinolines.

References

A Comparative Guide to the Synthesis of 2,3-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent synthetic routes to 2,3-dichloroquinoline, a key intermediate in the development of various pharmaceuticals. The selection of an appropriate synthetic pathway is critical and is often determined by factors such as the availability of starting materials, desired yield and purity, scalability, and safety considerations. This document presents a detailed analysis of two methods: a three-step synthesis commencing from 3-bromoquinoline and a pathway beginning with 3-chloroquinoline.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative data for the two primary synthesis routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: From 3-BromoquinolineRoute 2: From 3-Chloroquinoline
Starting Material 3-Bromoquinoline3-Chloroquinoline
Key Intermediates 3-Bromoquinoline N-oxide, 3-Bromo-2(1H)-quinolinone3-Chloroquinoline N-oxide, 3-Chloro-2(1H)-quinolinone
Overall Yield 60-75%Not explicitly reported, but individual step yields are generally high
Number of Steps 33
Key Reagents m-CPBA, Benzoyl chloride, PCl₅, Phenylphosphonic dichlorideOxidizing agent (e.g., m-CPBA), Rearrangement agent, POCl₃
Reaction Conditions High temperatures in the final step (220 °C)Generally milder conditions, though the final chlorination may require heating
Advantages Well-documented with published yields, readily available starting material.Potentially more direct if 3-chloroquinoline is more accessible or cost-effective.
Disadvantages Requires a high-temperature final step and handling of phosphorus pentachloride.Detailed experimental protocol and overall yield are not as readily available in the public domain.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route 1: Synthesis from 3-Bromoquinoline

Route 1: Synthesis of this compound from 3-Bromoquinoline A 3-Bromoquinoline B 3-Bromoquinoline N-oxide A->B m-CPBA, CHCl₃ C 3-Bromo-2(1H)-quinolinone B->C 1. Benzoyl chloride 2. NaOH(aq), CH₂Cl₂ D This compound C->D PCl₅, Phenylphosphonic dichloride, 220 °C

Synthesis of this compound from 3-Bromoquinoline.
Route 2: Synthesis from 3-Chloroquinoline

Route 2: Synthesis of this compound from 3-Chloroquinoline A 3-Chloroquinoline B 3-Chloroquinoline N-oxide A->B Oxidation (e.g., m-CPBA) C 3-Chloro-2(1H)-quinolinone B->C Rearrangement D This compound C->D POCl₃

Synthesis of this compound from 3-Chloroquinoline.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Route 1: Synthesis from 3-Bromoquinoline

This three-step synthesis was reported by Sabol, Owen, and Erickson and offers a robust method to obtain this compound.[1][2]

Step 1: Synthesis of 3-Bromoquinoline N-oxide

  • Materials: 3-Bromoquinoline, m-Chloroperbenzoic acid (m-CPBA), Chloroform (CHCl₃), Saturated aqueous sodium bicarbonate (NaHCO₃), 1N Sodium hydroxide (NaOH), 5 wt% aqueous sodium bisulfite, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure: To a solution of 3-bromoquinoline (17.0 g, 81.7 mmol) in chloroform (125 mL) at ambient temperature, m-chloroperbenzoic acid (ca. 60 wt%, 24 g, ca. 83 mmol) is added in portions. The reaction mixture is stirred overnight. The mixture is then diluted with saturated aqueous sodium bicarbonate (100 mL) and 1N sodium hydroxide (30 mL). The layers are separated, and the aqueous phase is extracted with chloroform (50 mL). The combined organic layers are washed with 5 wt% aqueous sodium bisulfite (100 mL), saturated aqueous sodium bicarbonate (50 mL), water (75 mL), and brine (100 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield 3-bromoquinoline N-oxide as an olive-green powder (18.5 g, 101% crude yield).[1][2]

Step 2: Synthesis of 3-Bromo-2(1H)-quinolinone

  • Materials: 3-Bromoquinoline N-oxide, Benzoyl chloride, Sodium hydroxide (NaOH), Water, Methylene chloride (CH₂Cl₂).

  • Procedure: To a vigorously stirred two-phase mixture of 3-bromoquinoline N-oxide (14.4 g, 64.3 mmol) and sodium hydroxide (5.9 g, 148 mmol) in water (200 mL) and methylene chloride (100 mL), benzoyl chloride (8.4 mL, 72.3 mmol) is added over 6 minutes. An exotherm may be observed. The reaction is stirred for 1 hour and then filtered. The collected solid is washed with water and methylene chloride and then dried to afford 3-bromo-2(1H)-quinolinone (10.9 g, 76% yield).[2]

Step 3: Synthesis of this compound

  • Materials: 3-Bromo-2(1H)-quinolinone, Phosphorus pentachloride (PCl₅), Phenylphosphonic dichloride.

  • Procedure: A mixture of 3-bromo-2(1H)-quinolinone (1.34 mol) and phenylphosphonic dichloride (875 mL) is heated to 130 °C. Phosphorus pentachloride (1.2 equivalents) is added, and the temperature is increased to 220 °C, distilling off the byproduct phosphorus oxychloride. A second portion of phosphorus pentachloride (1.2 equivalents) is added over 90 minutes while maintaining the temperature between 215 and 220 °C. After 20 minutes, the reaction is quenched by careful addition to water (ca. 8 L) at 50-65 °C. After cooling, the crude product is collected by filtration. Purification by chromatography provides this compound (163 g, 63% yield).[2]

Route 2: Synthesis from 3-Chloroquinoline

This route is based on a patented procedure and involves three key transformations.[2] While specific yields for each step leading to this compound are not detailed in the readily available literature, the general methodology is outlined below.

Step 1: Synthesis of 3-Chloroquinoline N-oxide

  • General Procedure: 3-Chloroquinoline is oxidized to its corresponding N-oxide. This is typically achieved using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a chlorinated solvent like chloroform or dichloromethane, or by using hydrogen peroxide in acetic acid. The reaction is generally carried out at or below room temperature.

Step 2: Synthesis of 3-Chloro-2(1H)-quinolinone

  • General Procedure: The 3-chloroquinoline N-oxide undergoes rearrangement to form 3-chloro-2(1H)-quinolinone. This can be accomplished by treating the N-oxide with an activating agent such as acetic anhydride, tosyl chloride, or benzoyl chloride, followed by hydrolysis.

Step 3: Synthesis of this compound

  • General Procedure: The final step involves the chlorination of 3-chloro-2(1H)-quinolinone. This is typically achieved by heating the quinolinone with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group of the lactam with a chlorine atom, yielding the desired this compound.[2] The reaction is often performed neat or in a high-boiling solvent.

References

A Comparative Guide to the Reactivity of 2,3-Dichloroquinoline and 2,3-Dichloroquinoxaline for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the chemical reactivity of 2,3-dichloroquinoline and 2,3-dichloroquinoxaline, two key heterocyclic scaffolds in medicinal chemistry. Understanding the distinct reactivity profiles of these molecules is crucial for researchers, scientists, and drug development professionals in designing efficient synthetic routes to novel therapeutic agents. This document synthesizes available experimental data on their performance in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Introduction: Electronic Landscape and Predicted Reactivity

The reactivity of this compound and 2,3-dichloroquinoxaline is fundamentally governed by the electron-withdrawing nature of the nitrogen atom(s) within their aromatic systems. This inductive effect, coupled with the presence of two labile chlorine atoms, renders both molecules susceptible to nucleophilic attack and amenable to a variety of cross-coupling transformations.

2,3-Dichloroquinoxaline possesses two nitrogen atoms in a 1,4-relationship within its pyrazine ring. This symmetrical arrangement significantly activates the C2 and C3 positions towards nucleophilic attack, making it a highly versatile building block for the synthesis of a wide array of quinoxaline derivatives.[1][2][3][4] The presence of two chlorine atoms allows for controlled mono- or di-substitution, providing a pathway to diverse molecular architectures.[2]

This compound , on the other hand, contains a single nitrogen atom in its quinoline ring system. While still activating the ring towards nucleophilic substitution compared to a simple chlorobenzene, the activation is generally considered to be less pronounced than in the corresponding quinoxaline. Theoretical considerations and experimental data from related chloroquinolines suggest a potential difference in reactivity between the C2 and C3 positions, with the C2 position often being more susceptible to nucleophilic attack due to its proximity to the nitrogen atom. However, direct comparative studies on the regioselectivity of this compound are limited.

This guide will now delve into a detailed comparison of their reactivity in two major classes of reactions, supported by experimental data from the literature.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of synthetic strategies involving these chloro-heterocycles. The relative ease with which the chlorine atoms can be displaced by a variety of nucleophiles makes this a powerful tool for molecular diversification.

Reactivity with N-, O-, and S-Nucleophiles

2,3-Dichloroquinoxaline exhibits high reactivity towards a broad range of nucleophiles, including amines, alcohols, and thiols. Reactions often proceed under mild conditions, and selective mono- or di-substitution can be achieved by controlling the stoichiometry of the nucleophile and the reaction temperature.[2][3]

This compound's reactivity in SNAr reactions is less extensively documented. Based on the behavior of analogous systems like 2,4-dichloroquinazolines, where the C4 position is more reactive, it can be inferred that the C2 position in this compound would be the more electrophilic center for nucleophilic attack.[5][6] However, forcing conditions may be required to achieve high yields, especially for the substitution at the C3 position.

Table 1: Comparison of Nucleophilic Aromatic Substitution Reactions

SubstrateNucleophileSolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
2,3-DichloroquinoxalineAniline (1 eq.)EthanolReflux42-Anilino-3-chloroquinoxaline85[2]
2,3-DichloroquinoxalineAniline (2 eq.)DMF150122,3-Dianilinoquinoxaline78[2]
2,3-DichloroquinoxalineSodium MethoxideMethanolRT22-Chloro-3-methoxyquinoxaline90[3]
2,3-DichloroquinoxalineThiophenolDMFRT12-Chloro-3-(phenylthio)quinoxaline92[3]
2,4-Dichloro-8-methylquinolineHydrazineEthanolReflux64-Hydrazino-8-methyl-2-chloroquinoline-[7]
Experimental Protocol: Mono-amination of 2,3-Dichloroquinoxaline

This protocol describes a typical procedure for the selective mono-substitution of 2,3-dichloroquinoxaline with an amine.

Materials:

  • 2,3-Dichloroquinoxaline (1.0 mmol, 199 mg)

  • Aniline (1.0 mmol, 93 mg)

  • Ethanol (10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 2,3-dichloroquinoxaline in ethanol, add one equivalent of aniline.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 2-anilino-3-chloroquinoxaline, will precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

sn_ar_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product DCQX 2,3-Dichloroquinoxaline ReactionVessel Reaction Vessel (Solvent, Heat) DCQX->ReactionVessel Nucleophile Nucleophile (e.g., Amine) Nucleophile->ReactionVessel Cooling Cooling & Precipitation ReactionVessel->Cooling Filtration Filtration Cooling->Filtration Purification Purification Filtration->Purification FinalProduct Substituted Product Purification->FinalProduct

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide.

2,3-Dichloroquinoxaline readily participates in Suzuki-Miyaura coupling reactions. The two chlorine atoms can be sequentially substituted, allowing for the synthesis of unsymmetrically substituted quinoxalines. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.[8][9]

For This compound , while less explored, Suzuki-Miyaura couplings are also feasible. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl, which suggests that harsher conditions or more active catalyst systems may be required compared to the corresponding bromo or iodo derivatives.[7][10]

Table 2: Comparison of Suzuki-Miyaura Coupling Reactions

SubstrateBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,3-DichloroquinoxalinePhenylboronic acidPd(PPh3)4Na2CO3Toluene/H2O1001285 (mono)[8]
2,6-DichloroquinoxalinePhenylboronic acidPd2(dba)3/SPhosK3PO4Dioxane/H2O1001892 (C2-subst.)[9]
2-Aryl-4-chloro-3-iodoquinolineArylboronic acidPdCl2(PPh3)2/PCy3K2CO3Dioxane/H2O80-901870-95[7]

Note: The data for 2,6-dichloroquinoxaline and 2-aryl-4-chloro-3-iodoquinoline are included to provide context for the reactivity of chloro-substituted quinoxalines and quinolines, respectively.

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloroquinoxaline

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a chloroquinoxaline derivative with an arylboronic acid.[8]

Materials:

  • 2-Chloro-3-(2-pyridinyl)quinoxaline (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 equiv)

  • Anhydrous Toluene/Water (4:1 mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the chloroquinoxaline, arylboronic acid, palladium catalyst, and base.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

suzuki_cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdXL2 Ar-Pd(II)-X L2 OxAdd->ArPdXL2 Transmetal Transmetalation ArPdXL2->Transmetal ArPdArL2 Ar-Pd(II)-Ar' L2 Transmetal->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)2 ArB->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Comparative Summary

Based on the available literature, 2,3-dichloroquinoxaline is a significantly more reactive and versatile substrate for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions compared to This compound . The presence of two activating nitrogen atoms in the pyrazine ring of the quinoxaline scaffold renders the C2 and C3 positions highly electrophilic, facilitating reactions under milder conditions and with a broader range of nucleophiles.

While this compound is a viable substrate for these transformations, its reactivity is generally lower, often necessitating more forcing conditions to achieve comparable yields. The regioselectivity of reactions on this compound is also a key consideration, with the C2 position being the more likely site of initial attack in SNAr reactions.

For researchers in drug development, the choice between these two scaffolds will depend on the specific synthetic strategy and the desired level of reactivity. 2,3-Dichloroquinoxaline offers a more straightforward and often higher-yielding entry point for extensive functionalization, while this compound may be preferred when a more nuanced and selective reactivity profile is required. Further direct comparative studies are warranted to provide a more quantitative understanding of the reactivity differences between these two important heterocyclic systems.

References

Structure-Activity Relationship of 2,3-Dichloroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among the vast library of quinoline derivatives, those bearing a 2,3-dichloro substitution pattern represent a key starting point for the development of novel bioactive compounds. The two chlorine atoms at these positions are not merely passive substituents; they are highly reactive sites amenable to nucleophilic substitution, allowing for the generation of diverse libraries of 2,3-disubstituted quinoline derivatives.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives synthesized from 2,3-dichloroquinoline precursors, with a focus on their anticancer and antimicrobial activities. The information presented is a synthesis of findings from various studies on closely related 2-chloro-3-substituted and other 2,3-disubstituted quinoline analogs, offering insights for the rational design of more potent and selective therapeutic agents.

General Synthesis of 2,3-Disubstituted Quinoline Derivatives

The synthesis of 2,3-disubstituted quinoline derivatives often commences with the construction of the quinoline core, followed by functionalization. A common and versatile method for introducing the chloro substituents is the Vilsmeier-Haack reaction, which can be used to synthesize 2-chloroquinoline-3-carbaldehydes from acetanilides.[1][3] These intermediates then serve as a platform for further modifications. The chlorine atoms, particularly at the 2- and 4-positions, are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

Below is a generalized workflow for the synthesis of 2,3-disubstituted quinoline derivatives, often starting from a dichloroquinoline precursor.

G cluster_synthesis General Synthetic Workflow Start Acetanilide Derivative Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Intermediate This compound Intermediate Vilsmeier->Intermediate Nucleophilic_Sub Nucleophilic Substitution (e.g., Amines, Thiols, Alkoxides) Intermediate->Nucleophilic_Sub Final_Product 2,3-Disubstituted Quinoline Derivatives Nucleophilic_Sub->Final_Product

Caption: General synthetic workflow for 2,3-disubstituted quinoline derivatives.

Comparative Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. Modifications at the 2- and 3-positions of the quinoline ring have been shown to significantly influence their cytotoxic activity against various cancer cell lines.

Structure-Activity Relationship Insights

Analysis of various 2-chloro-3-substituted and 2,3-diarylquinoline derivatives reveals several key SAR trends:

  • Substitution at the 2-position: The chlorine at the 2-position is a good leaving group, and its substitution with various amines, aryl groups, or other heterocyclic moieties often leads to potent anticancer compounds.[1] The nature of the substituent plays a crucial role in determining the potency and selectivity.

  • Substitution at the 3-position: The introduction of different functional groups at the 3-position, often starting from a 2-chloroquinoline-3-carbaldehyde intermediate, allows for the fine-tuning of the molecule's biological activity.[3]

  • Aromatic Substituents: The presence of substituted aryl groups at either the 2- or 3-position can significantly impact activity. For instance, in a series of 2,3-diarylquinolines, the presence of a methylsulfonylphenyl group at the C-2 position was found to be a key pharmacophore for COX-2 inhibitory activity, which is relevant in certain cancers.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, can affect its ability to cross cell membranes and reach its intracellular target. A balance between hydrophilic and lipophilic properties is often necessary for optimal activity.[4]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2,3-disubstituted quinoline derivatives against various human cancer cell lines. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, cell lines, and incubation times.

Compound IDR2 SubstituentR3 SubstituentCancer Cell LineIC50 (µM)Reference
1a -Cl-CHO--[3]
1b -NH-(CH2)2-N(CH3)2-HVarious<1.0[5]
1c -Phenyl-Phenyl-4-SO2Me--
1d -Aryl-ArylHeLa8.3[4]
1e -Aryl-ArylPC331.37[4]

Data is compiled from multiple sources and represents examples of activities for different substitution patterns.

Comparative Antimicrobial Activity

Quinoline derivatives are also well-known for their broad-spectrum antimicrobial properties. The core structure is found in several established antibacterial and antimalarial drugs.

Structure-Activity Relationship Insights

The SAR for the antimicrobial activity of 2,3-disubstituted quinolines highlights the following:

  • Amino Substitutions: The introduction of primary or secondary amino groups at the 2-position of the quinoxaline (a bioisostere of quinoline) scaffold has been shown to greatly influence antibacterial potency and spectrum.[6] This is likely due to the increased hydrophilicity and the potential for the amino group to be protonated, which may facilitate interaction with bacterial cell components.

  • Hybrid Molecules: Hybrid molecules that couple the quinoline scaffold with other known antimicrobial pharmacophores, such as quinolones, have shown promising broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7]

  • Halogenation: The presence of chlorine atoms on the quinoline ring can enhance antimicrobial activity. For example, 5-chloro-quinoline-8-ol derivatives have demonstrated antibacterial properties.[7]

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of representative 2,3-disubstituted quinoline and quinoxaline derivatives.

Compound IDR2 SubstituentR3 SubstituentBacterial StrainMIC (µg/mL)Reference
2a -Cl-CN (on a 2,7-dichloroquinoline)S. aureus- (11 mm inhibition zone)[8]
2b -Cl-CONH2 (on a 2,7-dichloroquinoline)E. coli- (11 mm inhibition zone)[8]
2c Hybrid with quinolone-Various G+ and G-0.125–8[7]
2d -NHCH3 (on a quinoxaline)-NH2--[6]
2e -NH-CH2-Ph (on a quinoxaline)-NH2--[6]

Data is compiled from multiple sources and represents examples of activities for different substitution patterns. Direct MIC values for some compounds were not available, and zone of inhibition data is provided as an alternative measure of activity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of newly synthesized compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

G cluster_mtt MTT Assay Workflow Seed Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed->Incubate_24h Treat Treat with quinoline derivatives Incubate_24h->Treat Incubate_48_72h Incubate for 48-72h Treat->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Read Read absorbance (570 nm) Solubilize->Read

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2,3-disubstituted quinoline derivatives) and incubated for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.[1]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT is added to each well. The plates are then incubated for a few hours (typically 2-4 hours) to allow for the formation of formazan crystals by metabolically active cells.[9]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[10] The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[11]

Detailed Steps:

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.[11]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth and inoculum without the compound) and a negative control (broth only) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

Conclusion

The this compound scaffold is a versatile platform for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies, although often conducted on closely related analogs, provide valuable insights for the rational design of new derivatives. The ease of substitution at the 2- and 3-positions allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and evaluation of dedicated libraries of 2,3-disubstituted quinoline derivatives to further elucidate the specific structural requirements for potent and selective biological activity. The use of standardized and detailed experimental protocols is paramount for generating high-quality, comparable data to advance the field of quinoline-based drug discovery.

References

A Researcher's Guide to In-Vitro Testing of Quinolone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of essential in-vitro testing protocols for evaluating the efficacy and toxicity of quinoline-based compounds. This document outlines detailed methodologies for key assays, presents comparative data for various quinoline derivatives, and illustrates experimental workflows and relevant signaling pathways.

Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for their broad range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] Accurate in-vitro assessment of these compounds is a critical first step in the drug discovery and development pipeline. This guide focuses on the most common assays for cytotoxicity, antimalarial, and antimicrobial activity.

Cytotoxicity Assays: Gauging the Impact on Cell Viability

Determining the cytotoxic potential of novel quinoline derivatives is fundamental to understanding their therapeutic window and potential off-target effects. Commonly employed methods measure metabolic activity or membrane integrity.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][4] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1][4] The amount of formazan produced is directly proportional to the number of viable cells and is quantified spectrophotometrically.[1]

Experimental Protocol: MTT Assay [1][5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C.[6]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the quinoline-based compound and incubate for a further 24-72 hours.[5][6]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[6]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6]

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is another quantitative method for assessing cell viability. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[7][8][9] Toxic substances can impair the cell's ability to retain the dye, thus the amount of dye retained is proportional to the number of viable cells.[7]

Experimental Protocol: Neutral Red Uptake Assay [7][8]

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight to allow for attachment.[7]

  • Compound Treatment: Expose cells to varying concentrations of the quinoline compound for a defined period (e.g., 24 hours).[7]

  • Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for 1-3 hours.[7][8]

  • Dye Extraction: Wash the cells to remove excess dye and then add a destain solution (e.g., 50% ethanol, 1% acetic acid) to extract the neutral red from the lysosomes.[7]

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.[7]

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes the IC50 values for various quinoline derivatives against different cancer cell lines.

Compound TypeCell LineIC50 (µM)Reference
Quinoline-1,8-dione DerivativeHeLaIC30: Varies[1]
Poly-functionalised dihydropyridine quinoline (A4)A549Highest toxicity at 250 µM[10]
Poly-functionalised dihydropyridine quinoline (A8)A549Highest toxicity at 125, 250, 500 µM[10]
4-Substituted Quinoline (HTI 21)VariousHigh Cytotoxicity[11]
4-Substituted Quinoline (HTI 22)VariousHigh Cytotoxicity[11]

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, A549) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Quinoline Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_nru Add MTT or Neutral Red Reagent incubation->mtt_nru solubilization Solubilize Formazan or Extract Neutral Red mtt_nru->solubilization read_absorbance Read Absorbance (570nm or 540nm) solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for in-vitro cytotoxicity assays.

Antimicrobial Susceptibility Testing

The antimicrobial potential of quinoline-based compounds is often evaluated using diffusion or dilution methods to determine the minimum inhibitory concentration (MIC).

Agar Disk and Well Diffusion Methods

Agar diffusion methods are widely used for their simplicity and cost-effectiveness in screening for antimicrobial activity.[12] These techniques involve placing a known amount of the test compound onto an agar plate inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, a clear zone of inhibition will form around the disk or well.[13][14]

Experimental Protocol: Agar Disk/Well Diffusion [13][14][15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Spread the microbial inoculum evenly over the surface of an agar plate.[14]

  • Compound Application:

    • Disk Diffusion: Place sterile paper disks impregnated with a known concentration of the quinoline compound onto the agar surface.[14]

    • Well Diffusion: Cut wells into the agar and add a defined volume of the quinoline compound solution into each well.[15]

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.[13]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around the disk or well.[13]

Agar Dilution Method

The agar dilution method is considered a gold standard for determining the MIC of an antimicrobial agent.[12] This method involves incorporating serial dilutions of the test compound directly into the agar medium before it solidifies. The plates are then inoculated with the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[12][14]

Comparative Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides a summary of MIC values for some quinoline derivatives.

Compound TypeMicroorganismMIC (µg/mL)Reference
Quinoline Compound 6MRSA1.5[3]
Quinoline Compound 6MRSE6.0[3]
Quinoline Compound 6VRE3.0[3]
Quinoline-Thiazole Derivative 4b, 4e, 4fC. albicans<0.06[16]
Quinoline-Thiazole Derivative 4gC. glabrata15.63[16]

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_diffusion Diffusion Method cluster_dilution Dilution Method cluster_incubation_analysis Incubation & Analysis media_prep Prepare Agar Plates and Inoculum inoculate_plate_diff Inoculate Agar Surface media_prep->inoculate_plate_diff add_compound_agar Incorporate Compound into Molten Agar media_prep->add_compound_agar compound_prep Prepare Quinoline Compound Solutions apply_compound_diff Apply Compound to Disk or Well compound_prep->apply_compound_diff compound_prep->add_compound_agar inoculate_plate_diff->apply_compound_diff incubation Incubate Plates apply_compound_diff->incubation inoculate_plate_dil Inoculate Agar Surface add_compound_agar->inoculate_plate_dil inoculate_plate_dil->incubation measure_zone Measure Zone of Inhibition (Diffusion) incubation->measure_zone determine_mic Determine MIC (Dilution) incubation->determine_mic

Caption: Workflow for antimicrobial susceptibility testing.

Antimalarial Activity Assays

In-vitro assays against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, are crucial for screening potential antimalarial quinoline-based drugs. These assays typically measure the inhibition of parasite growth.

Experimental Protocol: In-Vitro Antimalarial Assay [17][18]

  • Parasite Culture: Maintain cultures of chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

  • Compound Preparation: Prepare serial dilutions of the quinoline-based compounds.

  • Treatment: Add the compound dilutions to parasite cultures and incubate for 36-48 hours.[17]

  • Growth Inhibition Assessment: Measure the reduction in the number of parasitized red blood cells compared to untreated controls.[17] This can be done using various methods, such as the ³H-hypoxanthine incorporation assay.[18]

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

Comparative Antimalarial Activity (IC50 Values)
Compound TypeP. falciparum StrainIC50 (µg/mL)Reference
Quinoline Derivative 4b-0.46[17]
Quinoline Derivative 4i-0.014[17]
Quinoline Derivative 12-0.46[17]
4'-fluoro-N-tert-butylamodiaquineChloroquine-resistant-[18]
Quinoline-1,2,4-triazine hybrid 40d-4.54 µM[18]

Signaling Pathways Modulated by Quinoline-Based Compounds

Quinoline derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[19][20] Understanding these mechanisms is crucial for the rational design of targeted therapies.

One of the critical pathways often targeted by quinoline compounds is the PI3K/Akt/mTOR pathway .[19] This pathway plays a central role in regulating cell growth, proliferation, and survival.[21] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[19]

Another important target is the Ras/Raf/MEK/ERK pathway , which is frequently hyperactivated in cancer and drives cell proliferation and differentiation.[19] Some quinoline derivatives have been shown to inhibit components of this pathway.

Signaling Pathways Targeted by Quinoline Compounds

G cluster_receptors Receptor Tyrosine Kinases cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ras Ras/Raf/MEK/ERK Pathway cluster_outcomes Cellular Outcomes cMet c-Met PI3K PI3K cMet->PI3K VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Apoptosis Apoptosis Quinoline Quinoline Derivatives Quinoline->cMet Quinoline->VEGFR Quinoline->EGFR Quinoline->PI3K Quinoline->mTOR Quinoline->Apoptosis

Caption: Key signaling pathways targeted by quinoline derivatives.

References

Halogenated Quinolines: A Comparative Analysis of Bioactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactivity of halogenated quinoline compounds, a class of molecules that continues to be a rich source of inspiration for the development of novel therapeutic agents. The strategic introduction of halogen atoms onto the quinoline scaffold has been shown to significantly modulate their pharmacological properties, leading to potent antimalarial, antibacterial, and anticancer activities. This document summarizes key quantitative data, details common experimental protocols for bioactivity assessment, and visualizes relevant biological pathways to facilitate a deeper understanding of their structure-activity relationships (SAR).

Comparative Bioactivity of Halogenated Quinolines

The bioactivity of halogenated quinolines is profoundly influenced by the nature, position, and number of halogen substituents on the quinoline ring. The following tables summarize the in vitro activity of representative halogenated quinolines against various pathogens and cancer cell lines.

Table 1: Antibacterial Activity of Halogenated Quinolines
CompoundHalogen SubstitutionTest OrganismMIC (µg/mL)Reference
4-hydroxy-3-iodoquinolin-2-one3-IodoMethicillin-resistant Staphylococcus aureus (MRSA)1.5[1]
7-chloro-6-(pyrrolidine-1-yl) quinolone derivative7-ChloroMethicillin-resistant Staphylococcus aureus (MRSA)0.8[1]
Ciprofloxacin Derivative (7a)FluoroquinoloneMethicillin-resistant Staphylococcus aureus (MRSA)0.016[1]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)5,7-DichloroMycobacterium tuberculosis0.1[2]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)5,7-DichloroMethicillin-resistant Staphylococcus aureus (MRSA)1.1[2]
Halogenated Quinoline (HQ 2)HalogenatedMethicillin-resistant Staphylococcus epidermidis (MRSE)0.59 µM[3]
Table 2: Antimalarial Activity of Halogenated Quinolines
CompoundHalogen SubstitutionPlasmodium falciparum StrainIC50 (µM)Reference
Chloroquine7-ChloroChloroquine-Sensitive (3D7)~0.02[4]
Chloroquine7-ChloroChloroquine-Resistant (W2)~0.23[3]
Mefloquine2,8-bis(Trifluoromethyl)Chloroquine-Resistant~0.03[1]
7-chloroquinolinyl thiourea derivative7-ChloroD101.2[1]
Reversed Chloroquine (RCQ) prototype7-ChloroChloroquine-ResistantLow nanomolar[1]
Quinoline-β-lactam hybridHalogenatedW280-94 nM[4]
Table 3: Anticancer Activity of Halogenated Quinolines
CompoundHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Linifanib (ABT-869)HalogenatedVarious (VEGFR/PDGFR inhibitor)KDR: 0.003, Flt-1: 0.004, PDGFRβ: 0.066[5]
3-phenylquinolinyl-chalcone derivative (53)HalogenatedSKBR-3 (Breast)0.70[6]
3-phenylquinolinyl-chalcone derivative (53)HalogenatedH1299 (Lung)1.41[6]
Quinolyl-thienyl chalcone (31)HalogenatedHUVEC (Endothelial)0.02178[6]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)HalogenatedC-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung)Comparable to cisplatin/doxorubicin[7]

Structure-Activity Relationship (SAR) Insights

The data consistently demonstrates that the presence and position of halogens are critical for bioactivity. For instance, in many antibacterial quinolones, a fluorine atom at the C-6 position and a cyclopropyl group at the N-1 position are known to enhance activity against a broad spectrum of bacteria. In antimalarial 4-aminoquinolines, a chlorine atom at the C-7 position is a key feature for activity against Plasmodium falciparum. The anticancer activity of quinolines is often associated with their ability to inhibit key signaling kinases, and halogenation can significantly influence their binding affinity and selectivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the bioactivity of halogenated quinolines. Below are outlines of standard protocols used in the cited studies.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is used to prepare a suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The halogenated quinoline compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the compounds are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours under ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacterium. This is determined by visual inspection of the microtiter plates.

Antimalarial Activity Assay: SYBR Green I-based Fluorescence Assay

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

  • Parasite Culture: Asexual erythrocytic stages of P. falciparum are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine. The cultures are synchronized at the ring stage.

  • Drug Plate Preparation: The halogenated quinoline compounds are serially diluted in RPMI 1640 medium in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the drug-containing wells to achieve a final hematocrit of 2% and a parasitemia of 0.5-1%. The plates are incubated for 72 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • IC50 Determination: The fluorescence intensity is proportional to the amount of parasitic DNA. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

Anticancer Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO₂ at 37°C.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the halogenated quinoline compounds and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • IC50 Calculation: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse bioactivities of halogenated quinolines stem from their ability to interact with various biological targets and pathways. The following diagrams illustrate some of the key mechanisms.

bacterial_dna_gyrase_inhibition cluster_bacterium Bacterial Cell Halogenated_Quinoline Halogenated Quinoline DNA_Gyrase DNA Gyrase (Topoisomerase II) Halogenated_Quinoline->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Relaxes DNA supercoiling Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Inhibition of Bacterial DNA Gyrase by Halogenated Quinolines.

heme_detoxification_inhibition cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Toxicity leads to Halogenated_Quinoline Halogenated Quinoline Halogenated_Quinoline->Heme Complexation

Inhibition of Heme Detoxification in Plasmodium falciparum.

anticancer_signaling_inhibition cluster_cancer_cell Cancer Cell Halogenated_Quinoline Halogenated Quinoline (e.g., Linifanib) VEGFR_PDGFR VEGFR / PDGFR (Receptor Tyrosine Kinases) Halogenated_Quinoline->VEGFR_PDGFR Inhibits Signaling_Pathways Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR_PDGFR->Signaling_Pathways Activates Cellular_Responses Tumor Growth Angiogenesis Metastasis Signaling_Pathways->Cellular_Responses Promotes

Inhibition of VEGFR/PDGFR Signaling by Anticancer Halogenated Quinolines.

Conclusion

Halogenated quinolines represent a versatile and privileged scaffold in medicinal chemistry. The comparative analysis presented in this guide highlights the significant impact of halogenation on their bioactivity across different therapeutic areas. The provided data tables, experimental protocols, and pathway diagrams offer a valuable resource for researchers engaged in the discovery and development of new halogenated quinoline-based drugs. Further exploration of SAR, optimization of pharmacokinetic properties, and elucidation of novel mechanisms of action will undoubtedly lead to the next generation of potent and selective therapeutic agents.

References

A Comparative Guide to Validating the Structure of Synthesized Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's chemical structure is a critical step in the research and development pipeline. Quinoline and its derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimalarial, and antifungal properties.[1][2] Therefore, rigorous structural validation is paramount to ensure that biological and structure-activity relationship (SAR) studies are based on a molecule of known identity and purity.

This guide provides an objective comparison of the primary analytical techniques used for the structural elucidation of synthesized quinoline derivatives. It includes summaries of quantitative data, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the most appropriate methods for their needs.

Comparison of Key Analytical Techniques

The structural validation of novel quinoline derivatives typically involves a combination of spectroscopic and spectrometric methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are the cornerstones of this process, each providing unique and complementary information.[3][4]

ParameterNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Single-Crystal X-ray Crystallography
Principle Exploits the magnetic properties of atomic nuclei to provide information on the chemical environment and connectivity of atoms.[3]Ionizes molecules and separates them based on their mass-to-charge ratio, providing molecular weight and fragmentation data.[3]Scatters X-rays off a single crystal to determine the precise three-dimensional arrangement of atoms in the solid state.[5]
Information Provided Detailed atom connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, number of protons and carbons, and functional group environment.[6][7]Molecular weight, elemental composition (High-Resolution MS), and structural fragments.[8][9]Definitive 3D molecular structure, bond lengths, bond angles, and crystal packing information.[5][10]
Sample Requirement 5-10 mg dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]Micrograms to nanograms of sample, can be solid or in solution.A single, high-quality crystal (typically 0.1-0.5 mm).[5]
Resolution Atomic level, through-bond correlations.[5]Provides mass information with high accuracy (typically <5 ppm error for HRMS).[8][9]Atomic level, providing precise spatial coordinates (<1 Å).[5]
Limitations Can be difficult to interpret for complex molecules with overlapping signals; requires soluble material.[12]Does not provide direct information on atom connectivity or stereochemistry; isomers can be difficult to distinguish without tandem MS.[8][9]Requires the growth of a suitable single crystal, which can be a significant challenge. The determined structure is for the solid state only.

Experimental Workflow for Structural Validation

The process of validating a newly synthesized quinoline derivative follows a logical progression of analyses. Initially, basic characterization is performed, followed by comprehensive spectroscopic and spectrometric analyses to build a complete picture of the molecular structure.

G Experimental Workflow for Quinoline Derivative Structure Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesized Quinoline Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (EI, ESI, HRMS) purification->ms xray X-ray Crystallography (If crystal is available) purification->xray Conditional data_analysis Data Interpretation & Correlation nmr->data_analysis ms->data_analysis xray->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

A typical workflow for the structural validation of a synthesized compound.

Quantitative Data Summary

The data obtained from analytical instruments are interpreted to piece together the final structure. Below are examples of how quantitative data for a hypothetical quinoline derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, might be presented.[1]

Table 1: NMR Spectroscopic Data (500 MHz, CDCl₃)

Atom Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
Quinoline-CH₃ (2)2.82s-24.35
Quinoline-CH₃ (3)2.37s-13.05
Quinoline-H (5)7.60m-126.14 (d, J=8.0)
Quinoline-H (6)7.42m-123.37 (d, J=2.6)
Quinoline-H (7)7.36m-116.74 (d, J=4.0)
Benzoate-H (Ar)8.25dd7.8, 1.2134.94
Benzoate-H (Ar)7.58m-132.34
C-F (Quinoline-8)---157.71 (d, J=255.7)
C=O (Ester)---162.43

Data adapted from a similar structure for illustrative purposes.[1]

Table 2: High-Resolution Mass Spectrometry (HRMS-ESI) Data

IonCalculated m/zFound m/zMass Error (ppm)
[M+H]⁺378.1656378.16611.3
[M+Na]⁺400.1476400.14801.0

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra.[11]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified quinoline derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Cap the NMR tube and invert it several times to ensure the solution is homogeneous.[11]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This experiment requires a larger number of scans than ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6]

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish atom connectivity and finalize the structural assignment.[7][13]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and 2D correlations to elucidate the complete structure.[14]

2. Mass Spectrometry (MS)

This protocol outlines a general procedure for analyzing a sample using Electrospray Ionization (ESI) Mass Spectrometry, often coupled with liquid chromatography (LC).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Data Acquisition (LC-MS):

    • Set up the LC method, including the choice of column, mobile phase composition (e.g., acetonitrile/water gradient), and flow rate.

    • Configure the mass spectrometer settings. For ESI, this includes setting the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature.

    • Select the ionization mode (positive or negative) and the mass scan range (e.g., 50-1000 amu).

    • Inject the sample into the LC-MS system. The LC will separate components of the sample before they enter the mass spectrometer.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to determine the molecular weight of the compound.[8][9]

    • For high-resolution MS (HRMS), use the accurate mass measurement to predict the elemental composition.

    • If tandem MS (MS/MS) was performed, analyze the fragmentation pattern to gain structural insights and confirm the presence of the quinoline core and its substituents.[9]

3. Single-Crystal X-ray Crystallography

This technique provides the most definitive structural evidence but is dependent on obtaining high-quality crystals.[5]

  • Crystal Growth:

    • Grow single crystals of the quinoline derivative. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. This is often the most challenging step.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation).[10]

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to determine the final atomic positions, bond lengths, and bond angles with high precision.[10]

Quinoline Derivatives in Signaling Pathways

Many quinoline derivatives exert their biological effects by interacting with key cellular signaling pathways. For instance, some derivatives are designed as inhibitors of protein kinases, such as PI3K, which is a critical node in a pathway that promotes cell survival and proliferation. Validating the structure of such an inhibitor is the first step in understanding how it functions at a molecular level.

G Simplified PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Proliferation Cell Survival & Proliferation Akt->Proliferation Promotes Inhibitor Quinoline Derivative Inhibitor->PI3K Inhibits

Quinoline derivatives can act as inhibitors in key cell signaling pathways.

References

Comparative Guide to HPLC Methods for Purity Analysis of 2,3-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2,3-dichloroquinoline, a key intermediate in various synthetic processes. The comparison focuses on a standard reversed-phase method using a C18 column and an alternative reversed-phase method employing a Phenyl-Hexyl column, highlighting differences in selectivity and potential performance for impurity profiling.

Comparison of HPLC Methods

The selection of an appropriate HPLC column is critical for achieving optimal separation of the main compound from its potential process-related impurities and degradation products. While a C18 column provides excellent hydrophobic retention, a Phenyl-Hexyl column offers alternative selectivity due to π-π interactions with aromatic analytes like this compound.[1][2][3][4] This can be particularly advantageous for resolving closely related aromatic impurities.

ParameterMethod 1: C18 Reversed-PhaseMethod 2: Phenyl-Hexyl Reversed-Phase
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl
Primary Retention Mechanism Hydrophobic interactionsHydrophobic and π-π interactions
Selectivity Primarily based on hydrophobicityOffers alternative selectivity for aromatic and unsaturated compounds
Potential Advantages General-purpose, robust, widely availableEnhanced resolution of aromatic isomers and compounds with delocalized electrons
Potential Disadvantages May not resolve all structurally similar aromatic impuritiesRetention can be sensitive to the organic modifier used (Methanol vs. Acetonitrile)

Experimental Protocols

Below are the detailed experimental protocols for the two compared HPLC methods. These are proposed as starting points and may require further optimization for specific impurity profiles.

Method 1: C18 Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in acetonitrile to obtain a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Phenyl-Hexyl Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient:

    Time (min) % B
    0 50
    20 95
    25 95
    26 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in methanol to obtain a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC purity analysis and the logical relationship in selecting an appropriate HPLC method.

HPLC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SampleWeighing Accurate Weighing of Sample Dissolution Dissolution in Appropriate Solvent SampleWeighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: General workflow for HPLC purity analysis of this compound.

Method_Selection_Logic cluster_method_dev Method Development Considerations Analyte This compound (Aromatic, Halogenated) C18 Method 1: C18 Column (Hydrophobic Selectivity) Analyte->C18 PhenylHexyl Method 2: Phenyl-Hexyl Column (π-π & Hydrophobic Selectivity) Analyte->PhenylHexyl ImpurityProfile Potential Impurities (e.g., Isomers, Related Aromatics) ImpurityProfile->PhenylHexyl May provide better resolution

Caption: Logical considerations for selecting an HPLC column for this compound analysis.

References

Comparing the efficacy of quinoline derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Efficacy of Quinoline Derivatives Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives demonstrating significant cytotoxic activity against a range of cancer cell lines.[1][2][3] This guide provides a comparative analysis of the efficacy of selected quinoline derivatives, supported by experimental data, to aid in the advancement of cancer research and drug discovery. The information presented herein is collated from various studies, highlighting the diverse mechanisms of action and therapeutic potential of this class of compounds.

Comparative Efficacy of Quinoline Derivatives

The anticancer activity of quinoline derivatives is heavily influenced by the nature and position of substituents on the quinoline ring.[1] Modifications can enhance cytotoxicity, improve selectivity, and overcome drug resistance.[1] Below is a summary of the in vitro cytotoxic activity (IC50 values) of representative quinoline derivatives against various human cancer cell lines.

Table 1: IC50 Values (µM) of Selected Quinoline Derivatives Against Various Cancer Cell Lines
Compound/Derivative ClassMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)K562 (Leukemia)HeLa (Cervical)NotesReference
4-Anilinofuro[2,3-b]quinolines VariesVariesVaries--Generally show significant cytotoxicity.[1]
2,4-Disubstituted Quinolines VariesVariesVariesVariesVariesActivity depends on the specific substitutions.[1]
7-Chloro-4-quinolinylhydrazones -->0.314>0.314-Active against colon and leukemia cell lines.[1]
Quinoline-Chalcone Hybrids 1.38 - 5.212.71 - 7.475.34VariesVariesPotent activity, with some compounds showing nanomolar efficacy.[4][5]
Compound 12e (Quinoline-Chalcone) 5.21-5.34--Exhibited excellent inhibitory potency.[5]
4-(4-methyl quinoline-2-yl) phenyl 4-(chloromethyl) benzoate -VariesVaries--Inhibitory activity against EGFR kinase mutants.[2]
NVP-BEZ235 (Imidazo[4,5-c]quinoline derivative) VariesVariesVariesVariesVariesDual PI3K/mTOR inhibitor.[6]
Bosutinib VariesVariesVariesVariesVariesSrc-Abl tyrosine kinase inhibitor.[6]

Note: "Varies" indicates that a range of activities have been reported for derivatives within this class, and specific IC50 values depend on the individual compound's structure. Some IC50 values are reported in µg/ml in the source literature and have been converted to µM where possible for consistency, though direct conversion requires molar mass which is not always provided.

Mechanisms of Action

Quinoline derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.[1][4]

Common Mechanisms Include:

  • Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death by activating caspase cascades and modulating the expression of apoptosis-related proteins like Bcl-2.[4][5]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, most commonly at the G2/M phase, thereby preventing cancer cell division.[1][4]

  • Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis.[1]

  • Disruption of Cell Migration: By interfering with cellular signaling pathways, quinoline derivatives can prevent cancer cells from migrating and invading surrounding tissues.[1]

  • Targeting Signaling Pathways: A significant number of quinoline derivatives function by inhibiting key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways (e.g., EGFR, VEGFR, c-Met).[4][6][7]

  • Tubulin Polymerization Inhibition: Certain quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs like vinca alkaloids and taxanes.[3][4]

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline analogues can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer efficacy of quinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives for a specified period, typically 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the quinoline derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the quinoline derivative, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.

Visualizing Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the anticancer activity of quinoline derivatives.

Signaling Pathway Inhibition by Quinoline Derivatives

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, c-Met) PI3K PI3K RTK->PI3K Quinoline_Derivatives Quinoline Derivatives Quinoline_Derivatives->RTK Inhibit Quinoline_Derivatives->PI3K Inhibit mTOR mTOR Quinoline_Derivatives->mTOR Inhibit PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Experimental Workflow for Evaluating Anticancer Efficacy

Anticancer_Evaluation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines Treatment Treat with Quinoline Derivatives Cell_Lines->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Mechanism Mechanism of Action Studies Treatment->Mechanism IC50 Determine IC50 Cytotoxicity->IC50 Xenograft Xenograft Model (e.g., Nude Mice) IC50->Xenograft Promising compounds advance Apoptosis Apoptosis Assay Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth Efficacy Evaluate Anticancer Efficacy Tumor_Growth->Efficacy

Caption: General workflow for the preclinical evaluation of quinoline derivatives.

Conclusion

Quinoline derivatives represent a versatile and promising class of compounds for the development of new anticancer therapies. Their diverse mechanisms of action, including the ability to induce apoptosis, arrest the cell cycle, and inhibit critical signaling pathways, underscore their therapeutic potential. The data presented in this guide offer a comparative overview to inform further research and development in this field. Continued exploration of structure-activity relationships and novel molecular targets will be crucial in optimizing the efficacy and safety of quinoline-based anticancer agents.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2,3-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent chemical compounds. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for 2,3-Dichloroquinoline, fostering a secure research environment.

Hazard Assessment: this compound is classified as a hazardous substance. Based on data from structurally similar compounds, it is known to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] All handling and disposal must be conducted with the assumption of these hazards.

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory to minimize exposure risk.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles causing serious eye irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can cause irritation.[3][5]
Body Protection A lab coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[3][6]
Respiratory Protection A NIOSH-approved respirator is necessary if dust is generated or if working outside of a fume hood.Protects against inhalation which may cause respiratory tract irritation.[4]

Operational Plan: Step-by-Step Handling Procedure

All procedures involving this compound must be performed within a certified chemical fume hood to ensure adequate ventilation.[3]

  • Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is readily available and in good condition. Confirm the location of the nearest eyewash station and safety shower.

  • Handling:

    • Avoid all personal contact, including inhalation of dust or fumes.[7][8]

    • Do not eat, drink, or smoke in the designated handling area.[9]

    • Weigh and transfer the chemical with care to minimize dust generation.

    • Keep the container tightly closed when not in use.[3][9]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[9]

    • Decontaminate all work surfaces after use.

    • Remove and properly dispose of contaminated PPE as hazardous waste.

Emergency First-Aid Measures

Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[9][10]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with federal, state, and local regulations.[12]

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid this compound waste and contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.[13][14]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been verified.[14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.[13]

  • Storage and Disposal:

    • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[9][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13][14]

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weigh and Transfer prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 disp1 Segregate Solid & Liquid Waste handle3->disp1 clean2 Wash Hands Thoroughly clean1->clean2 clean2->disp1 Dispose Contaminated PPE disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange Professional Disposal disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloroquinoline
Reactant of Route 2
2,3-Dichloroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.